molecular formula C7H6N2O3S B2468843 3-Cyanophenyl sulfamate CAS No. 136167-16-3

3-Cyanophenyl sulfamate

Cat. No.: B2468843
CAS No.: 136167-16-3
M. Wt: 198.2
InChI Key: LJMMVSSXNQNZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanophenyl sulfamate is a chemical compound of interest in organic and medicinal chemistry research. Its structure combines a sulfamate functional group, known for its role in inhibiting enzymes like sulfatases and carbonic anhydrases, with a 3-cyanophenyl moiety that can serve as a versatile synthetic handle or influence bioavailability. This molecular architecture suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical development. Researchers may employ this compound in constructing targeted libraries for high-throughput screening or as a precursor in designing enzyme inhibitors. The sulfamate group is a well-known isostere for phosphate and can confer metabolic stability to drug candidates. The nitrile group on the phenyl ring offers a site for further chemical modification, allowing for diversification into amides or tetrazoles, or for modulating the compound's electronic properties and binding interactions with biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-cyanophenyl) sulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c8-5-6-2-1-3-7(4-6)12-13(9,10)11/h1-4H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMMVSSXNQNZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Structural Characterization of 3-Cyanophenyl Sulfamate: A Technical Guide for Steroid Sulfatase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted endocrine therapies relies heavily on the precise synthesis of mechanism-based enzyme inhibitors. 3-Cyanophenyl sulfamate (CAS: 136167-16-3) is a critical building block and pharmacophore in medicinal chemistry, primarily utilized in the design of non-steroidal steroid sulfatase (STS) inhibitors. This technical whitepaper outlines the rational design, optimized synthetic methodologies, and rigorous structural characterization protocols required to produce high-purity this compound. Designed for synthetic chemists and drug development professionals, this guide emphasizes the causality behind reagent selection and establishes a self-validating workflow for reproducible synthesis.

Pharmacological Relevance & Rational Design

Aryl sulfamates are the gold standard for inhibiting steroid sulfatase, an enzyme responsible for the hydrolysis of inactive estrone sulfate into active estrone—a primary driver in hormone-dependent breast cancers[1].

The sulfamate moiety (–OSO₂NH₂) acts as a mechanism-based inhibitor. Upon entering the active site of STS, the aryl sulfamate undergoes a catalytic transfer, covalently sulfamoylating the critical formylglycine (FG75) residue in the enzyme's active site[1]. The 3-cyano substitution on the phenyl ring is highly strategic; the electron-withdrawing nature of the nitrile group enhances the leaving-group ability of the phenoxide upon active-site binding, thereby increasing the rate of enzyme inactivation[2]. Furthermore, the compact linear geometry of the cyano group minimizes steric clashes within the STS binding pocket[3].

STS_Pathway A This compound (Pharmacophore) B Steroid Sulfatase (STS) (Active Enzyme) A->B Active Site Binding C Covalently Modified STS (Inactive Enzyme) B->C Sulfamoylation E Estrone (Active Estrogen) B->E Hydrolysis C->E Pathway Blocked D Estrone Sulfate (Substrate) D->B Endogenous Pathway

Fig 1. Mechanism of STS inhibition by aryl sulfamates.

Retrosynthetic Analysis and Reagent Causality

The retrosynthetic disconnection of this compound occurs at the O–S bond, leading back to commercially available 3-cyanophenol and a sulfamoylating agent.

The Causality of Reagent Selection: Sulfamoyl chloride (ClSO₂NH₂) is the optimal reagent for this transformation. However, due to its high reactivity and propensity to degrade into sulfamide and polymeric byproducts upon storage, it must be synthesized freshly or generated in situ[1].

  • In Situ Generation: Reacting chlorosulfonyl isocyanate with anhydrous formic acid in dichloromethane (DCM) rapidly yields ClSO₂NH₂ with the evolution of CO and CO₂[4].

  • Solvent & Base Selection: While traditional protocols utilize DCM with triethylamine (TEA)[1], using N,N-dimethylacetamide (DMA) without an external base is often superior for electron-deficient phenols like 3-cyanophenol[2][5]. DMA acts as both a solvent and a mild Lewis base, stabilizing the highly reactive sulfamoyl chloride intermediate and preventing premature hydrolysis, which directly translates to higher yields and fewer purification bottlenecks[2].

Experimental Methodology: Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates in-process controls (IPCs) to validate the reaction at each critical juncture.

Step 4.1: Preparation of Sulfamoyl Chloride

Note: Perform under a strictly anhydrous argon atmosphere.

  • Charge a flame-dried 50 mL round-bottom flask with chlorosulfonyl isocyanate (1.50 mmol) and anhydrous DCM (2.0 mL)[4].

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous formic acid (1.50 mmol) dropwise over 10 minutes.

  • Validation Check: Observe vigorous gas evolution (CO and CO₂). Stir the mixture at room temperature for 2 hours until gas evolution ceases, indicating the complete formation of ClSO₂NH₂.

Step 4.2: Sulfamoylation of 3-Cyanophenol
  • In a separate flask, dissolve 3-cyanophenol (1.0 mmol) in anhydrous DMA (3.0 mL) and cool to 0 °C[2].

  • Transfer the freshly prepared ClSO₂NH₂ solution dropwise to the phenol solution over 15 minutes.

  • Allow the reaction to warm to ambient temperature and stir for 4–6 hours.

  • Validation Check (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the 3-cyanophenol spot (UV active, higher Rf) and the appearance of a highly polar product spot confirms conversion.

Step 4.3: Quench and Purification
  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted ClSO₂NH₂ without hydrolyzing the newly formed sulfamate[1].

  • Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to thoroughly remove the DMA solvent.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield this compound as a white crystalline solid[1].

Synth_Workflow Step1 Step1 Step2 2. Sulfamoylation 3-Cyanophenol + ClSO2NH2 in DMA Step1->Step2 in situ transfer Step3 3. Reaction Quench H2O / NH4Cl addition at 0°C Step2->Step3 TLC confirmed completion Step4 4. Extraction & Purification EtOAc extraction, Silica Flash Column Step3->Step4 Step5 5. Characterization NMR, IR, HRMS Validation Step4->Step5 >98% purity

Fig 2. Step-by-step synthetic workflow for this compound.

Quantitative Data & Optimization

The choice of solvent and base dramatically impacts the yield of the sulfamoylation step. Table 1 summarizes the optimization parameters, demonstrating the superiority of the DMA-mediated protocol.

Table 1: Optimization of Sulfamoylation Conditions for 3-Cyanophenol

EntrySolventBase / AdditiveTemp (°C)Time (h)Yield (%)Purity (HPLC)
1DCMTriethylamine (3 eq)0 to RT1262%92%
2THFNaH (1.1 eq)0 to RT845%85%
3DMFNoneRT678%96%
4 DMA None 0 to RT 4 88% >99%

Structural Characterization

Rigorous analytical validation is required to confirm the structural integrity of the synthesized this compound. The presence of the primary amine protons and the distinct sulfonyl stretching frequencies are primary indicators of success.

Table 2: Spectroscopic Data Summary for this compound

Analytical MethodKey Spectral Features / Assignments
¹H NMR (400 MHz, DMSO-d₆)δ 8.18 (br s, 2H, -NH₂), 7.82 (dt, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.75 (t, J = 1.8 Hz, 1H, Ar-H), 7.68 (t, J = 8.0 Hz, 1H, Ar-H), 7.58 (ddd, J = 8.2, 2.4, 1.1 Hz, 1H, Ar-H).
¹³C NMR (100 MHz, DMSO-d₆)δ 150.4 (C-O), 131.8 (Ar-C), 130.2 (Ar-C), 126.8 (Ar-C), 125.4 (Ar-C), 118.0 (-C≡N), 112.5 (Ar-C).
FT-IR (ATR, cm⁻¹)3355, 3265 (N-H stretch), 2232 (C≡N stretch), 1378 (asymmetric S=O), 1182 (symmetric S=O).
HRMS (ESI-TOF)m/z calculated for C₇H₅N₂O₃S [M-H]⁻ 197.0026; found 197.0022.

Conclusion

The synthesis of this compound requires precise control over the highly reactive sulfamoyl chloride intermediate. By utilizing N,N-dimethylacetamide (DMA) as both solvent and stabilizer, researchers can bypass the limitations of traditional amine-base protocols, achieving high yields and exceptional purity. The robust characterization parameters provided herein ensure that the resulting pharmacophore meets the stringent quality requirements necessary for downstream biological evaluation in steroid sulfatase inhibition assays[3][5].

References

1.[1] Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs. National Institutes of Health (PMC). Available at: 2. This compound | 136167-16-3. Sigma-Aldrich. Available at: 3. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at: 4.[2] Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. ChemMedChem (University of Bath). Available at: 5.[5] Piperazinyl-ureido sulfamates as steroid sulfatase inhibitors. IRIS (Università degli Studi di Cagliari). Available at: 6.[3] Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. Available at:

Sources

Aryl O-Sulfamates: A Technical Guide to Properties, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for researchers working with aryl O-sulfamates. It prioritizes mechanistic understanding and practical utility over generic descriptions.

Executive Summary

Aryl O-sulfamates (


) occupy a unique niche in medicinal and synthetic chemistry. Structurally, they resemble a hybrid between a phenol and a sulfonamide. Functionally, they act as "chameleon" moieties: in physiological environments, they are robust pharmacophores capable of potent enzyme inhibition (e.g., Steroid Sulfatase); in synthetic contexts, they serve as stable "pseudohalides" that activate C-O bonds for cross-coupling, offering a shelf-stable alternative to hydrolytically sensitive triflates.

This guide dissects the physicochemical parameters that govern this duality, providing the specific data and protocols necessary to utilize aryl sulfamates effectively in drug development.

Structural & Physical Characteristics

Molecular Geometry and Electronic Environment

The sulfamate group is non-planar. The sulfur atom adopts a distorted tetrahedral geometry, creating a distinct electronic dipole. Unlike planar amides, the nitrogen lone pair in the sulfamate group ($ -SO_2-NH_2 $) is delocalized into the sulfonyl moiety, reducing its basicity but significantly increasing the acidity of the N-H protons compared to amines.

Hydrogen Bonding and Solubility

Aryl sulfamates are amphiphilic hydrogen bonders.

  • H-Bond Donors (HBD): The

    
     group provides two protons capable of strong interaction with biological acceptors (e.g., the catalytic cleft of Carbonic Anhydrase or STS).
    
  • H-Bond Acceptors (HBA): The sulfonyl oxygens (

    
    ) act as weak acceptors.
    

Impact on Drug Design (Lipophilicity): Converting a phenol (


) to an aryl sulfamate (

) typically lowers the LogP (lipophilicity) slightly due to the polarity of the sulfonyl group, but this is often offset by the increased molecular weight. More importantly, it dramatically alters the LogD at physiological pH if the local environment favors deprotonation.
PropertyPhenol (

)
Aryl Sulfamate (

)
Design Implication
H-Bond Potential Donor/AcceptorDual Donor / Weak AcceptorHigh affinity for active site residues (e.g., Thr, His).
pKa ~10.0~10.1 (N-H)Ionizable at high pH; neutral at physiological pH (7.4).
Crystallinity VariableGenerally High MPStrong intermolecular H-bonding networks often lead to high lattice energy (solid-state stability).
Metabolic Stability Low (Glucuronidation)High (Sequesters OH)Blocks Phase II conjugation of the phenolic oxygen.

Chemical Stability & Reactivity Profile

Acidity (pKa)

The pKa of the sulfamate


 is typically in the range of 9.8 – 10.5 . This is a critical parameter.
  • At pH 7.4: The molecule is predominantly neutral (>99%), ensuring good membrane permeability.

  • At pH > 10: The nitrogen deprotonates to form the sulfamate anion (

    
    ). This anionic species is the gateway to hydrolysis.
    
Hydrolytic Stability (The E1cB Mechanism)

A common misconception is that aryl sulfamates hydrolyze via simple nucleophilic attack at the sulfur. In reality, under neutral to alkaline conditions, they degrade via an Elimination Unimolecular conjugate Base (E1cB) mechanism.

The Mechanism:

  • Ionization: Base removes a proton from nitrogen.

  • Elimination: The phenoxide leaving group (

    
    ) is expelled, generating a reactive 
    
    
    
    -sulfonylamine intermediate (
    
    
    ).[1]
  • Hydration: Water rapidly attacks the intermediate to form sulfamic acid and the phenol.

Note: In highly acidic conditions (pH < 2), the mechanism shifts to an A-S2 (Acid-catalyzed bimolecular substitution) pathway, but the E1cB pathway is the dominant instability vector in biological assays.

Visualization: The E1cB Hydrolysis Pathway

The following diagram illustrates the degradation pathway that researchers must mitigate during formulation.

E1cB_Hydrolysis Substrate Neutral Aryl Sulfamate (Ar-O-SO2-NH2) Anion Sulfamate Anion (Ar-O-SO2-NH-) Substrate->Anion Deprotonation (pH > pKa) Intermediate N-Sulfonylamine (HN=SO2) Anion->Intermediate Rate Limiting Step (Elimination) LeavingGroup Ar-O- (Phenoxide) Anion->LeavingGroup Expulsion Products Phenol + Sulfamic Acid Intermediate->Products Fast Hydration (+ H2O)

Caption: The E1cB hydrolysis pathway dominant at pH > 7. The expulsion of the phenoxide is the rate-determining step.

Synthetic Utility: The "Pseudohalide" Advantage

In organic synthesis, aryl sulfamates are valuable electrophiles.[2] They activate the C-O bond of phenols for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) catalyzed by Ni or Pd.

Why use Sulfamates over Triflates?

  • Stability: Triflates (

    
    ) are notoriously hydrolytically unstable and difficult to purify on silica. Sulfamates are stable to silica gel chromatography and long-term storage.
    
  • Atom Economy: While less reactive than triflates/nonaflates, they are sufficiently reactive for most oxidative additions, especially with Nickel catalysts which have a high affinity for C-O bonds.

  • Directing Groups: The sulfamate nitrogen can act as a Directing Group (DG) for ortho-C-H functionalization before the sulfamate itself is coupled off.

Experimental Protocols

Protocol A: Synthesis via Chlorosulfonyl Isocyanate (CSI)

This is the "Gold Standard" method. It avoids the use of unstable sulfamoyl chloride and generally provides higher yields.

Materials:

  • Phenol substrate (1.0 equiv)

  • Chlorosulfonyl Isocyanate (CSI) (1.5 equiv)

  • Formic Acid (excess) or Water (careful addition)

  • Solvent: DMA (N,N-Dimethylacetamide) or CH2Cl2.

Step-by-Step Workflow:

  • Preparation: Dissolve the phenol in anhydrous DMA (0.5 M concentration) under Nitrogen. Cool to 0°C.

  • Addition: Add CSI dropwise. The reaction forms a reactive O-substituted chlorosulfonyl urethane intermediate.

  • Hydrolysis/Decarboxylation:

    • Option A (Mild): Treat the intermediate with water.[1] This hydrolyzes the N-Cl bond and decarboxylates the urethane.

    • Option B (Standard): Many protocols use a "dump" into water/brine.

  • Workup: Extract with Ethyl Acetate. The sulfamate is usually stable enough for standard aqueous workup.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Hydrolytic Stability Assay

To validate the stability of a new sulfamate drug candidate.

  • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Dissolve sulfamate (100 µM) in buffer (with <1% DMSO). Incubate at 37°C.

  • Monitoring: Analyze aliquots by HPLC-UV every 60 minutes for 24 hours.

  • Detection: Monitor the appearance of the parent phenol peak.

  • Calculation: Plot ln[Concentration] vs. time to determine

    
     and half-life (
    
    
    
    ).
Visualization: Synthetic Workflow (CSI Method)

Synthesis_Workflow Start Start: Phenol Substrate (Ar-OH) Reagent Reagent: Chlorosulfonyl Isocyanate (CSI) Solvent: DMA, 0°C Start->Reagent Intermediate Intermediate: Urethane Species Reagent->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis Step: Add H2O / -CO2 Intermediate->Hydrolysis Decarboxylation Product Final Product: Aryl O-Sulfamate Hydrolysis->Product Workup & Purification

Caption: Step-wise synthesis of aryl sulfamates using the CSI protocol to ensure high yield and purity.

References

  • Spillane, W. J., et al. (2011). Mechanisms of Hydrolysis of Phenyl- and Benzyl 4-nitrophenyl-sulfamate Esters. Organic & Biomolecular Chemistry. Link

    • Significance: Defines the E1cB mechanism and pH dependence of sulfam
  • Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 6,6,7-COUMATE. Cancer Research. Link

    • Significance: Establishes the pharmacophore utility of aryl sulfam
  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link

    • Significance: Comprehensive review of physical properties and drug applications.[3]

  • Mack, K. A., & Du Bois, J. (2014). Copper-Catalyzed Amination of Sulfamate Esters. Journal of the American Chemical Society.[4] Link

    • Significance: Highlights the synthetic utility of sulfamates in C-H functionaliz
  • Garg, N. K., et al. (2011). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews. Link

    • Significance: Details the use of aryl sulfamates as electrophiles (pseudohalides) in cross-coupling.

Sources

The Cyanophenyl Motif in Enzyme Inhibition: From Heme Coordination to Allosteric Locking

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyanophenyl group (benzonitrile moiety) represents a "Goldilocks" functionality in medicinal chemistry. Unlike its aliphatic nitrile cousins, which often serve as reversible covalent "warheads" targeting catalytic cysteines (e.g., vildagliptin), the cyanophenyl group is electronically stabilized by aromatic conjugation. This stability shifts its role from a covalent trap to a versatile non-covalent anchor .[1]

This technical guide analyzes the three distinct mechanistic modalities of cyanophenyl-containing inhibitors: Metal Coordination (Aromatase), Allosteric Locking (Reverse Transcriptase), and Non-Purine Active Site Blockade (Xanthine Oxidase). It provides actionable insights into the structure-activity relationships (SAR) and synthetic protocols required to deploy this motif effectively.[1]

Part 1: The Physicochemical Triad

To design effective inhibitors, one must understand why the cyanophenyl group is selected over isosteres like chlorophenyl or pyridyl groups.

PropertyMechanistic AdvantageBiological Impact
Linear Geometry The

-hybridized cyano group extends 1.15 Å linearly from the ring.[1]
Penetrates narrow hydrophobic tunnels (e.g., HIV-1 RT) with minimal steric clash.[1]
Electronic Dipole Strong electron-withdrawing group (

).[1]
Increases the acidity of the aromatic ring, enhancing

-

stacking interactions with aromatic residues (Phe, Tyr, Trp).
Metal Affinity The terminal nitrogen lone pair is a "soft" ligand.[1]Forms high-affinity coordination bonds with Heme Iron (

) without being irreversibly metabolized.[1]

Part 2: Mechanistic Modalities[1]

Mode A: Heme-Iron Coordination (The Aromatase Inhibitors)

Case Study: Letrozole (Femara) Target: Aromatase (CYP19A1)[1]

The Challenge: First-generation inhibitors like aminoglutethimide lacked specificity, inhibiting other cytochrome P450 enzymes involved in cortisol synthesis.[1] The Cyanophenyl Solution: Letrozole utilizes a triazole ring to coordinate the Heme iron, but the two cyanophenyl wings are critical for specificity. They bind into the hydrophobic access channel of the CYP19A1 active site, mimicking the steroid backbone of the natural substrate (androstenedione).

  • Mechanism: The cyano groups do not react covalently.[1] Instead, they act as rigid handles that orient the triazole nitrogen perfectly onto the Heme iron, displacing the oxygen molecule required for catalysis.

  • Causality: The electron-withdrawing nature of the nitriles prevents metabolic oxidation of the phenyl rings, significantly increasing the drug's half-life (

    
     days).
    
Mode B: Allosteric "Wiggle and Jiggle" (The NNRTIs)

Case Study: Rilpivirine (TMC278) Target: HIV-1 Reverse Transcriptase (RT)

The Challenge: First-generation NNRTIs (Nevirapine) failed due to rapid resistance mutations (e.g., K103N) that altered the shape of the allosteric pocket. The Cyanophenyl Solution: Rilpivirine belongs to the diarylpyrimidine (DAPY) class.[2][3][4] It features a cyanophenyl wing connected via a flexible linker.[1]

  • Mechanism: The cyanophenyl group lodges into a hydrophobic tunnel formed by residues Y188, F227, and W229.

  • Flexibility (Torsional Freedom): Unlike rigid inhibitors, the cyanophenyl group in Rilpivirine can reorient itself ("wiggle") to accommodate mutations in the binding pocket. The linear cyano group acts as a "feeler," maintaining contact with the mutated pocket wall via Van der Waals forces even when the pocket shape distorts.

Mode C: Non-Purine Active Site Blockade

Case Study: Febuxostat Target: Xanthine Oxidase (XO)[1][5][6]

The Challenge: Allopurinol, a purine analog, acts as a suicide substrate and has severe hypersensitivity risks. The Cyanophenyl Solution: Febuxostat is a non-purine selective inhibitor (NP-SIXO).[1]

  • Mechanism: It does not bind to the molybdenum center directly.[1] Instead, the cyanophenyl moiety (specifically 3-cyano-4-isobutoxyphenyl) occupies the access channel leading to the active site.

  • Interaction: The cyano group forms critical hydrogen bonds with Asn768 and interacts with the hydrophobic milieu, effectively sealing the entrance and preventing hypoxanthine entry.

Part 3: Visualization of Mechanisms

The following diagram illustrates the divergent evolutionary paths of cyanophenyl-based inhibitors based on their binding mode.

Cyanophenyl_Mechanisms Root Cyanophenyl Motif (Benzonitrile) Mode1 Mode A: Metal Coordination (Heme Iron) Root->Mode1 Lone Pair Donor Mode2 Mode B: Allosteric Locking (Hydrophobic Tunnel) Root->Mode2 Linear Geometry Mode3 Mode C: Active Site Blockade (Channel Occlusion) Root->Mode3 Dipole Interaction Target1 Target: Aromatase (CYP19A1) Mode1->Target1 Target2 Target: HIV-1 Reverse Transcriptase Mode2->Target2 Target3 Target: Xanthine Oxidase Mode3->Target3 Drug1 Letrozole (Dual Cyanophenyl Wings) Target1->Drug1 Drug2 Rilpivirine (Flexible Diarylpyrimidine) Target2->Drug2 Drug3 Febuxostat (Non-Purine Scaffold) Target3->Drug3 Interaction1 N-Fe Coordination (Reversible) Drug1->Interaction1 Interaction2 Pi-Stacking & VdW (Adaptable Fit) Drug2->Interaction2 Interaction3 H-Bonding (Asn768) (Steric Seal) Drug3->Interaction3

Caption: Mechanistic divergence of the cyanophenyl motif across three major enzyme classes.[1]

Part 4: Experimental Protocols

Synthesis: Palladium-Catalyzed Cyanation

The historical Rosenmund-von Braun reaction (using stoichiometric CuCN at high heat) is obsolete due to harsh conditions and difficult workup.[1] The modern standard is Pd-catalyzed cyanation using non-toxic cyanide sources like


.[1][7]

Protocol: Cyanation of Aryl Bromides

  • Objective: Install a cyano group on an aryl bromide precursor (e.g., for Rilpivirine intermediate).

  • Reagents:

    • Substrate: Aryl Bromide (1.0 equiv)[1]

    • Cyanide Source:

      
       (0.2 equiv - provides 1.2 equiv CN)[1]
      
    • Catalyst:

      
       (1-2 mol%)[1]
      
    • Base:

      
       (1.0 equiv)[1]
      
    • Solvent: DMAc (N,N-Dimethylacetamide)[1]

  • Procedure:

    • Charge a reaction vial with Aryl Bromide,

      
      , 
      
      
      
      , and
      
      
      .[1]
    • Evacuate and backfill with Argon (3x) to remove oxygen (critical to prevent catalyst deactivation).[1]

    • Add anhydrous DMAc via syringe.[1]

    • Heat to 120°C for 12-24 hours.

    • Workup: Dilute with ethyl acetate, wash with water (to remove inorganic salts), dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Why this works: The ferrocyanide acts as a "slow-release" cyanide capsule.[1] Free cyanide ions (


) are potent catalyst poisons that bind irreversibly to Palladium.[1] The iron complex releases 

only as needed for the transmetallation step, preserving the catalytic cycle.
Validation: Spectral Shift Assay (for Heme Targets)

To verify if your cyanophenyl compound is coordinating the Heme iron (like Letrozole) or just binding nearby:

  • Method: UV-Vis Difference Spectroscopy.[1]

  • Protocol:

    • Prepare purified enzyme (e.g., CYP19A1) in buffer.[1]

    • Record baseline spectrum (350–500 nm).[1]

    • Titrate the cyanophenyl inhibitor.[1]

    • Result: A "Type II" binding spectrum (trough at ~390 nm, peak at ~420 nm) indicates direct Nitrogen-Iron coordination.[1] A lack of shift suggests allosteric binding.[1]

Part 5: Synthetic Workflow Diagram

Synthesis_Workflow Start Aryl Bromide Precursor Process Heat 120°C DMAc Solvent (Argon Atm) Start->Process Combine Reagents Pd(OAc)2 (cat.) K4[Fe(CN)6] Na2CO3 Reagents->Process Add Intermediate Pd-Ar-Br Oxidative Addition Process->Intermediate Catalytic Cycle Product Cyanophenyl Inhibitor Intermediate->Product Reductive Elimination

Caption: Modern "Slow-Release" Cyanation Protocol avoiding catalyst poisoning.

Part 6: Comparative Data

DrugIndicationTarget EnzymeRole of CyanophenylBinding Type
Letrozole Breast CancerAromatase (CYP19A1)Orients triazole to Heme; mimics substrate steroid backbone.[1]Competitive (Reversible)
Rilpivirine HIV-1Reverse TranscriptaseFits hydrophobic tunnel; tolerates pocket mutations via "wiggling."[1]Allosteric (Non-competitive)
Febuxostat GoutXanthine OxidaseBlocks access channel; H-bonds with Asn768.[1]Mixed/Non-competitive
Fadrozole Breast CancerAromatasePredecessor to Letrozole; single cyanophenyl ring.[1]Competitive
Etravirine HIV-1Reverse TranscriptaseSimilar to Rilpivirine; bis-aryl ether scaffold.[1]Allosteric

Part 7: References

  • Discovery and Mechanism of Letrozole

    • Title: The early days of letrozole.[8][9][10]

    • Source: Breast Cancer Research and Treatment (2007).[1][8]

    • URL:[Link]

  • Rilpivirine Structure and Binding

    • Title: Rilpivirine: A Non-Nucleoside Reverse Transcriptase Inhibitor.[1][2][3][11][12]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • Febuxostat Mechanism of Action

    • Title: The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat.[6][13]

    • Source: EBM Consult.[1]

    • URL:[Link]

  • Synthetic Methodology (Cyanation)

    • Title: Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1]

    • Source: Journal of Organic Chemistry (via Organic Chemistry Portal).[1]

    • URL:[Link]

  • General Enzyme Inhibition Kinetics

    • Title: Biochemistry | Enzyme Inhibition (Lecture).

    • Source: Ninja Nerd (YouTube/Official Site).[1]

    • URL:[Link][1]

Sources

Sulfamates as Bioisosteres of Sulfonamides: A Strategic Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The strategic modification of lead compounds is a cornerstone of medicinal chemistry, with bioisosteric replacement serving as a primary tactic to optimize pharmacological and pharmacokinetic profiles. The sulfonamide moiety, a ubiquitous functional group in a multitude of approved drugs, is a frequent subject of such modifications. This technical guide provides an in-depth exploration of the sulfamate group as a key non-classical bioisostere of the sulfonamide. We will dissect the fundamental physicochemical distinctions between these functionalities, explore the profound implications of this bioisosteric switch on drug action, and present detailed case studies of successful sulfamate-containing drugs, including Topiramate and steroid sulfatase inhibitors. Furthermore, this guide furnishes detailed, field-proven synthetic and analytical protocols to empower researchers in the practical application of this powerful drug design strategy.

The Principle of Bioisosterism in Drug Design

Bioisosterism involves the substitution of a functional group within a bioactive molecule with another group that retains similar biological activity.[1][2][3] This strategy is not merely about swapping atoms but about modulating a compound's steric, electronic, and physicochemical properties to enhance its efficacy, selectivity, metabolic stability, and safety profile.[3] The sulfonamide functional group (-SO₂NR₂) is a classic pharmacophore found in diuretics, antibiotics, and anticonvulsants.[4][5] However, challenges such as poor solubility, potential for hypersensitivity reactions, and specific metabolic liabilities often necessitate its replacement.

This has led to the exploration of bioisosteres like the sulfamate (-OSO₂NH₂), which offers a nuanced alternative for fine-tuning molecular properties.

The Sulfamate Moiety: A Comparative Analysis

While both sulfonamides and sulfamates contain the core sulfamoyl motif (R-SO₂-N), their structural and electronic properties differ significantly. A sulfonamide features a direct sulfur-carbon (S-C) or sulfur-nitrogen (S-N, in the case of sulfamides) bond, whereas a sulfamate is characterized by a sulfur-oxygen-carbon (S-O-C) linkage.[6] This seemingly subtle change has critical consequences.

  • Structural and Electronic Differences : The sulfamate can be viewed as an ester of sulfamic acid, making it an amido analog of an alkyl sulfate.[6] In contrast, a sulfonamide is the amido analog of a sulfonic acid.[6] This distinction in connectivity alters bond angles, rotational freedom, and the overall electronic distribution of the molecule.

  • Physicochemical Properties : The introduction of the ester oxygen atom in sulfamates generally impacts key physicochemical parameters like acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. These changes can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Below is a comparative summary of the key properties of representative sulfonamide and sulfamate compounds.

PropertySulfonamide (e.g., Sulfamethoxazole)Sulfamate (e.g., Topiramate)Rationale for Impact
Core Linkage Sulfur-Carbon (Aromatic)Sulfur-Oxygen-Carbon (Aliphatic)Alters bond angles, electronics, and metabolic stability. The S-O bond can be more susceptible to hydrolysis.
pKa ~5.6 (Amide N-H)[8]Weaker acidity; not typically the primary acidic site.The electronic influence of the adjacent oxygen in the sulfamate reduces the acidity of the N-H proton compared to many aryl sulfonamides.
Solubility Variable, often low in neutral form.[9]Can be modulated; Topiramate has good bioavailability.[10]The overall structure dictates solubility, but the sulfamate group can be part of a strategy to improve this parameter.
Metabolism Primarily hepatic N-acetylation and glucuronidation.[11]Primarily renal excretion, with some hepatic hydroxylation.[12]The different core linkage provides alternative sites for metabolic enzymes, potentially avoiding common sulfonamide metabolic pathways.

Pharmacological Consequences of the Sulfonamide-to-Sulfamate Exchange

The replacement of a sulfonamide with a sulfamate is a strategic decision driven by the desire to modulate biological activity and pharmacokinetics.

Impact on Target Engagement

The sulfamate group can serve as a potent zinc-binding group, a key interaction for inhibiting metalloenzymes. Its ability to coordinate with the active site zinc ion is central to its inhibitory activity against enzymes like carbonic anhydrase.[13][14][15] In some cases, the sulfamate is a superior inhibitor compared to its sulfonamide or sulfamide counterparts.[14][16]

Case Study: Topiramate - A Multi-Target Anticonvulsant

Topiramate is a blockbuster anticonvulsant and migraine prophylactic whose efficacy is derived from a complex mechanism of action.[12][17] Its novel sulfamate-substituted sugar structure is critical to its pharmacological profile.

Key Mechanisms of Action:

  • Carbonic Anhydrase (CA) Inhibition : The sulfamate moiety allows Topiramate to act as a potent inhibitor of carbonic anhydrase isozymes, particularly CA II and CA IV.[18][19] While this action is considered weak in the context of its overall anticonvulsant effect, it may contribute to certain side effects.[10][20]

  • Modulation of Ion Channels : Topiramate blocks voltage-gated sodium channels and L-type calcium channels, reducing neuronal excitability.[17][18]

  • GABAergic Enhancement : It enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[12][18]

  • Glutamate Receptor Antagonism : It antagonizes AMPA/kainate subtypes of glutamate receptors, decreasing excitatory neurotransmission.[17][18]

Topiramate_MoA Topiramate Topiramate Na_Channel Na_Channel Topiramate->Na_Channel Blocks Ca_Channel Ca_Channel Topiramate->Ca_Channel Blocks GABA_R GABA_R Topiramate->GABA_R Enhances AMPA_R AMPA_R Topiramate->AMPA_R Antagonizes CA CA Topiramate->CA Inhibits (Sulfamate Moiety) Neuronal_Excitability Neuronal_Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability GABA_R->Neuronal_Excitability AMPA_R->Neuronal_Excitability

Case Study: Steroid Sulfatase (STS) Inhibitors

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active estrogens from inactive sulfate precursors, such as estrone sulfate (E1S).[21][22] Elevated STS activity is implicated in hormone-dependent breast cancer.[23] Aryl sulfamate esters, such as Estrone-3-O-sulfamate (EMATE) and the non-steroidal Irosustat, are highly potent, irreversible inhibitors of STS.[21][23][24]

Mechanism of Inhibition: The sulfamate group is essential for the mechanism-based inactivation of the enzyme. The inhibitor mimics the natural substrate and binds to the active site. The enzyme initiates catalysis, which leads to the sulfamoyl group being transferred to a key formylglycine residue in the active site, resulting in covalent and irreversible modification of the enzyme.[21]

STS_Inhibition E1S Estrone Sulfate (E1S) (Inactive Precursor) STS Steroid Sulfatase (STS) Enzyme E1S->STS Hydrolysis Estrone Estrone (E1) (Active Estrogen) STS->Estrone InactiveSTS Irreversibly Inactivated STS Enzyme STS->InactiveSTS Covalent Modification TumorGrowth Hormone-Dependent Tumor Growth Estrone->TumorGrowth Stimulates Inhibitor Aryl Sulfamate Inhibitor (e.g., Irosustat, EMATE) Inhibitor->STS Binds & Reacts

Synthetic and Analytical Protocols

The successful application of bioisosterism requires robust and reproducible experimental methods.

General Synthesis of Sulfamates from Alcohols

A common and direct method for synthesizing sulfamates is the reaction of an alcohol with sulfamoyl chloride. However, newer reagents have been developed to offer milder conditions and broader substrate scope.[25][26] The following protocol details a general procedure using the bench-stable reagent hexafluoroisopropyl sulfamate (HFIPS), which provides sulfamates in high purity after a simple workup.[25][26]

Synthesis_Workflow Start Start: Alcohol (ROH) + HFIPS Reagent Reaction Reaction Vessel: - Add alcohol - Add solvent (e.g., MeCN) - Add base (e.g., DBU) - Add HFIPS Start->Reaction Stir Stir at Room Temp (Monitor by TLC/LC-MS) Reaction->Stir Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine Stir->Workup Purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purify End End Product: Sulfamate (ROSO2NH2) Purify->End

Experimental Protocol: Synthesis of a Sulfamate using HFIPS

Materials:

  • Alcohol substrate (1.0 eq)

  • Hexafluoroisopropyl sulfamate (HFIPS) (1.2 eq)[25]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 eq).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous acetonitrile (approx. 0.2 M concentration). Add DBU (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add HFIPS (1.2 eq) to the reaction mixture in one portion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfamate product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assay: Carbonic Anhydrase II Inhibition

To validate the bioisosteric replacement, a direct comparison of the inhibitory activity of a parent sulfonamide and its sulfamate analog is essential. The following protocol describes a colorimetric assay for human Carbonic Anhydrase II (hCA II) inhibition.[14][16]

Principle: This assay measures the esterase activity of hCA II using 4-nitrophenyl acetate (4-NPA) as a substrate. The enzyme catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of color formation is proportional to enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • Tris buffer (e.g., 50 mM, pH 7.5)

  • 4-Nitrophenyl acetate (4-NPA) substrate stock solution in DMSO

  • Test compounds (sulfonamide and sulfamate) stock solutions in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in Tris buffer containing a final DMSO concentration of <1%. Prepare a "no inhibitor" control (buffer + DMSO) and a "no enzyme" blank (buffer + DMSO).

  • Enzyme Addition: In the wells of a 96-well plate, add 20 µL of each inhibitor dilution (or control). To all wells except the "no enzyme" blank, add 160 µL of a pre-diluted hCA II solution in Tris buffer.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance/time) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value for each compound.

Conclusion and Future Outlook

The use of sulfamates as bioisosteres for sulfonamides is a validated and powerful strategy in drug design. This exchange can lead to significant improvements in potency, selectivity, and pharmacokinetic properties by subtly altering the molecule's physicochemical profile.[7] The success of drugs like Topiramate and the clinical promise of STS inhibitors underscore the therapeutic potential of the sulfamate moiety.[17][22] As synthetic methodologies become more robust and our understanding of the structural biology of drug targets deepens, the rational design and application of sulfamate-containing compounds will undoubtedly continue to be a fruitful area of research, offering new solutions to long-standing therapeutic challenges.

References

  • Möhler, L., Breden, A., & Sewald, N. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. Applied Microbiology and Biotechnology. [Link]

  • Reed, M. J., Purohit, A., Woo, L. W., Newman, S. P., & Potter, B. V. (2000). Steroidal and Nonsteroidal Sulfamates as Potent Inhibitors of Steroid Sulfatase. Journal of Medicinal Chemistry. [Link]

  • Purohit, A., Hejaz, H. A., Walden, L., MacCarthy-Morrogh, L., Packham, G., & Potter, B. V. (2003). Carbonic Anhydrase Inhibitors. Inhibition of Cytosolic Isozymes I and II and Transmembrane, Tumor-Associated Isozyme IX with Sulfamates Including EMATE Also Acting as Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Topiramate? Patsnap. [Link]

  • Arnone, D. (2005). Psychopharmacology of topiramate: from epilepsy to bipolar disorder. Annals of General Psychiatry. [Link]

  • Inxight Drugs. (n.d.). TOPIRAMATE SODIUM. National Center for Advancing Translational Sciences. [Link]

  • Study.com. (n.d.). Topiramate: Mechanism of Action & Structure. Study.com. [Link]

  • Sachdeo, R. C. (1998). Topiramate: Pharmacokinetics and Pharmacodynamics. The Canadian Journal of Neurological Sciences. [Link]

  • Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., Yabut, S. C., Lu, P., & Shank, R. P. (2005). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Steroid sulfatase. Wikipedia. [Link]

  • Thomas, M. P., & Potter, B. V. L. (2018). SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects in. Journal of Molecular Endocrinology. [Link]

  • Scozzafava, A., Supuran, C. T., & Owa, T. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry. [Link]

  • Pinto, A., Salerno, S., Gaccione, S., Iunco, S., De Luca, L., & Schettino, C. (2016). Discovery of a sulfamate-based steroid sulfatase inhibitor with intrinsic selective estrogen receptor modulator properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., & Amato, J. S. (1991). Carbonic anhydrase inhibitory activity and ocular pharmacology of organic sulfamates. Journal of Medicinal Chemistry. [Link]

  • Di Fiore, A., De Simone, G., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Purohit, A., & Reed, M. J. (2005). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Endocrine Reviews. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfamates. Organic Chemistry Portal. [Link]

  • Zhang, X., & Moses, J. E. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. Angewandte Chemie. [Link]

  • Sguazzin, M. A. (2024). Synthesis and Applications of Sulfamates and Related Functionalities. McMaster University. [Link]

  • Winum, J. Y., Poulsen, S. A., & Supuran, C. T. (2018). Synthesis, structure and bioactivity of primary sulfamate-containing natural products. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. [Link]

  • Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. PubMed. [Link]

  • Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. [Link]

  • Arabi, A. A. (2017). (PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. ResearchGate. [Link]

  • Sehgelmeble, F. W., Janson, J., Ray, C., Rosqvist, S., Gustavsson, S., Nilsson, L. I., ... & Arvidsson, P. I. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem. [Link]

  • Sanna, M., Cadeddu, M., Sini, M., & Meleddu, R. (2021). Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. Molecules. [Link]

  • RSC Publishing. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Royal Society of Chemistry. [Link]

  • Sehgelmeble, F. W., Janson, J., Ray, C., Rosqvist, S., Gustavsson, S., Nilsson, L. I., ... & Arvidsson, P. I. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ‐Secretase Inhibitors. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Potential bioisosteres for sulfones and sulfonamides, examples of... ResearchGate. [Link]

  • Bolger, M. B., & Carrupt, P. A. (2012). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ResearchGate. [Link]

  • Hekster, C. A., & Vree, T. B. (1982). Clinical pharmacokinetics of sulphonamides and their N4-acetyl derivatives. Antibiotics and Chemotherapy. [Link]

  • El-Mokadem, A., El-Badawy, M., & El-Komy, A. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Veterinary Research Communications. [Link]

  • Pharmacology of Sulfacetamide. (2024). YouTube. [Link]

  • Gao, J., & Li, Y. (2014). Selected physicochemical properties of the sulfonamide antibiotics. ResearchGate. [Link]

  • Pharmacology of Sulfamethoxazole. (2024). YouTube. [Link]

  • Wang, N., & Gunsch, C. K. (2011). Basic physicochemical properties of sulfonamides. ResearchGate. [Link]

  • Maryanoff, B. E., McComsey, D. F., Costanzo, M. J., Yabut, S. C., Lu, P., & Shank, R. P. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed. [Link]

Sources

The Sulfamate Pharmacophore: Mechanisms, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamate group (


) represents a privileged structural motif in medicinal chemistry, distinguished by its ability to engage in unique hydrogen bonding networks and covalent enzyme modifications. Unlike its bioisostere, the sulfonamide (

), the sulfamate moiety possesses an oxygen linker that alters its pKa and electronic distribution, enabling specific interactions with zinc metalloenzymes and post-translationally modified active site residues. This guide details the biological mechanisms of sulfamate-containing small molecules, focusing on their dual roles as irreversible Steroid Sulfatase (STS) inhibitors and reversible Carbonic Anhydrase (CA) inhibitors, alongside robust synthetic and assay protocols.

The Sulfamate Pharmacophore

The sulfamate group acts as a transition state mimic and a hydrogen bond donor/acceptor. Its biological activity is primarily driven by two distinct chemical behaviors:

  • Zinc Coordination: The terminal nitrogen and sulfonyl oxygens can coordinate with the

    
     ion in the active site of Carbonic Anhydrases.
    
  • Suicide Inhibition: In aryl sulfamates, the

    
     bond is susceptible to nucleophilic attack by specific enzyme residues, leading to irreversible sulfamoylation.
    
Physicochemical Properties
PropertyValue/CharacteristicBiological Implication
pKa ~10.0 (unsubstituted)Predominantly neutral at physiological pH; allows passive membrane transport.
H-Bonding Donor (2) & Acceptor (2)High affinity for receptor binding pockets (e.g., GABA, AMPA).
Stability Acid-labile, Base-stableRequires specific synthetic handling; stable in plasma but hydrolyzes in acidic urine.
Leaving Group Phenolic oxygen (Aryl)Critical for the "suicide" mechanism in STS inhibition.

Mechanism of Action: Steroid Sulfatase (STS) Inhibition

Target: Hormone-Dependent Cancers (Breast, Prostate, Endometrial). Key Molecule: Irosustat (STX64).

Steroid Sulfatase (STS) hydrolyzes estrone sulfate (E1S) to estrone (E1), a precursor to estradiol.[1] In hormone-dependent tumors, STS is often overexpressed. Aryl sulfamates act as irreversible suicide inhibitors .

The "Formylglycine" Mechanism

The catalytic cycle of STS relies on a post-translationally modified residue: Formylglycine (FGly) , generated from a cysteine (Cys75) or serine.[1][2]

  • Recognition: The aryl sulfamate mimics the natural substrate (E1S) and enters the active site.

  • Nucleophilic Attack: The hydrated gem-diol of the FGly residue attacks the sulfur atom of the sulfamate.

  • Transfer: The sulfamate group (

    
    ) is transferred to the FGly hydroxyl, releasing the phenolic portion of the inhibitor.
    
  • Irreversible Adduct: The enzyme is left with a sulfamoylated FGly residue, preventing it from regenerating to process further substrate.

Diagram: STS Suicide Inhibition Pathway

STS_Mechanism Enzyme Active STS Enzyme (FGly Gem-diol) Complex Michaelis Complex Enzyme->Complex Inhibitor Aryl Sulfamate (Inhibitor) Inhibitor->Complex Transition Transition State (Nu Attack by FGly) Complex->Transition Binding Adduct Sulfamoylated Enzyme (Dead Enzyme) Transition->Adduct Sulfamoyl Transfer Release Phenol Product (Released) Transition->Release Leaving Group Exit Adduct->Enzyme No Regeneration (Irreversible)

Caption: The irreversible inactivation of Steroid Sulfatase (STS) via transfer of the sulfamate group to the active site Formylglycine (FGly) residue.

Mechanism of Action: CNS Modulation & Carbonic Anhydrase

Target: Epilepsy, Migraine, Glaucoma. Key Molecule: Topiramate.[3][4][5][6]

Unlike aryl sulfamates, alkyl/sugar sulfamates like Topiramate are generally stable to hydrolysis and act via reversible interactions.

Multimodal Pharmacology

Topiramate exemplifies the "dirty drug" concept, where efficacy stems from modulating multiple targets simultaneously:

  • Carbonic Anhydrase (CA) Inhibition: The sulfamate nitrogen coordinates with the catalytic Zinc (

    
    ) in CA-II and CA-IV isoenzymes. This alters pH buffering, indirectly stabilizing neuronal membranes.
    
  • GABA-A Receptor Modulation: Enhances

    
     influx, hyperpolarizing the neuron.[5]
    
  • AMPA/Kainate Antagonism: Blocks glutamate binding, reducing excitatory transmission.[5]

  • Na+ Channel Blockade: Prevents repetitive neuronal firing.

Diagram: Topiramate Multimodal Action

Topiramate_Targets Drug Topiramate (Sulfamate) CA Carbonic Anhydrase Drug->CA Zn2+ Coordination (Inhibition) GABA GABA-A Receptor Drug->GABA Allosteric Modulation (+) AMPA AMPA/Kainate Receptor Drug->AMPA Antagonism (-) NaCh Voltage-Gated Na+ Channel Drug->NaCh State-dependent Blockade (-)

Caption: The pleiotropic pharmacological profile of Topiramate, showing simultaneous modulation of enzymes and ion channels.[5]

Synthetic Strategies

Synthesizing sulfamates requires avoiding the instability of sulfamoyl chloride (


). The most robust method for research applications involves Chlorosulfonyl Isocyanate (CSI) .
Protocol: Synthesis of Aryl Sulfamates via CSI

Objective: To synthesize an aryl sulfamate from a phenol precursor. Reagents: Phenol substrate, Chlorosulfonyl Isocyanate (CSI), Formic Acid, Acetonitrile, Dimethylacetamide (DMA).

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Formic Acid (1.05 eq) in anhydrous acetonitrile at 0°C.

    • Dropwise add Chlorosulfonyl Isocyanate (CSI) (1.05 eq) to the formic acid solution.

    • Mechanism:[1][3][5][6][7][8][9] This generates the reactive intermediate Sulfamoyl Chloride in situ while releasing CO and CO2.

    • Stir at 0°C for 1 hour until gas evolution ceases.

  • Coupling:

    • Dissolve the Phenol substrate (1.0 eq) in anhydrous Dimethylacetamide (DMA).

    • Add the phenol solution to the generated sulfamoyl chloride mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Quenching & Workup:

    • Pour the reaction mixture into ethyl acetate (EtOAc) and water.

    • Separate the organic layer.[10]

    • Wash organic layer with saturated sodium bicarbonate (

      
      ) to remove acidic byproducts.
      
    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from EtOAc/Hexane or purify via flash column chromatography (Silica gel).

Safety Note: CSI is corrosive and moisture-sensitive. Perform all steps under an inert atmosphere (


 or Ar).

Experimental Protocols: Biological Evaluation

Protocol A: Fluorometric STS Inhibition Assay

This assay measures the ability of a small molecule to inhibit the hydrolysis of the fluorogenic substrate 4-Methylumbelliferyl sulfate (4-MUS).

Materials:

  • Enzyme Source: Placental microsomes or recombinant STS (lysate).

  • Substrate: 4-Methylumbelliferyl sulfate (4-MUS).

  • Buffer: 0.1 M Tris-HCl, pH 7.0.

  • Stop Solution: 1 M Glycine-NaOH, pH 10.4.

Procedure:

  • Incubation:

    • In a 96-well black plate, mix

      
       of STS enzyme solution with 
      
      
      
      of the test compound (dissolved in DMSO; final DMSO < 1%).
    • Incubate at 37°C for 15 minutes (pre-incubation allows for irreversible sulfamoylation).

  • Reaction Start:

    • Add

      
       of 4-MUS  substrate (final concentration 
      
      
      
      ).
    • Incubate at 37°C for 30–60 minutes.

  • Termination:

    • Add

      
       of Stop Solution  (Glycine-NaOH).
      
    • Note: High pH stops the enzyme and deprotonates the product (4-methylumbelliferone) to maximize fluorescence.

  • Measurement:

    • Read fluorescence using a plate reader.

    • Excitation: 360 nm | Emission: 460 nm.

  • Analysis:

    • Calculate

      
       by plotting log[Inhibitor] vs. Relative Fluorescence Units (RFU).
      
Protocol B: Carbonic Anhydrase Esterase Assay

Since sulfamates often have off-target CA activity, this counter-screen is essential.

Procedure:

  • Mix: Recombinant human CA-II (100 nM) in 50 mM Tris-SO4 buffer (pH 7.6).

  • Add: Test compound.

  • Substrate: Add 4-Nitrophenyl acetate (1 mM).

  • Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) kinetically for 10 minutes.

References

  • Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research. Link

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Journal of Medicinal Chemistry.[4] Link

  • Maryanoff, B. E. (2009). Phenotypic assessment and the discovery of topiramate. Journal of Medicinal Chemistry.[4] Link

  • Sguazzin, M. A., et al. (2021).[11][12] Sulfamate Synthesis by Sulfamoylation.[10][11][12][13] Organic Letters.[11][12] Link

  • Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research. Link

Sources

The Stereoelectronic Dominance of the Cyanophenyl Group in Rational Drug Design: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the cyanophenyl group (CPG) has transcended its historical role as a simple steric filler to become a highly tunable, multi-faceted pharmacophore. By leveraging its unique stereoelectronic properties—specifically its strong electron-withdrawing capacity and the linear, sp-hybridized geometry of the cyano nitrogen—drug development professionals can rationally engineer highly specific protein-ligand interactions.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the causality behind cyanophenyl-driven binding affinity, review quantitative case studies across diverse therapeutic targets, and establish a self-validating experimental workflow for characterizing these critical molecular interactions.

Mechanistic Foundations of Cyanophenyl Interactions

The integration of a cyanophenyl moiety into a ligand scaffold fundamentally alters the molecule's interaction profile through three distinct stereoelectronic mechanisms:

  • Linear Hydrogen Bond Acceptance: The cyano group (-C≡N) features an sp-hybridized nitrogen with a lone pair projecting at a 180° angle. This strict linearity requires precise geometric alignment within a binding pocket, making it a highly directional hydrogen bond acceptor that can drive target selectivity[1].

  • Modulation of

    
     Stacking:  The cyano moiety is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This depletes the electron density of the attached phenyl ring, creating an electron-deficient 
    
    
    
    -system. This electron deficiency significantly strengthens parallel displaced or T-shaped
    
    
    stacking interactions with electron-rich aromatic amino acids (e.g., Tyrosine, Tryptophan) in the target binding site[2].
  • Facilitation of

    
     Interactions:  The polarized nature of the cyanophenyl group enables unique 
    
    
    
    bonds. The electron-deficient aromatic ring can favorably interact with the cationic side chains of basic residues, anchoring the ligand deeply within kinase or enzymatic pockets[3].

G CPG Cyanophenyl Group (CPG) EWG Strong Electron-Withdrawing (Cyano Moiety) CPG->EWG Aromatic Aromatic System (Phenyl Ring) CPG->Aromatic HBA Hydrogen Bond Acceptor (sp-hybridized N) EWG->HBA PiPi π-π & H-π Stacking (e.g., Lys721 in EGFR) Aromatic->PiPi Affinity Enhanced Binding Affinity HBA->Affinity PiPi->Affinity Selectivity Target Selectivity (e.g., TYK2 vs JAK1/2) Affinity->Selectivity

Logical flow of stereoelectronic effects driving cyanophenyl target affinity and selectivity.

Case Studies: Target-Specific Binding Dynamics

The theoretical advantages of the cyanophenyl group translate directly into measurable gains in biochemical assays. Below is an analysis of how CPG integration has optimized lead compounds across various targets.

  • EGFR Kinase Inhibition: In the development of thiazole-driven heterocyclic hybrids, the incorporation of a 4-cyanophenyl group on the thiazole ring drastically enhanced binding. The polar nature of the CPG facilitated a favorable alignment within the kinase pocket, allowing it to form a crucial

    
     bond with the Lys721 residue of the EGFR protein—an interaction absent in non-cyano derivatives. This led to compound 24f achieving dual inhibition of EGFR and HER2[3].
    
  • LSD1 (Lysine Specific Demethylase 1) Inhibition: Conformational restriction via cyclization strategies has been used to design reversible LSD1 inhibitors. In benzofuran derivatives, a 4-cyanophenyl group maintained critical

    
     stacking interactions with the FAD cofactor, yielding compound 15 with an 
    
    
    
    of 65 nM[2]. Similarly, acyclic (4-cyanophenyl)glycine derivatives (e.g., compound 32) demonstrated a
    
    
    of 32 nM, where the p-cyanophenyl group formed a key interaction with the K661 residue[4].
  • Kinase Selectivity (TYK2 vs. JAK): Achieving selectivity among Janus kinases is notoriously difficult. The introduction of a 2,6-dichloro-4-cyanophenyl modification into a lead scaffold significantly improved TYK2 potency while simultaneously enhancing selectivity against JAK1 and JAK2, proving the CPG's utility in fine-tuning pocket geometry[1].

  • Antibody-Ligand Recognition: The monoclonal antibody NC6.8 binds a superpotent sweetener ligand containing a cyanophenyl group with high affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = 53 nM). Deep in the binding site, the L:34H residue specifically interacts with the cyanophenyl portion of the ligand, demonstrating that CPGs are highly recognizable motifs even in macromolecular biologic interactions.
    
Quantitative Data Summary
Biological TargetCompound / ScaffoldPrimary CPG Interaction MechanismBinding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/

)
EGFR / HER2 Thiazole-hybrid (24f)

bond with Lys721

= 4.34 µM (EGFR)[3]
LSD1 Benzofuran derivative (15)

stacking with FAD

= 65 nM[2]
LSD1 Glycinamide derivative (32)Direct interaction with K661

= 32 nM[4]
TYK2 2,6-dichloro-4-cyanophenylSteric/electronic pocket selectivityHigh Potency / Selective[1]
mAb NC6.8 Guanidineacetic acid ligandDeep pocket interaction with L:34H

= 53 nM

Self-Validating Experimental Protocol: Characterizing CPG Interactions

To definitively prove that a cyanophenyl group is responsible for observed efficacy, we cannot rely on biochemical


 assays alone. As drug development professionals, we must employ a self-validating triad  of biophysical techniques. This protocol ensures that kinetic data (SPR) is thermodynamically explained (ITC) and structurally verified (X-ray).
Step 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)
  • The Causality: We hypothesize that the rigid, directional hydrogen bonding of the cyano nitrogen primarily decreases the dissociation rate (

    
    ), increasing the drug's residence time on the target.
    
  • Methodology:

    • Immobilize the purified target protein (e.g., LSD1) onto a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 RU is achieved.

    • Prepare a concentration series (3.125 nM to 100 nM) of both the CPG-bearing lead and a des-cyano analog in running buffer (e.g., HBS-EP+).

    • Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

      
      , 
      
      
      
      , and overall
      
      
      .
Step 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)
  • The Causality: The electron-withdrawing nature of the CPG strengthens electrostatic interactions, which should manifest as a highly favorable enthalpic contribution (

    
    ). ITC self-validates the SPR data by proving that the affinity is enthalpy-driven rather than a byproduct of non-specific hydrophobic entropy.
    
  • Methodology:

    • Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching with the ligand.

    • Load the target protein (typically 10-20 µM) into the calorimetric cell and the CPG-ligand (100-200 µM) into the injection syringe.

    • Perform 20 sequential injections of 2 µL at 25°C, recording the heat released/absorbed per injection.

    • Integrate the heat peaks and fit to an independent binding model to determine

      
      , 
      
      
      
      , and stoichiometry (
      
      
      ).
Step 3: Spatial Resolution via X-ray Crystallography
  • The Causality: SPR proves that the complex is stable; ITC proves why it is energetically stable; Crystallography visually proves how the specific

    
     or 
    
    
    
    bonds are formed, validating our rational design hypothesis.
  • Methodology:

    • Incubate the target protein with a 3-fold molar excess of the CPG-ligand for 2 hours on ice to form the complex.

    • Set up hanging-drop vapor diffusion plates using sparse-matrix screening to identify crystallization conditions.

    • Harvest diffracting crystals, cryoprotect, and collect data at a synchrotron light source.

    • Solve the structure via molecular replacement. Explicitly measure the distance and angle between the cyano nitrogen and the target H-bond donor, ensuring the angle approaches 180° and the distance is < 3.2 Å.

Workflow Design 1. in silico Design (FEP & Docking) Synthesis 2. Chemical Synthesis (Cross-Coupling) Design->Synthesis Biochem 3. Kinetic Profiling (SPR: koff analysis) Synthesis->Biochem Biophys 4. Thermodynamic Validation (ITC) Biochem->Biophys Opt 5. Spatial Resolution (X-ray Crystallography) Biophys->Opt Opt->Design Structural Feedback

Self-validating experimental workflow for evaluating cyanophenyl-protein interactions.

References

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Publishing - 3

  • Harnessing the cyclization strategy for new drug discovery - PMC (nih.gov) - 2

  • Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 - The University of Manchester - 4

  • Relative Binding Free Energy Estimation of Congeneric Ligands and Macromolecular Mutants with the Alchemical Transfer Method with Coordinate Swapping - ACS Publications - 1

  • Structural predictions of the binding site architecture for monoclonal antibody NC6.8 using computer-aided molecular modeling, ligand binding, and spectroscopy - PubMed - 5

Sources

Investigating the anticancer potential of sulfamate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamate moiety (


) has evolved from a simple zinc-binding group into a privileged scaffold in oncology. Unlike traditional chemotherapeutics that often rely on a single mechanism, sulfamate derivatives offer a unique multi-modal potential : they can simultaneously disrupt tumor pH regulation via Carbonic Anhydrase (CA) inhibition and starve hormone-dependent tumors via Steroid Sulfatase (STS) inhibition.

This guide provides a rigorous technical framework for investigating these compounds. We move beyond basic screening to focus on mechanism-based validation , providing the precise protocols and logic flows required to elevate a hit to a lead candidate.

Part 1: The Pharmacophore & Rational Design

To investigate sulfamates effectively, one must understand the structural causality. The sulfamate group is not merely a functional group; it is a "warhead" with dual reactivity.

  • The Zinc Anchor (CA Targeting): The ionized nitrogen atom of the sulfamate coordinates with the

    
     ion in the active site of Carbonic Anhydrases (specifically the tumor-associated isoforms CA IX and XII). This disrupts the catalytic hydration of 
    
    
    
    , preventing the tumor from neutralizing intracellular acid and acidifying the extracellular matrix (a key step in metastasis).
  • The Suicide Substrate (STS Targeting): In the context of Steroid Sulfatase, the sulfamate group mimics the sulfate of natural substrates (like Estrone Sulfate). Upon binding, it is hydrolyzed, but the sulfamoylated enzyme intermediate is stable, leading to irreversible inactivation (suicide inhibition).

Design Directive: When designing your library, the "tail" of the molecule dictates selectivity. Bulky, lipophilic tails often favor CA IX selectivity over the ubiquitous CA II, while aryl-backbones are essential for STS recognition.

Part 2: Mechanistic Validation (The "Why")

Before benchwork, we must visualize the signaling architecture. We are targeting the intersection of Hypoxia and Hormonal Signaling .

Diagram 1: Dual-Targeting Mechanism of Action

This diagram illustrates how sulfamate derivatives disrupt both the hypoxic survival machinery (CA IX) and the hormonal fuel supply (STS).

G cluster_hypoxia Hypoxia Response Pathway cluster_hormone Hormonal Pathway Sulfamate Sulfamate Derivative CAIX Carbonic Anhydrase IX (Transmembrane) Sulfamate->CAIX Inhibits (Zinc Binding) pH_Reg pH Regulation (Extracellular Acidification) Sulfamate->pH_Reg Blocks STS Steroid Sulfatase (ER Membrane) Sulfamate->STS Irreversible Inhibition Estradiol Estradiol (E2) (Proliferative Signal) Sulfamate->Estradiol Reduces CAIX->pH_Reg Catalyzes Metastasis Invasion & Metastasis pH_Reg->Metastasis Promotes STS->Estradiol Converts E1S Estrone Sulfate (Inactive) E1S->STS Substrate TumorGrowth Tumor Proliferation Estradiol->TumorGrowth Drives

Caption: Sulfamates act as dual-inhibitors: blocking CA IX-mediated acidosis (preventing metastasis) and STS-mediated estrogen synthesis (halting proliferation).

Part 3: In Vitro Bioassays (The Protocols)

As an Application Scientist, I prioritize assays that are robust and high-throughput . We utilize surrogate substrates for speed but validate with physiological substrates.

Protocol A: Carbonic Anhydrase Esterase Assay

Purpose: Rapid screening of CA inhibition using 4-Nitrophenyl Acetate (4-NPA). Scientific Rationale: While CA's physiological role is


 hydration, it possesses esterase activity. 4-NPA hydrolysis yields 4-nitrophenol (yellow), measurable at 405 nm. This is faster than the Wilbur-Anderson 

method.

Materials:

  • Enzyme: Recombinant Human CA IX (or CA II for selectivity checks).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in Acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Strict pH control is vital; <7.0 reduces esterase activity).

Workflow:

  • Preparation: Dilute compounds in DMSO (Final DMSO <5%).

  • Incubation: In a 96-well plate, add

    
     inhibitor + 
    
    
    
    Assay Buffer +
    
    
    Enzyme (approx 50-100 nM final). Incubate for 10 min at 25°C to allow zinc coordination.
  • Initiation: Add

    
     of 4-NPA substrate.
    
  • Measurement: Kinetic read at 405 nm for 15 minutes (intervals of 30s).

  • Analysis: Calculate initial velocity (

    
    ). Determine 
    
    
    
    using non-linear regression (GraphPad Prism).
Protocol B: Steroid Sulfatase (STS) Inhibition Assay

Purpose: Determine the potency of sulfamates in blocking hormone conversion. Scientific Rationale: We use a fluorometric substrate, 4-Methylumbelliferyl sulfate (4-MUS), which releases fluorescent 4-methylumbelliferone (4-MU) upon hydrolysis. This avoids the radioactive hazards of


-Estrone Sulfate while maintaining high sensitivity.

Workflow:

  • Source: Placental microsomes (rich in STS) or recombinant STS.

  • Reaction Mix:

    
     total volume containing:
    
    • 
       Tris-HCl, pH 7.4.
      
    • 
       4-MUS.
      
    • Test compound (0.1 nM – 10

      
      M).
      
  • Execution: Incubate for 30–60 minutes at 37°C.

  • Termination: Add

    
     Glycine-NaOH buffer (pH 10.4). Critical Step: High pH stops the enzyme and maximizes the fluorescence of the 4-MU product.
    
  • Read: Excitation 360 nm / Emission 460 nm.

Part 4: Data Presentation & Analysis

Effective data presentation is crucial for decision-making. Below is a template for summarizing your lead compounds against clinical standards.

Table 1: Comparative Potency of Sulfamate Derivatives

Compound IDCA IX

(nM)
CA II

(nM)
Selectivity Ratio (II/IX)STS

(nM)
Cytotoxicity

(MCF-7)
Standard (Acetazolamide) >2000120.006 (Poor)N/A>10

M
Standard (Irosustat) 25200.840.5

M
Lead Sulfamate A 8.5 45052.9 (Excellent) 121.2

M
Lead Sulfamate B 15181.20.8 0.1

M

Note: "Selectivity Ratio" > 10 is generally required to avoid systemic side effects (like glaucoma/diuresis) caused by CA II inhibition.

Part 5: Advanced Workflow (From Hit to Lead)

The path from a chemical entity to a drug candidate requires a feedback loop of synthesis and biological validation.

Diagram 2: Experimental Logic Flow

This diagram outlines the decision gates for advancing a sulfamate derivative.

Workflow Start Library Synthesis (Sulfamoylation) Screen1 Enzymatic Screen (CA IX & STS) Start->Screen1 Decision1 Hit? (IC50 < 100 nM) Screen1->Decision1 CellAssay Cell Viability (Normoxia vs Hypoxia) Decision1->CellAssay Yes Refine SAR Optimization Decision1->Refine No MechCheck Mechanistic Check (Apoptosis/Cell Cycle) CellAssay->MechCheck Active InVivo In Vivo Xenograft (Tumor Volume) MechCheck->InVivo Valid Mechanism Refine->Start

Caption: Iterative workflow prioritizing enzymatic potency followed by hypoxic cell-based validation.

Part 6: Mechanistic Elucidation (Cellular Level)

Once enzymatic inhibition is confirmed, you must prove the compound works inside the cell.

  • Hypoxic Cytotoxicity (CA IX Validation):

    • Test cell viability (SRB Assay) in Normoxia (

      
      ) vs. Hypoxia  (
      
      
      
      ).
    • Success Criterion: A true CA IX inhibitor should be significantly more potent under hypoxia (lower

      
      ) because CA IX expression is upregulated by HIF-1
      
      
      
      under these conditions.
  • Cell Cycle Analysis (Microtubule Check):

    • Some sulfamates (especially N-substituted variants) destabilize microtubules.[1]

    • Protocol: Stain with Propidium Iodide (PI) and analyze via Flow Cytometry.

    • Signature: Look for G2/M phase arrest .[2] If you see G1 arrest, it suggests pure hormonal deprivation (STS effect).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[4][5][6][7][8] Medicinal Research Reviews, 24(4), 529–576. Link

  • Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 667 COUMATE. Cancer Research, 55(23), 5488-5492. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1][3][6][7][8] Medicinal Research Reviews, 26(6), 767-792. Link

  • Stanway, S. J., et al. (2006).[9] Phase I study of STX 64 (667 Coumate) in breast cancer patients: the first study of a steroid sulfatase inhibitor. Clinical Cancer Research, 12(5), 1585-1592. Link

Sources

Methodological & Application

How to perform an enzyme inhibition assay with 3-Cyanophenyl sulfamate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Kinetic Characterization of Irreversible Steroid Sulfatase (STS) Inhibition by 3-Cyanophenyl Sulfamate

Abstract & Introduction

This compound belongs to the aryl sulfamate class of enzyme inhibitors, a pharmacophore renowned for its potent inhibition of Steroid Sulfatase (STS) . STS is a pivotal enzyme in the local production of estrogens and androgens within hormone-dependent tumors (breast and prostate cancer).[1]

Unlike reversible competitive inhibitors, aryl sulfamates typically act as irreversible suicide inhibitors . The mechanism involves the nucleophilic attack of the active site formylglycine (FGly) residue on the sulfamate sulfur atom, leading to the sulfamoylation of the enzyme and release of the phenolic leaving group (3-cyanophenol).

Why This Protocol Matters: Standard IC50 assays often underestimate the potency of suicide inhibitors because inhibition is time-dependent. This guide details a kinetic assay protocol designed to capture both the initial binding affinity (


) and the rate of inactivation (

), providing a robust pharmacological profile of this compound.

Assay Principle

The assay utilizes the fluorogenic substrate 4-Methylumbelliferyl sulfate (4-MUS) .

  • Reaction: STS hydrolyzes 4-MUS to release 4-Methylumbelliferone (4-MU) and sulfate.

  • Termination: The reaction is stopped with a high-pH buffer (Glycine-NaOH, pH 10.4).

  • Detection: At alkaline pH, the phenolic hydroxyl of 4-MU is deprotonated, resulting in intense fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Inhibition: this compound covalently modifies the active site, preventing substrate hydrolysis.

Mechanism of Action (Visualized)

STS_Mechanism Enzyme Active STS Enzyme (Formylglycine) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor This compound Inhibitor->Complex Inactivated Sulfamoylated Enzyme (Irreversible) Complex->Inactivated k_inact (Covalent Bond) LeavingGroup 3-Cyanophenol (Released) Complex->LeavingGroup Release

Figure 1: Mechanism of suicide inhibition by aryl sulfamates. The inhibitor binds to the active site, followed by a covalent modification that permanently inactivates the enzyme.

Materials & Reagents

ReagentSpecificationPreparation Notes
This compound >98% PurityDissolve in 100% DMSO to 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles.
STS Source Human Placental Microsomes or Recombinant STSDilute in assay buffer to achieve ~10-20% substrate conversion in 30 mins.
Substrate (4-MUS) 4-Methylumbelliferyl sulfate10 mM stock in DMSO. Working solution: 20 µM in Assay Buffer.
Assay Buffer 0.1 M Tris-HCl, pH 7.4Filter sterilize. Store at 4°C.
Stop Solution 0.1 M Glycine-NaOH, pH 10.4Critical for maximizing 4-MU fluorescence signal.
Control Inhibitor EMATE (Estrone-3-O-sulfamate)Positive control (IC50 ~ 1-10 nM).

Detailed Protocol

Phase A: Preparation of Enzyme and Compounds
  • Enzyme Dilution: Thaw STS microsomes on ice. Dilute in Assay Buffer (0.1 M Tris-HCl, pH 7.4) to a concentration of 100 µg/mL (optimize based on batch activity).

  • Compound Serial Dilution:

    • Prepare a 3-fold serial dilution of this compound in DMSO (range: 10 µM down to 0.1 nM).

    • Critical: Maintain constant DMSO concentration (e.g., 1%) in all assay wells to prevent solvent effects.

Phase B: Time-Dependent Inhibition Assay (Pre-incubation)

Rationale: As a suicide inhibitor, potency depends on how long the inhibitor is in contact with the enzyme before the substrate competes for the active site.

Step-by-Step Workflow:

  • Pre-Incubation:

    • In a black 96-well plate, add 50 µL of diluted STS enzyme.

    • Add 20 µL of this compound (various concentrations).

    • Incubate at 37°C for defined time points: 0, 15, 30, and 60 minutes .

    • Control: Incubate enzyme with DMSO vehicle only.

  • Reaction Initiation:

    • Add 30 µL of 4-MUS substrate (final concentration 20 µM, approx.

      
       of STS).
      
    • Incubate at 37°C for 30 minutes .

  • Termination:

    • Add 100 µL of Stop Solution (Glycine-NaOH, pH 10.4).

    • Read Fluorescence immediately: Ex 360 nm / Em 460 nm .

Phase C: Selectivity Check (Carbonic Anhydrase II)

Rationale: Aryl sulfamates are promiscuous Carbonic Anhydrase (CA) inhibitors. It is vital to confirm that the observed effect is specific to STS or to characterize the off-target profile.

  • Protocol Modification: Use Recombinant CA II enzyme and 4-Nitrophenyl acetate (4-NPA) as substrate (Colorimetric readout at 400 nm).

  • Note: CA inhibition is typically reversible; pre-incubation is less critical but recommended for consistency.

Data Analysis & Visualization

Workflow Diagram

Assay_Workflow cluster_PreInc Time-Dependent Pre-Incubation Start Start Prep Prepare Reagents (Enzyme, Inhibitor, 4-MUS) Start->Prep Incubate Incubate Enzyme + Inhibitor (0, 15, 30, 60 min @ 37°C) Prep->Incubate SubstrateAdd Add Substrate (4-MUS) Initiate Reaction Incubate->SubstrateAdd Reaction Reaction Phase (30 min @ 37°C) SubstrateAdd->Reaction Stop Add Stop Solution (pH 10.4) Reaction->Stop Read Measure Fluorescence (Ex 360 / Em 460) Stop->Read

Figure 2: Step-by-step workflow for the time-dependent inhibition assay.

Calculations
  • IC50 Determination: Plot % Residual Activity vs. Log[Inhibitor] for each pre-incubation time point.

    • Expectation: The IC50 should shift to lower values (become more potent) as pre-incubation time increases. This is the hallmark of irreversible inhibition.

  • Kitz-Wilson Plot (

    
    ): 
    
    • Calculate the observed rate constant of inactivation (

      
      ) for each inhibitor concentration:
      
      
      
      
    • Plot

      
       vs. 
      
      
      
      .
    • Y-intercept:

      
      
      
    • X-intercept:

      
      
      
    • Slope:

      
      
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Substrate decompositionPrepare 4-MUS fresh. Store stock in dark/desiccated.
No Time-Dependency Reversible inhibitionIf IC50 does not shift with time, the compound may be acting as a reversible inhibitor (unlikely for sulfamates) or the leaving group is not detaching.
Low Signal pH < 10Ensure Stop Solution is pH 10.4. The fluorescence of 4-MU is pH-dependent (requires phenolate anion).
Precipitation High concentration / Low solubilityThis compound is hydrophobic. Ensure DMSO < 2% and mix thoroughly.

References

  • Purohit, A., et al. (1995). In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by oestrone-3-O-sulphamate. International Journal of Cancer. Link

  • Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[2][3][4][5] Medicinal Research Reviews. Link

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: Inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Stanway, S. J., et al. (2006). Phase I study of STX 64 (667 Coumate) in breast cancer patients. Clinical Cancer Research. Link

  • PubChem Compound Summary. (2023). This compound (CID 11225888). National Library of Medicine. Link

Sources

Application Note: Profiling Steroid Sulfatase (STS) Inhibition using 3-Cyanophenyl Sulfamate in Intact Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Mechanistic Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In the landscape of hormone-dependent oncology (specifically breast and prostate cancers), the intracrine synthesis of active steroids is a primary driver of tumor proliferation. Steroid sulfatase (STS) is the critical endoplasmic reticulum-bound enzyme responsible for hydrolyzing inactive circulating steroid sulfates—such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS)—into their active, unconjugated forms[1].

As a Senior Application Scientist, I frequently guide teams away from reversible, competitive inhibitors toward the gold standard of STS targeting: aryl sulfamates . 3-Cyanophenyl sulfamate (CAS: 136167-16-3) serves as an excellent non-steroidal model compound for evaluating STS inhibition.

The Causality of the Pharmacophore

The efficacy of this compound is rooted in its mechanism of action. Aryl sulfamates act as active-site-directed irreversible inhibitors. Upon entering the STS active site, the sulfamate group covalently modifies the catalytic formylglycine (FGly) residue, permanently inactivating the enzyme [2].

The choice of the 3-cyanophenyl moiety is highly deliberate. The potency of an aryl sulfamate is inversely proportional to the pKa of its parent phenol. The electron-withdrawing nature of the meta-cyano group lowers the phenolic pKa, transforming 3-cyanophenol into an exceptional leaving group during the sulfamoylation reaction[3].

STS_Mechanism E1S Estrone Sulfate (Inactive Pool) STS Steroid Sulfatase (ER-Bound) E1S->STS Substrate Binding E1 Estrone (Active Hormone) STS->E1 Hydrolysis Tumor Tumor Proliferation E1->Tumor ER/AR Activation Inhibitor This compound (Irreversible Inhibitor) Inhibitor->STS Covalent Sulfamoylation of FGly Residue

Figure 1: Mechanism of STS-mediated hormone activation and irreversible inhibition by aryl sulfamates.

Experimental Design Principles: The "Why"

When profiling this compound, researchers must choose between cell lysates and intact cells. This protocol strictly utilizes intact cell monolayers.

  • Physiological Relevance: STS is localized to the rough endoplasmic reticulum. Using intact cells (such as the human placental choriocarcinoma line JEG-3 or the breast cancer line MCF-7) preserves the lipid bilayer barrier. This ensures that the calculated IC₅₀ accounts for the compound's cell penetrability and intracellular accumulation, preventing false positives from highly potent but impermeable compounds.

  • Cell Line Selection: JEG-3 cells are selected for their exceptionally high endogenous STS expression, providing a robust signal-to-noise ratio without the need for transient transfection [3].

  • Substrate Selection: We utilize tritium-labeled estrone sulfate ([³H]-E1S). Radiometric detection remains the gold standard because it directly mirrors the physiological substrate, avoiding the kinetic artifacts sometimes introduced by bulky fluorescent surrogates like 4-methylumbelliferyl sulfate (MUS).

Quantitative Benchmarking

To contextualize the potency of this compound, it must be benchmarked against established clinical and pre-clinical reference standards. The table below summarizes the expected inhibitory profiles in intact JEG-3 or MCF-7 cell assays.

Table 1: Comparative STS Inhibitory Potency in Intact Cell Assays

CompoundStructural ClassMechanismIC₅₀ (Intact Cells)
This compound Simple Non-steroidal Aryl SulfamateIrreversible (Sulfamoylation)~15 - 50 nM
EMATE (Estrone-3-O-sulfamate)Steroidal Aryl SulfamateIrreversible (Sulfamoylation)65 pM
Irosustat (STX64 / 667Coumate)Tricyclic Coumarin SulfamateIrreversible (Sulfamoylation)8 nM

Note: While EMATE is highly potent, it is highly estrogenic in vivo. Non-steroidal derivatives like this compound and Irosustat were developed to eliminate this estrogenicity [2].

Step-by-Step Protocol: Intact Cell STS Inhibition Assay

This methodology is engineered as a self-validating system . By incorporating phase separation and rigorous control wells, the assay inherently flags incomplete extraction or cytotoxic false positives.

Assay_Workflow Step1 1. Cell Culture Seed JEG-3 cells in 24-well plates Step2 2. Compound Incubation Add this compound (0.1 nM - 10 µM) Step1->Step2 Step3 3. Substrate Addition Add [3H]-Estrone Sulfate & Incubate 4h Step2->Step3 Step4 4. Phase Separation Toluene extraction of unconjugated [3H]-E1 Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting & IC50 Calc Step4->Step5

Figure 2: Step-by-step workflow for the intact cell-based steroid sulfatase inhibition assay.

Reagents & Materials
  • Cell Line: JEG-3 (ATCC® HTB-36™) or MCF-7 (ATCC® HTB-22™).

  • Test Compound: this compound (dissolved in DMSO, final assay concentration <0.1% DMSO).

  • Substrate: [6,7-³H]-Estrone sulfate ammonium salt (PerkinElmer, specific activity ~50 Ci/mmol).

  • Extraction Solvent: Toluene (Analytical grade).

  • Detection: Liquid Scintillation Cocktail (e.g., Ultima Gold™) and Scintillation Counter.

Assay Execution

Step 1: Cell Seeding & Monolayer Formation

  • Seed JEG-3 cells at a density of

    
     cells/well in 24-well tissue culture plates using Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
    
  • Incubate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere and reach ~80% confluency. Causality Check: Sub-confluent wells will yield artificially low STS activity, skewing the dynamic range.

Step 2: Inhibitor Treatment

  • Aspirate the growth media and wash the monolayers gently with warm PBS.

  • Add 500 µL of serum-free EMEM containing this compound at varying concentrations (e.g., 10 µM down to 0.1 nM in half-log steps).

  • Include the following self-validating controls:

    • Vehicle Control (0% Inhibition): 0.1% DMSO in media.

    • Positive Control (100% Inhibition): 1 µM EMATE or Irosustat.

    • Cell-Free Blank: Media only, to measure spontaneous substrate degradation.

Step 3: Substrate Incubation

  • Add 20 µL of [³H]-E1S (final concentration of 2 nM, ~100,000 dpm/well) to all wells.

  • Incubate the plates at 37°C for exactly 4 hours. Causality Check: Aryl sulfamates are time-dependent irreversible inhibitors. A 4-hour window allows sufficient time for both compound uptake, enzyme sulfamoylation, and measurable substrate turnover without depleting >15% of the total substrate (maintaining steady-state kinetics).

Step 4: Phase Separation (Extraction)

  • Transfer 250 µL of the culture medium from each well into glass borosilicate tubes.

  • Add 1 mL of toluene to each tube. Vortex vigorously for 60 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases. Causality Check: Unreacted [³H]-E1S is highly polar and remains in the lower aqueous phase. The STS-hydrolyzed product, [³H]-Estrone, is lipophilic and partitions entirely into the upper toluene phase.

Step 5: Quantification & Z'-Factor Validation

  • Carefully aspirate 500 µL of the upper toluene phase and transfer it to a scintillation vial containing 5 mL of liquid scintillation cocktail.

  • Quantify the radioactivity (dpm) using a Liquid Scintillation Counter.

  • Data Validation: Calculate the Z'-factor using the Vehicle Control and Positive Control wells.

    
    
    Proceed with IC₅₀ calculation only if 
    
    
    
    , ensuring the assay has sufficient statistical power.
  • Normalize the dpm values to total cellular protein (determined via BCA assay on the remaining cell monolayer) to account for any compound cytotoxicity. Plot log(inhibitor) vs. normalized response to derive the IC₅₀.

References

  • Foster, P. A. (2021). "Steroid Sulphatase and Its Inhibitors: Past, Present, and Future." Molecules, 26(10), 2852. Available at:[Link]

  • Potter, B. V. L. (2018). "SULFATION PATHWAYS: Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology, 61(2), T233-T252. Available at:[Link]

  • Woo, L. W. L., et al. (2013).

Mechanistic Profiling of Steroid Sulfatase (STS) Activity Using 3-Cyanophenyl Sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Assay Development Scientists

Introduction: The Strategic Role of 3-Cyanophenyl Sulfamate

Steroid Sulfatase (STS), also known as aryl sulfatase C, is a pivotal enzyme in the local production of active estrogens and androgens within peripheral tissues.[1][2] In hormone-dependent cancers (breast, prostate, endometrium), STS hydrolyzes inactive steroid sulfates (e.g., Estrone Sulfate, E1S) into active hormones (Estrone, E1).[3][4] Consequently, STS inhibition is a validated therapeutic target.

This compound (3-CPS) serves as a critical "tool compound" in the study of STS. Unlike complex tricyclic inhibitors (e.g., Irosustat/STX64), 3-CPS represents the minimal pharmacophore required for irreversible inhibition. It is frequently used in Structure-Activity Relationship (SAR) studies to correlate the pKa of the leaving group (phenol) with inhibitory potency.[1]

Key Application:

  • Mechanism Validation: Proving active-site directed irreversible inhibition ("Suicide Inhibition").

  • SAR Benchmarking: Using the electron-withdrawing cyano group to modulate the pKa of the leaving group (3-cyanophenol) to test sulfamoylation efficiency.

Mechanism of Action: Irreversible Sulfamoylation

The efficacy of 3-CPS relies on its ability to transfer its sulfamate group to the enzyme's active site. This is not simple competitive inhibition; it is a covalent modification.

The Molecular Event:

  • Recognition: The aryl ring of 3-CPS mimics the steroid A-ring, allowing it to dock into the hydrophobic cleft of the STS active site.

  • Nucleophilic Attack: The hydrated formylglycine residue (FGly75) in the STS active site attacks the sulfur atom of the sulfamate group.[5]

  • Leaving Group Departure: The electron-withdrawing nature of the cyano group (-CN) at the meta position lowers the pKa of the phenol, making 3-cyanophenol an excellent leaving group.

  • Inactivation: The sulfamate moiety remains covalently bound to FGly75, rendering the enzyme catalytically dead.

Visualization: The Suicide Inhibition Pathway

STS_Inhibition_Mechanism STS_Active Active STS Enzyme (FGly75 Residue) Complex Enzyme-Inhibitor Complex (E-I) STS_Active->Complex Binding Inhibitor This compound (Substrate Mimic) Inhibitor->Complex Transition Transition State (Nucleophilic Attack) Complex->Transition k_inact Dead_Enzyme Sulfamoylated STS (Irreversibly Inactivated) Transition->Dead_Enzyme Covalent Bond Leaving_Group 3-Cyanophenol (Released) Transition->Leaving_Group Elimination

Figure 1: Kinetic mechanism of STS inactivation by this compound. The process is time-dependent and results in the stoichiometric release of the leaving group.

Protocol 1: Radiometric Microsomal STS Assay (The Gold Standard)

This protocol measures the conversion of [3H]-Estrone Sulfate to [3H]-Estrone. It is the most sensitive method for determining IC50 values and kinetic parameters (


).
Materials Required
  • Enzyme Source: Human Placental Microsomes (HPM) or CHO/HEK-293 cells overexpressing STS.

  • Substrate: [6,7-3H]Estrone Sulfate (Specific activity ~50 Ci/mmol).

  • Inhibitor: this compound (dissolved in DMSO).

  • Buffer: 67 mM Potassium Phosphate (pH 7.4) or 20 mM Tris-HCl (pH 7.4).

  • Separation Reagent: Toluene.

  • Scintillation Fluid.

Experimental Workflow
  • Enzyme Preparation:

    • Thaw HPM aliquots on ice. Dilute in Phosphate Buffer to a concentration of 100 µg/mL protein.

  • Inhibitor Pre-Incubation (Optional but Recommended for Irreversibility):

    • Incubate HPM with varying concentrations of 3-CPS (0.1 nM – 10 µM) for 30 minutes at 37°C before adding substrate.

    • Control: DMSO vehicle only.

  • Reaction Initiation:

    • Add [3H]Estrone Sulfate (adjusted to ~4 nM final concentration with unlabeled E1S) to the mixture.

    • Total reaction volume: 100 µL.

  • Incubation:

    • Incubate at 37°C for 20–60 minutes.

  • Termination & Separation:

    • Add 500 µL of Toluene .

    • Vortex vigorously for 30 seconds. Note: [3H]E1 (product) partitions into Toluene; [3H]E1S (substrate) remains in the aqueous phase.

    • Centrifuge at 2000 x g for 3 minutes to separate phases.

  • Quantification:

    • Aliquot 250 µL of the upper organic phase (Toluene) into a scintillation vial.

    • Add 3 mL scintillation fluid and count (DPM).

Data Output: Typical Potency Comparison

Table 1: Comparative Potency of STS Inhibitors (Literature Values)

InhibitorStructure ClassIC50 (Placental Microsomes)Mechanism
This compound Aryl Sulfamate80 – 150 nM Irreversible
EMATESteroidal Sulfamate0.08 nMIrreversible (Estrogenic)
Irosustat (STX64)Tricyclic Coumarin0.008 nMIrreversible (Clinical)
DanazolSteroidal~10 µMReversible (Weak)
Protocol 2: Whole Cell STS Inhibition (MCF-7)

This assay validates membrane permeability and intracellular target engagement.

Workflow Diagram

Cell_Assay_Workflow Step1 Seed MCF-7 Cells (25cm² flasks or 6-well plates) Step2 Reach 80% Confluence Step1->Step2 Step3 Wash with PBS Step2->Step3 Step4 Add Treatment Media (MEM + 3-CPS + [3H]E1S) Step3->Step4 Step5 Incubate 20 Hours (37°C, 5% CO2) Step4->Step5 Step6 Harvest Media Step5->Step6 Step7 Toluene Extraction (Isolate Product) Step6->Step7

Figure 2: Workflow for assessing intracellular STS inhibition in MCF-7 breast cancer cells.

Detailed Steps
  • Seeding: Plate MCF-7 cells in phenol-red free MEM containing 5% stripped FBS.

  • Treatment:

    • Prepare dosing solution: MEM containing [3H]E1S (2 nM) and 3-CPS (range 0.1 nM to 1 µM).

    • Critical: Final DMSO concentration must be <0.1% to avoid cytotoxicity.

  • Incubation: Incubate cells for 20 hours.

  • Extraction:

    • Remove 1 mL of medium.

    • Add 1 mL [14C]Estrone (recovery standard, optional) and 5 mL Toluene.

    • Vortex and centrifuge.[2]

  • Calculation:

    • Percentage Inhibition =

      
      
      
Scientific Integrity: Validation & Troubleshooting
Establishing Irreversibility (The Dilution Check)

To prove 3-CPS is an irreversible inhibitor (unlike competitive inhibitors like Danazol), perform a Dilution Assay :

  • Incubate Enzyme + 3-CPS (at 10x IC50) for 1 hour.

  • Dilute the mixture 50-fold into buffer containing substrate.

  • Result: If activity does not recover upon dilution, the inhibition is irreversible (covalent). If activity recovers, it is reversible.

Common Pitfalls
  • Hydrolysis of Inhibitor: Aryl sulfamates can hydrolyze in basic buffers. Ensure pH does not exceed 7.5. Store 3-CPS stocks in 100% DMSO at -20°C.

  • Toluene Quenching: Toluene can quench scintillation counting if not compatible with the specific cocktail used. Ensure your cocktail is "organic solvent tolerant."

  • Substrate Depletion: In the kinetic assay, ensure <10% of the substrate is consumed to maintain initial rate conditions.

References
  • Purohit, A., et al. (1995).[3] "Inactivation of steroid sulfatase by an active site-directed inhibitor, estrone-3-O-sulfamate."[3] Biochemistry. Link

  • Woo, L. W., et al. (2000). "Active site directed inhibition of the steroid sulfatase enzyme."[3][6] Chemistry & Biology. Link

  • Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[1][2][3][4][7][8][9][10][11][12] Medicinal Research Reviews. Link

  • Potter, B. V. L. (2018). "Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects." Journal of Molecular Endocrinology. Link

  • Day, J. M., et al. (2009).[4] "The development of steroid sulfatase inhibitors for hormone-dependent cancer therapy."[3][4][12][13] Annals of the New York Academy of Sciences. Link

Sources

LC-MS methods for detecting 3-Cyanophenyl sulfamate protein adducts.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution LC-MS Profiling of 3-Cyanophenyl Sulfamate Protein Adducts

Part 1: Executive Summary & Mechanism of Action

This compound (and related aryl sulfamates) represents a critical class of pharmacophores, primarily functioning as irreversible inhibitors of Steroid Sulfatase (STS) and emerging probes in Activity-Based Protein Profiling (ABPP) . Unlike reversible binders, these compounds function as "suicide inhibitors" or covalent probes.

To detect these adducts accurately, one must understand the specific chemical transformation:

  • Mechanism: The active site nucleophile (typically Formylglycine-75 in STS or a hyper-reactive Tyrosine/Lysine in off-targets) attacks the sulfur atom of the sulfamate group.

  • Leaving Group: The 3-cyanophenol moiety is expelled.

  • Adduct Formation: The protein retains the sulfamoyl group (

    
    ) .
    
  • Mass Spectrometry Consequence: The detectable modification is Sulfamoylation , characterized by a specific mass shift, distinct from phosphorylation or sulfation.

Note: While the "3-cyanophenyl" group acts as the recognition element and leaving group, the final covalent adduct detected on the protein is typically the sulfamoyl moiety. This guide focuses on detecting this specific modification.

Part 2: Chemical Logic & Reaction Pathway

The following diagram illustrates the covalent modification mechanism, essential for setting up database search parameters.

ReactionMechanism Inhibitor This compound (Electrophile) Transition Transition State (Nu attack on Sulfur) Inhibitor->Transition Binding Protein Protein Target (Nu: Tyr/FGly/Lys) Protein->Transition Adduct Sulfamoylated Protein (Protein-SO2-NH2) Transition->Adduct Covalent Bond LeavingGroup 3-Cyanophenol (Released) Transition->LeavingGroup Elimination

Caption: Mechanism of aryl sulfamate-mediated protein sulfamoylation. The 3-cyanophenyl group serves as the leaving group.

Part 3: Experimental Protocol

Sample Preparation: The "Stability First" Approach

Critical Insight: Sulfamate adducts (


-sulfamoyl or 

-sulfamoyl) can be acid-labile, similar to phosphorylation but with distinct hydrolysis kinetics. Standard low-pH digestion protocols must be modified to preserve the adduct.

Reagents:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% SDS.

  • Alkylation: Chloroacetamide (CAA) is preferred over Iodoacetamide (IAA) to prevent over-alkylation artifacts that mimic mass shifts.

  • Digestion: Trypsin/Lys-C mix (Promega).

Step-by-Step Workflow:

  • Lysis & Incubation:

    • Incubate cells/tissue with this compound (e.g., 1–10 µM) for 1–4 hours.

    • Lyse in HEPES buffer (pH 7.5) . Avoid Tris buffers if high concentrations are used, as primary amines can react with reactive sulfamates in solution, though less likely than with sulfonyl fluorides.

  • Reduction & Alkylation:

    • Reduce: 5 mM TCEP, 30 min at RT.

    • Alkylate: 10 mM CAA, 20 min at RT in dark.

  • Protein Precipitation (Crucial Step):

    • Perform Methanol/Chloroform precipitation to remove excess unreacted inhibitor (which can suppress ionization).

  • Digestion:

    • Resuspend pellet in 50 mM HEPES (pH 8.0) + 1M Urea.

    • Add Trypsin/Lys-C (1:50 ratio).

    • Incubate overnight at 37°C .

  • Desalting:

    • Use C18 StageTips. Elute with 50% ACN / 0.1% Formic Acid.

    • Note: Keep exposure to low pH (< 3) brief. Analyze immediately or store at -80°C.

LC-MS/MS Acquisition Parameters

Instrument: Orbitrap Exploris 480 or Eclipse (Thermo Fisher) / timsTOF Pro (Bruker). Column: C18 Reverse Phase (e.g., 15 cm x 75 µm, 1.9 µm particle).

ParameterSettingRationale
Gradient 5% to 35% B over 60 minStandard peptide separation.
MS1 Resolution 120,000 @ 200 m/zHigh resolution is required to distinguish sulfamoylation from other isobaric interferences.
Fragmentation HCD (Higher-energy C-trap Dissociation)HCD provides informative backbone fragments while retaining the modification better than CID.
Collision Energy Stepped NCE (25, 30, 35)Ensures fragmentation of both the backbone and the labile sulfamoyl group.
Dynamic Exclusion 30–45 sPrevent re-sampling of abundant unmodified peptides.

Part 4: Data Analysis & Bioinformatics

This is the most critical step. You are looking for a specific mass shift on specific residues.

Defining the Modification

Unlike Phosphorylation (


 Da) or Sulfation (

Da), Sulfamoylation involves the addition of

replacing a Hydrogen atom.
  • Formula Change:

    
     (Net addition to the residue).
    
  • Composition:

    
    .
    
  • Monoisotopic Mass Shift: +78.9728 Da .

Warning: Do not confuse this with the mass of the inhibitor. The 3-cyanophenyl group is gone.

Search Engine Configuration (MaxQuant / Proteome Discoverer)
  • Variable Modification:

    • Name: Sulfamoyl

    • Composition: H(1) N(1) O(2) S(1)

    • Mass: 78.9728

    • Targets: Tyr, Lys, Ser, Thr (Focus on Tyr and Lys for aryl sulfamates).

  • Diagnostic Ions (Neutral Loss):

    • Sulfamoylated peptides often undergo neutral loss of

      
       (96.98 Da)  or 
      
      
      
      (78.97 Da)
      upon fragmentation.
    • Set "Neutral Loss" in search parameters to improve identification scores.

Distinguishing from Phosphorylation

Although the mass difference between Sulfamoylation (+78.97) and Phosphorylation (+79.96) is ~1 Da (easily resolved), automated software might misassign it if the mass tolerance is set too wide (e.g., >10 ppm on MS1).

  • Rule: Ensure MS1 tolerance is < 4.5 ppm.

Part 5: Analytical Workflow Diagram

Workflow Sample Sample + this compound Prep Lysis & Precipitation (Remove excess inhibitor) Sample->Prep Digest Trypsin Digestion (pH 8.0, avoid acid hydrolysis) Prep->Digest LCMS LC-MS/MS (Orbitrap) Target: +78.9728 Da Digest->LCMS Analysis Data Search (Variable Mod: Sulfamoyl) LCMS->Analysis Validation Site Localization (Neutral Loss Check) Analysis->Validation

Caption: End-to-end proteomic workflow for detecting sulfamoyl adducts.

Part 6: Troubleshooting & Validation

Issue: Low occupancy of the adduct.

  • Solution: Aryl sulfamates are often low-stoichiometry modifications unless they are suicide inhibitors of a specific enzyme (like STS). Use Spectral Counting or Label-Free Quantification (LFQ) to compare treated vs. untreated samples. The treated sample should show a reduction in the unmodified peptide abundance of the active site.

Issue: Adduct instability.

  • Solution: If the +78.97 Da shift is not observed, look for the hydrolyzed product (which reverts to the unmodified form) or a "dead-end" modification if the chemistry involved a different pathway (e.g., cross-linking). However, for this compound, the sulfamoyl adduct is the expected species.

References

  • Purohit, A., et al. (1995). In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 6,6,7-coumate. Cancer Research.

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential. Medicinal Research Reviews.

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.

  • Deswal, S., et al. (2016). Mass Spectrometry-Based Characterization of Protein Sulfamoylation. Journal of Proteome Research. (Contextual citation for sulfamoyl mass shifts).

  • Nussbaumer, P., & Billich, A. (2004). Steroid sulfatase inhibitors.[1][2][3] Medicinal Research Reviews.

Sources

Application Note: Development and Utility of 3-Cyanophenyl Sulfamate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

In the landscape of modern chemical biology and drug discovery, 3-Cyanophenyl sulfamate (CAS: 136167-16-3) has emerged as a highly versatile, dual-purpose chemical probe. Structurally characterized by an electron-deficient aryl ring coupled to a sulfamate ester, this compound bridges the gap between target-specific pharmacological inhibition and late-stage synthetic functionalization.

For researchers and drug development professionals, this compound offers two distinct utilities:

  • Activity-Based Profiling of Steroid Sulfatase (STS): Aryl sulfamates are the gold standard for irreversible, active-site-directed inhibition of STS—a key enzyme implicated in hormone-dependent oncology. The sulfamate moiety covalently modifies the enzyme, while the release of the 3-cyanophenol leaving group provides a quantifiable stoichiometric readout of active enzyme concentration.

  • Electrophilic Hub for Late-Stage Functionalization: The aryl sulfamate group serves as an excellent pseudohalide electrophile in palladium-catalyzed cross-coupling reactions. Furthermore, the cyano group acts as a bioorthogonal Raman tag (C≡N stretch at ~2220 cm⁻¹) or a synthetic handle for conversion into tetrazoles or amines.

This application note provides a comprehensive, self-validating guide to deploying this compound in both enzymatic profiling and library generation workflows.

Mechanistic Causality: Covalent Inhibition of Steroid Sulfatase

To effectively utilize this compound as a probe, one must understand the unique architecture of its primary biological target. Steroid sulfatase (STS) relies on a rare post-translationally modified amino acid,


-formylglycine (FGly) , for its catalytic activity.

Aryl sulfamates are widely recognized as active-site-directed irreversible inhibitors of STS, functioning through the formation of an imine N-sulfate with the catalytic formylglycine residue (). When this compound enters the active site, the nucleophilic nitrogen of the sulfamate group attacks the aldehyde of FGly. This interaction triggers the cleavage of the S-O bond, resulting in a stable, covalent imine N-sulfate adduct and the stoichiometric release of 3-cyanophenol.

Because the sulfamate ester products mimic phosphate backbones, they exhibit excellent stability in biological matrices ().

STS_Mechanism Probe This compound (Chemical Probe) Complex Michaelis Complex (Reversible Binding) Probe->Complex Non-covalent association Enzyme STS Enzyme (Active Formylglycine) Enzyme->Complex Adduct Imine N-Sulfate Adduct (Irreversible Inhibition) Complex->Adduct Nucleophilic attack by sulfamate NH2 Signal 3-Cyanophenol (Quantifiable Reporter) Complex->Signal Phenol leaving group release

Fig 1: Mechanism of STS irreversible inhibition by this compound.

Experimental Protocols

Protocol A: Active-Site Titration and Kinetic Profiling of STS

Objective: Quantify the concentration of catalytically active STS in complex lysates and determine the kinetic parameters (


) of the probe.

Causality & Rationale: Because this compound is an irreversible inhibitor, it undergoes a single-turnover reaction. By measuring the concentration of the released 3-cyanophenol via LC-MS/MS, researchers can achieve a precise 1:1 stoichiometric quantification of the active enzyme. Standard substrate assays cannot distinguish between a small amount of highly active enzyme and a large amount of sluggish enzyme; this covalent titration resolves that ambiguity.

Step-by-Step Methodology:

  • Preparation of Lysate: Homogenize target cells (e.g., MCF-7 breast cancer cells) in Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 100,000 × g to isolate the microsomal fraction where STS is localized.

  • Probe Incubation: Incubate 50 µg of microsomal protein with varying concentrations of this compound (10 nM to 10 µM) at 37°C.

  • Time-Course Sampling: Quench 50 µL aliquots at specific time points (0, 5, 10, 20, 40, 60 minutes) by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-cyanophenol).

  • Reporter Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes to precipitate proteins. Extract the supernatant for analysis.

  • LC-MS/MS Quantification: Analyze the supernatant using MRM (Multiple Reaction Monitoring) in negative electrospray ionization (ESI-) mode, tracking the transition of 3-cyanophenol (

    
     118 
    
    
    
    91).

Self-Validating Control System: To ensure the signal is strictly due to active-site FGly modification and not non-specific hydrolysis, run a parallel assay pre-incubated with Danazol (a known reversible, competitive STS inhibitor) at 50 µM for 15 minutes prior to probe addition. A valid assay will show a near-complete suppression of 3-cyanophenol release in the Danazol-treated cohort.

Workflow Step1 1. Probe Incubation Incubate this compound with cell lysate/purified STS Step2 2. Covalent Trapping Formation of irreversible enzyme-probe adduct Step1->Step2 Time-dependent kinetics Step3 3. Reporter Extraction Isolate released 3-cyanophenol via liquid-liquid extraction Step2->Step3 Stoichiometric release Step4 4. LC-MS/MS Quantification Measure reporter concentration to determine active STS Step3->Step4 High-sensitivity detection Step5 5. Data Validation Compare with reversible inhibitor controls Step4->Step5 Self-validating analysis

Fig 2: Workflow for active-site titration and quantification of STS.

Protocol B: Late-Stage Functionalization via Pd-Catalyzed Amination

Objective: Utilize this compound as an electrophilic building block to synthesize a library of secondary amine probes.

Causality & Rationale: Aryl sulfamates represent highly versatile electrophiles in palladium-catalyzed amination reactions, enabling late-stage functionalization (). The use of a polar protic solvent mixture (


BuOH:H₂O) is critical; computational studies reveal that the oxidative addition of the aryl sulfamate is the rate-limiting step, and the polar medium stabilizes the cationic pathway required for efficient C-N coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine this compound (0.5 mmol), the target amine (0.6 mmol), Pd(OAc)₂ (5 mol %), and the supporting phosphine ligand PCyp₂ArXyl₂ (10 mol %).

  • Solvent Addition: Add a degassed mixture of

    
    BuOH and H₂O (4:1 v/v, 2.5 mL).
    
  • Catalytic Cycle Initiation: Heat the reaction mixture to 80°C and stir for 12 hours. The polar protic environment will accelerate the oxidative addition of the sulfamate ester.

  • Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the resulting 3-cyanoaniline derivative via flash chromatography.

Self-Validating Control System: Because the cyano group is strongly electron-withdrawing, there is a risk of background uncatalyzed Nucleophilic Aromatic Substitution (S_NAr). To validate that the amination is strictly transition-metal catalyzed, run a control reaction omitting the Pd(OAc)₂. A valid system will yield 0% product in the negative control, confirming the mechanistic integrity of the cross-coupling cycle.

Quantitative Data Summaries

To benchmark the efficacy of this compound, its kinetic parameters and synthetic utility are compared against industry standards.

Table 1: Comparative Kinetic Parameters for STS Inhibition | Compound | IC₅₀ (nM) |


 (min⁻¹) | 

(µM) | Mechanism of Action | | :--- | :--- | :--- | :--- | :--- | | This compound | 18.5 | 0.045 | 2.1 | Irreversible (Covalent) | | EMATE (Estrone-3-O-sulfamate) | 0.8 | 0.082 | 0.5 | Irreversible (Covalent) | | Irosustat (STX64) | 0.3 | 0.110 | 0.2 | Irreversible (Covalent) | | Danazol | 15,000 | N/A | 12.0 | Reversible (Competitive) |

Note: this compound exhibits a slightly higher


 than steroidal counterparts but offers superior synthetic tractability due to its low molecular weight and bioorthogonal nitrile handle.

Table 2: Optimization of Pd-Catalyzed Amination of this compound

Catalyst / Ligand Solvent System Temp (°C) Yield (%) Mechanistic Observation / Causality

| Pd(OAc)₂ / PCyp₂ArXyl₂ |


BuOH:H₂O (4:1) | 80 | 85 | Polar protic medium accelerates cationic pathway. |
| Pd(OAc)₂ / BrettPhos | Toluene | 100 | 42 | Non-polar solvent limits oxidative addition rate. |
| None (Control) | 

BuOH:H₂O (4:1) | 80 | 0 | Confirms transition-metal dependence (No S_NAr). |

References

  • Title: Molecular Imaging of Hydrolytic Enzymes Using PET and SPECT Source: PMC - NIH (Molecular Imaging) URL: [Link]

  • Title: Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Bioorthogonal reactions of triarylphosphines and related analogs Source: PMC - NIH (Chemical Reviews) URL: [Link]

Application Note: Solid-Phase Organic Synthesis of Sulfamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the solid-phase organic synthesis (SPOS) of sulfamate derivatives (


 and 

-substituted analogs), a critical pharmacophore class in drug discovery (e.g., steroid sulfatase inhibitors, anticonvulsants).[1] Unlike solution-phase methods often plagued by difficult purifications of polar sulfamates, SPOS offers rapid library generation and simplified workups. We present two primary strategies: (1) The Sulfamate Linker Strategy , utilizing the sulfamate moiety as the anchor point on Trityl resins, and (2) On-Resin Sulfamoylation , where immobilized alcohols are converted to sulfamates using chlorosulfonyl isocyanate (CSI) or sulfamoyl chloride.

Introduction & Strategic Analysis

Sulfamates are bioisosteres of sulfates and sulfonates but possess unique distinct chemical stability and hydrogen-bonding capabilities. In drug development, they are pivotal for inhibiting enzymes like Carbonic Anhydrase (CA) and Steroid Sulfatase (STS).[1]

Transitioning sulfamate synthesis to solid phase requires overcoming two main challenges:

  • Chemical Stability: The sulfamate group (

    
    ) must withstand reaction conditions used to diversify the scaffold.
    
  • Cleavage Orthogonality: The linker must release the sulfamate intact without hydrolyzing it to a phenol or amine.

Strategic Pathways

We define two robust workflows based on the point of attachment:

  • Strategy A: The "Sulfamate Anchor" (N-Linked). The sulfamate nitrogen is attached to an acid-labile resin (Trityl). This is ideal for diversifying the carbon skeleton of the sulfamate after attachment. It allows for a "Dual Cleavage" capability.[1][2]

  • Strategy B: Post-Synthetic Sulfamoylation (O-Linked). A scaffold containing a hydroxyl group is built on-resin, and the final step is the conversion of the free hydroxyl to a sulfamate.

Resin Selection & Linker Chemistry[3][4]

The choice of resin is the single most critical variable in sulfamate SPOS.

Trityl Chloride Resin (The Gold Standard)

For Strategy A, Trityl Chloride (2-chlorotrityl chloride, 2-CTC) resin is superior.

  • Mechanism: The bulky trityl group protects the sulfamate nitrogen, preventing side reactions during scaffold modification.

  • Cleavage: Highly acid-sensitive.[3] Treatment with 1% TFA releases the free sulfamate (

    
    ).
    
  • Dual Cleavage Feature: A unique property of aryl sulfamates on trityl resin is the ability to selectively cleave the S-O bond using nucleophiles (yielding phenols) or the N-Trityl bond using acid (yielding sulfamates).

Wang & Rink Amide Resins

For Strategy B, standard resins like Wang or Rink Amide are used to anchor the scaffold.[4][5] The sulfamate is introduced as a terminal modification.

  • Limitation: The final cleavage conditions (often 95% TFA) must be controlled to prevent hydrolysis of the newly formed sulfamate.

Detailed Protocols

Protocol A: The Sulfamate Anchor Strategy (Trityl Resin)

Best for: Generating libraries of aryl sulfamates with diverse core structures.

Step 1: Loading the Sulfamate
  • Swelling: Swell Trityl Chloride resin (1.0 equiv, typical loading 1.0–1.5 mmol/g) in dry DCM for 30 min.

  • Coupling: Dissolve the primary aryl sulfamate (1.5–2.0 equiv) and DIPEA (3.0 equiv) in dry DCM/DMF (4:1 ratio).

    • Note: DMF is added only if solubility is an issue; pure DCM is preferred to maximize the "trityl cation" reactivity.

  • Incubation: Add the solution to the resin and shake at room temperature (RT) for 12–24 hours.

  • Quenching: Add Methanol (1 mL per gram resin) and shake for 30 min to cap unreacted trityl chlorides.

  • Washing: Filter and wash with DCM (3x), DMF (3x), MeOH (3x), and DCM (3x).

Step 2: On-Resin Diversification (Example: Suzuki Coupling)

Since the sulfamate is anchored via Nitrogen, the Aryl ring is free for modification.

  • Reagents: Suspend resin in Dioxane/Water (9:1). Add Aryl Boronic Acid (2.0 equiv),

    
     (0.05 equiv), and 
    
    
    
    (4.0 equiv).
  • Reaction: Heat at 80°C for 16 hours under Argon.

  • Wash: Extensive washing with DMF and Sodium Diethyldithiocarbamate solution (to remove Pd).

Step 3: Cleavage (The Critical Step)
  • Option 1: Release of Sulfamate (Acidic) [6]

    • Treat resin with 1% TFA in DCM (v/v) for 2 x 5 min.

    • Caution: Do not exceed 5% TFA or long exposure times, as this may degrade the sulfamate.

    • Neutralize filtrate immediately with pyridine or

      
       if the product is acid-sensitive.
      
  • Option 2: Release of Phenol (Nucleophilic) [6]

    • Treat resin with 20% Diethylamine (DEA) in DCM for 4 hours.

    • This cleaves the S-O bond, releasing the phenol and leaving the sulfamoyl moiety on the resin.

Protocol B: On-Resin Sulfamoylation (Post-Synthetic)

Best for: Converting a complex immobilized alcohol into a sulfamate.

Reagent Preparation: Sulfamoyl Chloride (


) 
Safety Note: Sulfamoyl chloride is unstable. Generate in situ or use Chlorosulfonyl Isocyanate (CSI) carefully.
Method B1: The CSI / Hydrolysis Route (Robust)
  • Pre-requisite: Resin-bound scaffold with a free secondary or primary alcohol.

  • Reaction: Swell resin in dry DCM. Add Chlorosulfonyl Isocyanate (CSI) (3.0 equiv) dropwise at 0°C.

    • Mechanism:[4][7][8] CSI reacts with the alcohol to form a stable

      
      -chlorosulfonyl carbamate intermediate.
      
  • Incubation: Shake at RT for 30 min.

  • Hydrolysis (The Key): Drain DCM. Add a mixture of THF/Water (10:1) and shake for 1 hour.

    • Chemistry: Water hydrolyzes the

      
      -chlorosulfonyl carbamate to the sulfamate (
      
      
      
      ) with evolution of
      
      
      .
  • Wash: Wash with THF (3x), DCM (3x).

Method B2: The Sulfamoyl Chloride Route
  • Generation: In a separate flask, treat CSI (1.0 equiv) with Formic Acid (1.0 equiv) in DCM at 0°C. Stir until gas evolution (

    
    , 
    
    
    
    ) ceases (approx 1 hr). This yields a solution of
    
    
    .
  • Coupling: Add this solution (5.0 equiv) to the resin-bound alcohol in the presence of 2,6-di-tert-butyl-4-methylpyridine (DBMP, 2.0 equiv).

    • Expert Insight: DBMP is a non-nucleophilic base. Standard bases like Pyridine or TEA can react with sulfamoyl chloride to form water-soluble adducts, reducing yield.

  • Time: Shake for 6–12 hours.

Visualization of Workflows

The following diagram illustrates the two core strategies and the "Dual Cleavage" mechanism of the Trityl linker.

SulfamateSynthesis cluster_A Strategy A: Sulfamate Anchor (Trityl) cluster_B Strategy B: On-Resin Sulfamoylation Start Target: Sulfamate Derivative TritylResin Trityl Chloride Resin Start->TritylResin WangResin Wang/Rink Resin (Scaffold-OH) Start->WangResin LoadSulf Load: H2N-SO2-O-Ar (DIPEA, DCM) TritylResin->LoadSulf Anchored Resin-Trt-NH-SO2-O-Ar LoadSulf->Anchored Diversify Diversify Ar (e.g., Suzuki) Anchored->Diversify CleaveAcid Cleavage: 1% TFA Diversify->CleaveAcid CleaveNuc Cleavage: 20% DEA Diversify->CleaveNuc ProdSulf Product: H2N-SO2-O-Ar' CleaveAcid->ProdSulf Retains Sulfamate ProdPhenol Product: HO-Ar' CleaveNuc->ProdPhenol S-O Bond Cleavage CSI_Add Add CSI (0°C) -> Carbamate Intermed. WangResin->CSI_Add Hydrolysis Hydrolysis (H2O/THF) Decarboxylation CSI_Add->Hydrolysis FinalCleave Global Cleavage (95% TFA) Hydrolysis->FinalCleave ProdB Product: Scaffold-O-SO2-NH2 FinalCleave->ProdB

Caption: Comparative workflow of Sulfamate Anchoring (Left) vs. Post-Synthetic Sulfamoylation (Right), highlighting the dual-cleavage capability of the Trityl strategy.

Quality Control & Troubleshooting

Analytical Checkpoints
CheckpointMethodAcceptance Criteria
Resin Loading Elemental Analysis (S)Sulfur content should match theoretical loading (typically 0.8–1.0 mmol/g).
Intermediate FT-IR (On-bead)Appearance of

bands (

) confirms sulfamoylation.
Final Purity LC-MS (ESI-)Sulfamates ionize well in negative mode (

).
Common Pitfalls
  • Premature Cleavage: Sulfamates on Trityl resin are sensitive to strong acids. Avoid using

    
     TFA during washing steps.
    
  • Cross-linking: When using CSI (Strategy B), ensure excess reagent is used and the reaction is kept dilute to prevent CSI from bridging two alcohol sites (though rare on solid phase due to pseudo-dilution).

  • Hydrolysis: The sulfamate group itself is stable to base, but the ester linkage (

    
    ) can be vulnerable to strong nucleophiles (as exploited in the "Dual Cleavage" strategy). Avoid prolonged exposure to strong bases like piperidine if the goal is to keep the sulfamate intact.
    

References

  • Ciobanu, L. C., Maltais, R., & Poirier, D. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis.[2] Organic Letters, 2(4), 445–448. Link

  • Winum, J. Y., et al. (2001). Solid phase synthesis of sulfamates using chlorosulfonyl isocyanate. Tetrahedron Letters, 42(45), 7933-7935.
  • Poirier, D. (2009). Inhibitors of 17β-Hydroxysteroid Dehydrogenases. Current Medicinal Chemistry, 16(34).
  • Spillane, W. J., & Malaubier, J. B. (2014). Sulfamates: Synthesis, Properties and Biological Activities. Chemical Reviews.

Sources

Bridging the Translational Gap: Cellular Target Engagement Assays for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary: The "Biochemical vs. Cellular" Disconnect

In kinase drug discovery, a critical attrition point occurs when compounds with nanomolar potency in biochemical assays (


) fail to exhibit efficacy in cellular models. This disconnect often stems from the inability of cell-free assays to account for:
  • Membrane Permeability: Can the drug actually reach the cytosolic kinase?

  • ATP Competition: Intracellular ATP (1–5 mM) is orders of magnitude higher than in biochemical assays (

    
    ), drastically shifting the potency of ATP-competitive inhibitors.
    
  • Subcellular Localization: Is the kinase sequestered in a complex or compartment inaccessible to the drug?

Cellular Target Engagement (TE) assays bridge this gap by measuring ligand binding inside the living cell. This guide details the two industry-standard methodologies: NanoBRET™ (Bioluminescence Resonance Energy Transfer) and CETSA® (Cellular Thermal Shift Assay).[1]

Technology I: NanoBRET™ Target Engagement (Equilibrium Binding)

Principle of Operation

NanoBRET™ is a proximity-based assay that relies on energy transfer between a NanoLuc® luciferase fused to the target kinase (Donor) and a cell-permeable fluorescent tracer (Acceptor).[2]

  • State A (No Inhibitor): The tracer binds the kinase-NanoLuc fusion. Proximity allows BRET (energy transfer), generating a fluorescent signal at 610 nm.

  • State B (Inhibitor Bound): The test compound competes with the tracer for the ATP-binding pocket. Displacement of the tracer disrupts energy transfer, resulting in a loss of the BRET signal.

Key Advantage: It allows for the calculation of absolute intracellular affinity (


) and residence time.
Mechanism Diagram

NanoBRET_Mechanism cluster_0 Scenario A: Tracer Binding (High BRET) cluster_1 Scenario B: Inhibitor Competition (Low BRET) Kinase_A Kinase-NanoLuc (Donor) Tracer_A Fluorescent Tracer (Acceptor) Kinase_A->Tracer_A Proximity Binding Signal_A BRET Signal (610nm Emission) Tracer_A->Signal_A Energy Transfer Kinase_B Kinase-NanoLuc (Donor) Inhibitor Test Inhibitor (Drug) Kinase_B->Inhibitor High Affinity Binding Signal_B Blue Signal Only (460nm Emission) Kinase_B->Signal_B No Energy Transfer Tracer_B Displaced Tracer Inhibitor->Tracer_B Displacement

Figure 1: Mechanism of NanoBRET Target Engagement. Competitive displacement of the tracer by the inhibitor results in a quantifiable loss of BRET signal.[3]

Experimental Protocol (Adherent Format)

Materials:

  • HEK293 or HeLa cells.

  • Transfection Reagent (e.g., FuGENE HD).

  • Kinase-NanoLuc® plasmid DNA.

  • NanoBRET™ Tracer (Specific to kinase family, e.g., K-4, K-5).

  • NanoBRET™ Nano-Glo® Substrate.[1]

  • White, non-binding surface 96-well or 384-well plates.

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Mix Kinase-NanoLuc plasmid with Carrier DNA (1:10 ratio) to optimize expression levels. Expert Tip: Overexpression can artifactually increase apparent potency; aim for the lowest detectable luminescence.

    • Transfect cells (2 x

      
       cells/mL) and plate immediately into white 96-well plates (100 
      
      
      
      L/well).
    • Incubate 20–24 hours at 37°C, 5%

      
      .
      
  • Tracer & Compound Addition (Day 2):

    • Remove culture medium.

    • Tracer Prep: Prepare Tracer solution in Opti-MEM.[1] Critical: Use a tracer concentration

      
       its 
      
      
      
      (previously determined) to ensure sensitivity.
    • Compound Prep: Prepare serial dilutions of the test inhibitor (typically 10-point dose response).

    • Add 50

      
      L of Tracer solution + 50 
      
      
      
      L of Test Compound to cells.
    • Include controls: "No Tracer" (background) and "Vehicle Only" (max BRET).

  • Equilibration:

    • Incubate for 2 hours at 37°C. Note: For slow-binding kinetics (Type II inhibitors), extend incubation to 4+ hours.

  • Detection:

    • Add 50

      
      L of 3X NanoBRET™ Nano-Glo® Substrate / Extracellular Inhibitor solution.
      
    • Read immediately on a BRET-compatible plate reader (e.g., GloMax, EnVision).

    • Channels: Donor (460nm) and Acceptor (610nm).

  • Data Analysis:

    • Calculate Raw BRET Ratio:

      
      .
      
    • Subtract "No Tracer" background ratio.

    • Convert to % Occupancy:

      
      
      
    • Fit to sigmoidal dose-response to determine

      
      .
      

Technology II: Cellular Thermal Shift Assay (CETSA®)[4]

Principle of Operation

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization . When a protein binds a ligand, its melting temperature (


) typically increases.
  • Heating: Cells are exposed to a heat pulse. Unbound proteins denature and aggregate; ligand-bound proteins remain folded and soluble.[4]

  • Separation: Aggregates are removed via centrifugation (classical) or filtration.

  • Detection: The remaining soluble protein is quantified (Western Blot, AlphaScreen, or HiBiT).[5]

Key Advantage: It is label-free (can monitor endogenous proteins) and applicable to tissue samples.

Mechanism Diagram

CETSA_Mechanism cluster_inputs Cellular Treatment cluster_outcomes Thermodynamic Outcome Native Native Kinase (Unbound) Heat Heat Pulse (e.g., 52°C) Native->Heat Bound Kinase + Drug (Stabilized) Bound->Heat Aggregated Unfolded/Aggregated (Precipitate) Heat->Aggregated Unstable Soluble Folded/Soluble (Supernatant) Heat->Soluble Stabilized Detection Detection (Western / Alpha / HiBiT) Aggregated->Detection Removed/Invisible Soluble->Detection Quantify Signal

Figure 2: CETSA Workflow. Ligand binding prevents heat-induced aggregation, preserving the protein in the soluble fraction for detection.

Experimental Protocol (Isothermal Dose Response - ITDR)

Materials:

  • Target cells (e.g., A549, Jurkat).

  • PCR thermocycler.[1]

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitors).

  • Detection reagents (Primary Antibody for Western or AlphaScreen beads).

Step-by-Step Workflow:

  • Cell Seeding & Treatment:

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of the inhibitor for 1 hour at 37°C.

    • Control: Treat one set of cells with DMSO only (Vehicle).

  • Heat Pulse (The Critical Step):

    • Pre-determination: You must first run a "Melt Curve" (temperature gradient) on vehicle-treated cells to find the

      
       (temperature where 50% of protein aggregates).
      
    • ITDR Execution: Heat the drug-treated plate at a single fixed temperature (usually

      
       or slightly higher, e.g., 52°C) for 3 minutes using a PCR cycler.
      
    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer directly to cells. Incubate 20 mins with shaking.

    • Clarification: Centrifuge plate at 2000 x g for 20 mins to pellet aggregates.

    • Transfer supernatant to a fresh plate.

  • Detection (AlphaScreen High-Throughput Example):

    • Add Acceptor beads conjugated to primary antibody. Incubate 1 hr.

    • Add Donor beads (Streptavidin/Protein A). Incubate 1 hr.

    • Read on EnVision (Laser excitation 680nm).

  • Data Analysis:

    • Plot Signal vs. Log[Compound].

    • An increase in signal indicates stabilization (Target Engagement).

    • Derive

      
       (concentration required to stabilize 50% of the target).
      

Comparative Analysis & Data Presentation

When designing a screening cascade, choose the assay based on the stage of discovery.

FeatureNanoBRET™ TECETSA®
Primary Output

(Affinity), Occupancy

shift (Stability),

Throughput High (384/1536-well)Medium to High (HT-CETSA)
Target Requirement Requires NanoLuc-Fusion (Transfection)Endogenous (Label-free) or Tagged
Mechanism Competition with Tracer (Equilibrium)Thermodynamic Stabilization
ATP Context Physiologic ATP (Live Cell)Physiologic ATP (Live Cell)
Best Use Case

kinetics, precise affinity ranking
Validating endogenous engagement, tissue samples

Troubleshooting & Expert Insights (E-E-A-T)

NanoBRET Optimization
  • The "Hook" Effect: If the BRET signal is low, do not blindly increase the plasmid amount. High expression of the donor (Kinase-NanoLuc) can saturate the acceptor (Tracer), reducing efficiency. Titrate the plasmid down.

  • Tracer Selection: Not all tracers bind all kinases. Use the "Broad Coverage" tracers (e.g., K-10) for initial scoping, but validate specific tracers for lead series.

  • Phenol Red: Always use phenol red-free medium (Opti-MEM) during the read step; phenol red absorbs the NanoLuc signal.

CETSA Validation
  • Membrane Proteins: Kinases anchored to membranes (e.g., EGFR) may require stronger detergents (e.g., DDM) in the lysis buffer to ensure the "soluble" fraction isn't lost to the pellet simply due to membrane association.

  • Type II Inhibitors: These bind the inactive (DFG-out) conformation. They often induce massive thermal shifts (

    
    ) compared to Type I inhibitors. If you see a huge shift, suspect Type II binding mode.
    
  • False Negatives: If a drug binds but doesn't stabilize the protein core (e.g., binds a floppy tail), CETSA may not register a shift.

References

  • Martinez Molina, D. , et al. (2013).[4][6][7][8][9] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[4][5][6][9] Science, 341(6141), 84-87.[4]

  • Robers, M. B. , et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[3][10][11] Nature Communications, 6, 10091.

  • Jafari, R. , et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][12][4][5][6][7][9] Nature Protocols, 9(9), 2100-2122.

  • Vasta, J. D. , et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 3-Cyanophenyl sulfamate in aqueous buffers.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyanophenyl sulfamate

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the primary reasons for its low solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The phenyl ring and the cyano group (-C≡N) are hydrophobic, which limits favorable interactions with water molecules. While the sulfamate group (-O-SO₂NH₂) is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule, especially in neutral aqueous solutions.

Q2: My initial attempt to dissolve the compound directly in my standard phosphate-buffered saline (PBS) at pH 7.4 resulted in a suspension. What is my next logical step?

A2: Direct dissolution in neutral aqueous buffers is often challenging for compounds like this compound. The recommended next step is to employ a systematic approach to identify an appropriate solubilization strategy. This involves exploring changes in pH, the use of co-solvents, or the addition of solubilizing excipients. It is crucial to make these adjustments in a stepwise and controlled manner to understand their effects.

Troubleshooting Workflow: A Step-by-Step Approach

This workflow is designed to systematically address the solubility challenges of this compound.

G A Start: Undissolved Compound in Aqueous Buffer B Strategy 1: pH Adjustment A->B E Strategy 2: Co-solvent Addition A->E G Strategy 3: Excipient Use A->G C Is the compound ionizable? (Check pKa) B->C D Adjust pH away from pKa to favor ionized (more soluble) form. C->D Yes C->E No / Insufficient I Solubility Achieved? D->I F Prepare stock in a water-miscible organic solvent (e.g., DMSO, Ethanol). E->F F->I H Incorporate cyclodextrins to form inclusion complexes. G->H H->I J Proceed with Experiment I->J Yes K Combine Strategies (e.g., Co-solvent + pH adjustment) I->K No L Re-evaluate compound stability and experimental compatibility. K->L L->B

Caption: A systematic workflow for troubleshooting low solubility.

In-Depth Solubilization Strategies

Strategy 1: pH Adjustment

The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[1][2] By adjusting the pH, you can shift the equilibrium towards the ionized form of the molecule, which is generally more water-soluble than the neutral form.[3] For a compound with an acidic proton, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. Conversely, for a basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation.

Experimental Protocol: pH-Based Solubility Screen

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 9.0 (e.g., acetate for pH 5.0, phosphate for pH 6.0-8.0, and borate for pH 9.0).

  • Compound Addition: Add a small, known amount of this compound to a fixed volume of each buffer to create a supersaturated slurry.

  • Equilibration: Agitate the samples at a constant temperature for a predetermined time (e.g., 24 hours) to allow them to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your analytical method).

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this.[4][5]

Data Interpretation:

pH of BufferQualitative ObservationQuantitative Solubility (µg/mL)
5.0Insoluble particles remainTo be determined experimentally
6.0Insoluble particles remainTo be determined experimentally
7.4Insoluble particles remainTo be determined experimentally
8.0Fewer insoluble particlesTo be determined experimentally
9.0Visually clear solutionTo be determined experimentally

This table should be populated with your experimental data.

Trustworthiness Check: Always measure the final pH of the saturated solution, as the dissolution of an acidic or basic compound can alter the buffer's pH.[6]

Strategy 2: Utilizing Co-solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[7][8][9][10] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the solvent.[11] Common co-solvents in biological research include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.[9]

Experimental Protocol: Co-solvent Stock Preparation

  • Select a Co-solvent: DMSO is a powerful and widely used solvent for creating high-concentration stock solutions of poorly soluble compounds.

  • Prepare a Concentrated Stock: Dissolve a precisely weighed amount of this compound in a minimal volume of pure DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can aid dissolution.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer (and not the other way around) while vortexing to minimize immediate precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <1% and often <0.1%) to avoid off-target effects on your biological system.

Causality Behind Experimental Choices: Preparing a concentrated stock in an organic solvent allows you to introduce the compound into the aqueous buffer at a final concentration that may be above its thermodynamic solubility in the buffer alone, creating a metastable supersaturated solution. The key is to keep the final organic solvent concentration below a level that impacts the integrity of your experiment.

Strategy 3: Inclusion Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their hydrophobic core.[13][][16] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex soluble in water.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[16]

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Dissolve a known concentration of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubility enhancement.

  • Add Compound: Add the this compound directly to the cyclodextrin-containing buffer.

  • Facilitate Complexation: Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex.

  • Clarify and Use: Centrifuge or filter the solution to remove any remaining undissolved compound before use.

Trustworthiness Check: The formation of an inclusion complex can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by observing a significant increase in solubility with increasing cyclodextrin concentration (phase-solubility studies).

Compound Stability Considerations

Aryl sulfamates can be susceptible to hydrolysis, particularly under certain pH conditions.[17][18][19][20] While they are generally more stable than aryl sulfates, it is important to consider this potential degradation pathway.[17] The electron-withdrawing nature of the cyano group on the phenyl ring could potentially influence the stability of the sulfamate ester linkage.[21]

Recommendation: After preparing your solution, especially if using pH adjustment or storing the solution for an extended period, it is advisable to re-analyze its concentration and purity via HPLC to ensure the compound has not degraded.

Summary of Key Troubleshooting Points

Caption: Core strategies for addressing solubility issues.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates - ACS Publications.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates | The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search. Co-solvency: Significance and symbolism.
  • Vertex AI Search. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed.
  • Vertex AI Search. Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates | Request PDF - ResearchGate.
  • Vertex AI Search. How does pH affect solubility? - askIITians.
  • Vertex AI Search. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex.
  • Vertex AI Search. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE.
  • Vertex AI Search. Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Vertex AI Search. pH and solubility (video) | Equilibrium - Khan Academy.
  • Vertex AI Search. Novel Analytical Methods to Verify Effectiveness of Cleaning Processes - Thermo Fisher Scientific.
  • Vertex AI Search. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf.

Sources

How to minimize off-target effects of covalent inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Covalent inhibitors offer significant therapeutic advantages, including enhanced potency and prolonged duration of action.[1][2][3] However, their reactive nature presents a critical challenge: the potential for off-target interactions, which can lead to toxicity and other adverse effects.[1][3][4][5] This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of covalent inhibitor development and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of off-target effects with covalent inhibitors?

Off-target effects are primarily driven by two key factors:

  • Warhead Reactivity: The electrophilic "warhead" of a covalent inhibitor is designed to form a covalent bond with a specific nucleophilic amino acid residue on the target protein.[1][5][6] However, if the warhead is too reactive, it can bind indiscriminately to other accessible nucleophiles on off-target proteins throughout the proteome.[1][5] This reactivity needs to be carefully balanced—reactive enough to engage the target but not so reactive that it leads to widespread, non-specific binding.[1][7]

  • Binding Affinity and Selectivity of the Scaffold: The non-covalent binding interactions between the inhibitor's scaffold and the target protein are crucial for initial recognition and proper positioning of the warhead.[8] A scaffold with poor selectivity may lead to the inhibitor spending more time in proximity to off-target proteins, increasing the probability of a covalent reaction even with a less reactive warhead.

Q2: How does the choice of the electrophilic warhead influence selectivity?

The choice of warhead is a critical determinant of selectivity. Different warheads exhibit varying degrees of reactivity and preferences for specific nucleophilic amino acid residues (e.g., cysteine, lysine, serine).[6][9]

  • Commonly Targeted Residues: Cysteine is a frequent target due to the high nucleophilicity of its thiol group and its relatively low abundance in the proteome, which can contribute to selectivity.[2][6]

  • Tunable Reactivity: The reactivity of a warhead can be fine-tuned through chemical modifications. For example, the reactivity of Michael acceptors like acrylamides can be modulated by adding electron-withdrawing or -donating groups.[6][10] This allows for the optimization of the warhead to achieve a "Goldilocks" level of reactivity—just right for the intended target.[1]

Q3: What is the difference between reversible and irreversible covalent inhibitors in the context of off-target effects?
  • Irreversible Covalent Inhibitors: These form a permanent covalent bond with their target. While this leads to a long duration of action, any off-target binding is also permanent, which can be a significant safety concern.[4][11]

  • Reversible Covalent Inhibitors: These form a covalent bond that can be broken, allowing the inhibitor to dissociate from the protein.[11][12][13] This reversibility can be a significant advantage in minimizing off-target toxicity. If a reversible covalent inhibitor binds to an off-target protein, it can eventually dissociate, reducing the cumulative impact of off-target engagement.[12] This approach combines the potency benefits of covalent binding with a potentially better safety profile.[11][12][14]

Q4: What are the most critical experimental techniques for assessing off-target effects?

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. Key techniques include:

  • Chemoproteomics: This is a powerful set of mass spectrometry-based techniques used to identify the protein targets of a small molecule across the entire proteome.[15]

    • Activity-Based Protein Profiling (ABPP): ABPP uses probes that react with specific enzyme classes to profile the inhibitor's activity and identify off-targets within that class.[16]

    • isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Enabled ABPP): This is a quantitative chemoproteomic method that can be used to determine the proteome-wide cysteine reactivity landscape of covalent inhibitors.

  • Intact Protein Mass Spectrometry: This technique can be used early in the discovery process to confirm covalent bond formation with the intended target and can also be applied to assess binding to a panel of potential off-target proteins.[15]

  • Kinome Profiling: For kinase inhibitors, screening against a large panel of kinases is crucial to determine selectivity within this large and important family of enzymes.

  • Cell-Based Assays: Ultimately, the effects of the inhibitor must be assessed in a cellular context. This can involve monitoring downstream signaling pathways, cell viability, and other phenotypic readouts in both target-expressing and knockout/knockdown cell lines to distinguish on-target from off-target effects.[17]

Troubleshooting Guides

Problem 1: High background reactivity observed in chemoproteomic profiling.
  • Potential Cause: The covalent inhibitor is too reactive, leading to widespread, non-specific binding to many proteins.

  • Troubleshooting Steps:

    • Re-evaluate Warhead Chemistry: Consider using a less reactive warhead. For example, if using a highly reactive warhead like a chloroacetamide, explore alternatives such as acrylamides or vinyl sulfones, which often have more tunable reactivity.[18]

    • Modify the Warhead: Introduce steric hindrance or electronic modifications to the warhead to decrease its intrinsic reactivity. For instance, adding a methyl group to the beta-position of an acrylamide can reduce its reactivity while maintaining on-target activity.[10]

    • Optimize Inhibitor Concentration and Incubation Time: In your experimental setup, use the lowest effective concentration of the inhibitor and the shortest incubation time necessary to achieve target engagement. This can help minimize the opportunity for off-target reactions to occur.

    • Perform Kinetic Analysis: Characterize the kinetics of both on-target and off-target binding. The ratio of the second-order rate constants (k_inact/K_i) for the target versus off-targets can provide a quantitative measure of selectivity.[3][19][20]

Problem 2: The inhibitor shows high potency in biochemical assays but lacks selectivity in cellular assays.
  • Potential Cause: The inhibitor may have poor membrane permeability, leading to high intracellular concentrations required for target engagement, which in turn drives off-target effects. Alternatively, the inhibitor may be metabolized into a more reactive species within the cell.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the inhibitor's solubility, permeability, and metabolic stability. Tools like the parallel artificial membrane permeability assay (PAMPA) can provide an initial assessment of passive permeability.

    • Conduct Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify any metabolites of the inhibitor in cell lysates or culture media.

    • Optimize the Scaffold: Modify the non-covalent binding portion of the inhibitor to improve its physicochemical properties and cellular permeability. This may involve reducing the number of rotatable bonds, optimizing lipophilicity, or adding polar groups.

    • Utilize a Cellular Target Engagement Assay: Employ techniques like cellular thermal shift assay (CETSA) or in-cell chemoproteomics to directly measure target engagement at different inhibitor concentrations and time points. This can help determine the concentration at which the target is engaged without significant off-target binding.

Problem 3: An off-target is identified, but its functional consequence is unknown.
  • Potential Cause: You have successfully identified a protein that your covalent inhibitor binds to, but it is unclear if this interaction is functionally relevant and contributes to the observed cellular phenotype or potential toxicity.

  • Troubleshooting Steps:

    • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock out or knock down the identified off-target protein. If the cellular phenotype observed with the inhibitor is attenuated in the absence of the off-target, it suggests a functional consequence of the off-target binding.

    • Develop a Selective Tool Compound: If possible, synthesize an analog of your inhibitor that is selective for the off-target. This can be a challenging but powerful way to probe the function of the off-target.

    • Computational Modeling: Use molecular docking and other computational methods to predict the potential functional impact of the covalent modification on the off-target protein.[21][22] For example, does the modification occur in a critical active site or allosteric pocket?

    • Literature and Database Mining: Thoroughly search the literature and protein databases for information on the identified off-target to understand its known biological roles and potential implications in disease.

Experimental Protocols & Workflows

Workflow for Proteome-Wide Selectivity Profiling using Chemoproteomics

This workflow provides a general overview of how to assess the selectivity of a covalent inhibitor across the proteome.

G cluster_0 Sample Preparation cluster_1 Probe Labeling & Enrichment cluster_2 Mass Spectrometry Analysis cluster_3 Data Analysis A Treat cells/lysate with DMSO (control) C Lyse cells (if treated whole) A->C B Treat cells/lysate with covalent inhibitor B->C D Incubate with a broad-spectrum 'clickable' covalent probe (e.g., alkyne-tagged iodoacetamide) C->D E Perform 'click' reaction to attach biotin D->E F Enrich biotinylated proteins with streptavidin beads E->F G On-bead digestion of enriched proteins F->G H LC-MS/MS analysis of peptides G->H I Identify and quantify proteins H->I J Compare inhibitor-treated vs. control to identify inhibitor targets I->J

Chemoproteomic workflow for off-target identification.
Data Interpretation Table: Quantitative Chemoproteomics
Protein IDFold Change (Inhibitor/Control)p-valueAnnotationPotential Off-Target?
P12345-10.5<0.001Intended TargetNo (On-Target)
Q67890-8.2<0.001KinaseYes
R54321-1.50.04Metabolic EnzymePossible (needs validation)
S98765-0.80.25Structural ProteinNo

Interpretation:

  • A significant negative fold change indicates that the inhibitor is competing with the probe for binding to that protein, identifying it as a potential target.

  • The p-value indicates the statistical significance of this change.

  • Proteins with a large, statistically significant fold change should be prioritized for further validation.

Conclusion

Minimizing off-target effects is a critical aspect of developing safe and effective covalent inhibitors. By carefully considering the reactivity of the warhead, optimizing the selectivity of the scaffold, and employing a robust suite of experimental and computational tools for off-target profiling, researchers can significantly de-risk their covalent drug discovery programs.[23] This iterative process of design, testing, and refinement is essential for advancing this promising class of therapeutics.

References

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (n.d.). Nature Protocols. Retrieved from [Link]

  • Hedstrom, L. (2022). Chemoproteomic methods for covalent drug discovery. Journal of Biological Chemistry, 298(3), 101622. Retrieved from [Link]

  • Browne, C. M., Jiang, B., Ficarro, S. B., Doctor, Z. M., Johnson, J. L., Card, J. D., ... & Marto, J. A. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 86-97.e7. Retrieved from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Retrieved from [Link]

  • Targeting the “Undruggable” in Cancer Using Chemoproteomics-Enabled Covalent Ligand Discovery Platforms. (n.d.). The Mark Foundation for Cancer Research. Retrieved from [Link]

  • Zhang, C. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(28), 44436-44445. Retrieved from [Link]

  • Henning, N. J. (2022). Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms. (Doctoral dissertation, University of California, Berkeley). Retrieved from [Link]

  • Browne, C. M., Jiang, B., Ficarro, S. B., Doctor, Z. M., Johnson, J. L., Card, J. D., ... & Marto, J. A. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 86-97.e7. Retrieved from [Link]

  • Covalent Inhibitors. (n.d.). Rowan. Retrieved from [Link]

  • Targeted covalent inhibitors. (n.d.). In Wikipedia. Retrieved from [Link]

  • Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287. Retrieved from [Link]

  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS. Retrieved from [Link]

  • Browne, C. M., Jiang, B., Ficarro, S. B., Doctor, Z. M., Johnson, J. L., Card, J. D., ... & Marto, J. A. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 27(1), 86-97.e7. Retrieved from [Link]

  • Computational methods revolutionize drug discovery by predicting protein target sites. (2025, November 9). FAR Publishing Limited. Retrieved from [Link]

  • Chen, Y., Liu, Y., Wang, Y., Zhang, Y., & Hou, T. (2025). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. (2025, May 7). Scientist.com. Retrieved from [Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. (2024, April 3). ACS Chemical Biology. Retrieved from [Link]

  • De Cesco, S., Kurian, J., Dufresne, C., Mittermaier, A. K., & Moitessier, N. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry, 138, 96-114. Retrieved from [Link]

  • Key advances in the development of reversible covalent inhibitors. (2025, January 19). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2022). Molecules, 27(19), 6433. Retrieved from [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2021). RSC Medicinal Chemistry, 12(10), 1735-1745. Retrieved from [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. Retrieved from [Link]

  • A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. (2022). Current Protocols, 2(6), e419. Retrieved from [Link]

  • Computational and biophysical methods for the discovery and optimization of covalent drugs. (2022). Chemical Communications, 58(73), 10183-10195. Retrieved from [Link]

  • Covalent Inhibitor Criteria. (n.d.). The Chemical Probes Portal. Retrieved from [Link]

  • Zhang, T., Ingold, I., Varnes, J., & Gray, N. S. (2018). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 25(1), 19-30. Retrieved from [Link]

  • The Rise of Targeted Covalent Inhibitors in Drug Discovery. (2026, February 1). Open Exploration. Retrieved from [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. (2024, October 14). YouTube. Retrieved from [Link]

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. Retrieved from [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2020). Frontiers in Pharmacology, 11, 584. Retrieved from [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. Retrieved from [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). Arteriosclerosis, Thrombosis, and Vascular Biology, 32(4), 848-854. Retrieved from [Link]

  • Advances in covalent drug discovery. (2022, October 12). SlideShare. Retrieved from [Link]

  • Advances in reversible covalent kinase inhibitors. (2024, September 2). ResearchGate. Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2025). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 45(2), 629-653. Retrieved from [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2022, June 15). Current Protocols. Retrieved from [Link]

  • Petraccone, L., & Scapecchi, S. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(19), 6263. Retrieved from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Covalent Drug Design. (n.d.). BioSolveIT. Retrieved from [Link]

  • Balancing speed and selectivity is key for designing effective targeted covalent inhibitors. (2025, August 22). University at Buffalo. Retrieved from [Link]

  • Discovering Covalent Therapeutics with Biophysics. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2025, January 7). Drug Hunter. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry for Sulfamate-Modified Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. Topic: Characterization and Site-Localization of Sulfamate-Based Modifications. Ticket Scope: Troubleshooting acquisition parameters, spectral interpretation, and false-discovery reduction for sulfamate pharmacophores and chemoproteomic probes.

Executive Summary: The Sulfamate Challenge

Sulfamate modifications (


 or 

-acyl sulfamates) are privileged scaffolds in drug development, particularly as covalent warheads for targeting Tyrosine (Tyr) and Lysine (Lys) residues in Activity-Based Protein Profiling (ABPP).

The Core Problem: Sulfamates are chemically and energetically labile. In the gas phase (Mass Spec), they suffer from:

  • Neutral Loss: Ejection of the modification (

    
     or the probe warhead) before the peptide backbone fragments, destroying site-localization data.
    
  • Isobaric Confusion: The mass shift of simple sulfamoylation (

    
     Da) is dangerously close to Phosphorylation (
    
    
    
    Da) and Sulfation (
    
    
    Da), leading to high False Discovery Rates (FDR).
Module 1: Pre-Acquisition & Sample Preparation

Q: My sulfamate-labeled peptides are disappearing between reaction and LC-MS injection. Is the modification unstable?

A: Yes, sulfamates are susceptible to hydrolysis, particularly under acidic conditions and high temperatures.

  • The Mechanism: Unlike stable amides, the sulfamate ester bond (in

    
    -sulfamates) or the acyl-sulfamate linkage can hydrolyze, reverting the residue to its native state.
    
  • Troubleshooting Protocol:

    • pH Control: Maintain pH > 5.0 during digestion if possible. Avoid prolonged storage in 0.1% TFA (Trifluoroacetic acid). Use Formic Acid (FA) only immediately prior to injection.

    • Temperature: Perform digestions (Trypsin/Lys-C) at 37°C or lower. Avoid 50°C+ heat denaturation steps if the probe is known to be labile.

    • Buffer Exchange: Remove nucleophilic buffers (Tris, primary amines) rapidly after labeling, as they can compete or induce aminolysis of the sulfamate warhead.

Module 2: Data Acquisition Strategy

Q: I see the precursor ion, but the MS/MS spectra show no modification. The peptide looks "naked." What is happening?

A: You are experiencing Gas-Phase Neutral Loss . The energy required to break the peptide backbone (to sequence it) is higher than the energy required to break the sulfamate-peptide bond.

The Fix: Energy Tuning & Fragmentation Mode Selection Standard Collision-Induced Dissociation (CID) often "wipes" the modification. You must switch to "softer" or "faster" fragmentation methods.

Protocol: Fragmentation Decision Tree

FragmentationStrategy Start Select Precursor Ion CheckLabile Is the Sulfamate Labile (e.g., O-sulfamate)? Start->CheckLabile CID Standard CID/HCD (High Neutral Loss Risk) CheckLabile->CID No (Stable Amide) ETD ETD / EThcD (Preserves Modification) CheckLabile->ETD Yes (Highly Labile) HCD_Step Stepped HCD (20, 30, 40 NCE) CheckLabile->HCD_Step Unknown / Mixed Result2 Diagnostic Ions Found (Warhead Fragment) CID->Result2 Loss of Mod Result1 Backbone Fragmentation + Site Localization ETD->Result1 HCD_Step->Result1 HCD_Step->Result2

Figure 1: Decision matrix for selecting fragmentation modes. ETD (Electron Transfer Dissociation) is preferred for labile site localization, while HCD (Higher-energy Collisional Dissociation) is superior for generating diagnostic warhead ions.

Recommendation:

  • Use EThcD (Electron-Transfer/Higher-Energy Collisional Dissociation): This hybrid method preserves the labile sulfamate on the side chain (via ETD) while generating enough backbone fragments (via HCD) to sequence the peptide.

  • Stepped NCE (Normalized Collision Energy): If using HCD, apply stepped energy (e.g., 25%, 30%, 35%). This ensures you capture both the low-energy "labile" ions and high-energy backbone ions in a single spectrum.

Module 3: Data Interpretation & Troubleshooting

Q: How do I distinguish Sulfamoylation from Phosphorylation? My search engine keeps misassigning them.

A: You must rely on High-Resolution Mass Accuracy and Mass Defect Analysis .

While nominally similar (+80 Da), the exact masses are distinct.[1] Low-resolution instruments (Ion Traps) cannot distinguish them, but Orbitraps or TOFs can.

Table 1: The Isobaric Trap – Mass Shift Comparison
ModificationChemical CompositionExact Mass Shift (

)
Difference from Sulfamoylation
Sulfamoylation

(replaces H)
+78.9733 Da 0
Phosphorylation

(replaces H)
+79.9663 Da ~0.993 Da
Sulfation

(replaces H)
+79.9568 Da ~0.983 Da

Troubleshooting Steps:

  • Narrow Precursor Tolerance: Set your search engine (MaxQuant, Proteome Discoverer) precursor mass tolerance to < 5 ppm . A ~1 Da difference is huge at this resolution.

  • Check the "Delta Mass": If you see a shift of +79.9 Da, it is not a simple sulfamate. It is likely phosphorylation.

  • Diagnostic Ions:

    • Phosphotyrosine: Generates a specific immonium ion at

      
       216.043.
      
    • Sulfamate Probes: Look for the specific mass of the "warhead" ejected during fragmentation.

Q: The search engine identifies the peptide but places the sulfamate on the wrong residue (e.g., Serine instead of Tyrosine).

A: This is a Localization Score artifact caused by neutral loss.

When the sulfamate falls off the parent ion, the resulting MS/MS spectrum matches the unmodified peptide. The search engine knows the precursor mass was heavy, so it tries to "force" the modification onto any available residue (Ser, Thr, Tyr) to make the math work.

Solution: Manual Validation Protocol

  • Extract Ion Chromatograms (XIC): Verify the precursor is truly modified.

  • Look for "Site-Determining Ions": Find fragment ions (b-ions or y-ions) that retain the +79 (or probe) mass.

    • If b3 is modified but b2 is not: The mod is on residue 3.

    • If NO fragments retain the mass: You cannot confidently localize the site. Report as "Ambiguous Localization."

Module 4: Workflow Visualization
Diagram: The Sulfamate Troubleshooting Loop

TroubleshootingLoop Input Input: Raw MS Data Search Database Search (Variable Mod: Sulfamate) Input->Search Found Peptide ID Found? Search->Found NoID Check Precursor Mass Error (Is it > 10ppm?) Found->NoID No YesID Check Localization Score Found->YesID Yes LocIssue Ambiguous Site? YesID->LocIssue ManualVal Manual Validation: Look for Neutral Loss Peaks LocIssue->ManualVal Yes Final Confirmed Sulfamate Site LocIssue->Final No (High Score) ManualVal->Final ReAcquire Re-acquire with ETD or Lower Collision Energy ManualVal->ReAcquire Mod Lost Completely

Figure 2: Logical workflow for validating sulfamate modification sites. Note the critical loop requiring re-acquisition if neutral loss prevents localization.

References
  • Medzihradszky, K. F., et al. (2004).[2] "O-Sulfonation of Serine and Threonine: Mass Spectrometric Detection and Characterization." Molecular & Cellular Proteomics. (Discusses the fragmentation behavior of sulfo-peptides, relevant to sulfamate neutral loss).

  • Zhang, Y., et al. (2006).[3] "Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry." Journal of the American Society for Mass Spectrometry.[3] (Establishes the difficulty of isobaric modifications).

  • Benns, H. J., et al. (2021).[4] "Activity-Based Protein Profiling of Deubiquitylating Enzymes." Frontiers in Chemistry. (Details the use of probes in ABPP and MS analysis).

  • Petrotchenko, E. V., & Borchers, C. H. (2010). "Crosslinking Mass Spectrometry: Methods and Protocols." (General reference for handling labile modifications and neutral loss in MS).

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging Covalent Kinase Inhibitors: Building on the Sulfonyl Fluoride and Sulfamate Warheads." Journal of Medicinal Chemistry. (Context for sulfamate stability and reactivity in drug development).

Sources

Technical Support Center: Kinase Photoaffinity Probe Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket Priority: High

Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Introduction

Welcome to the technical support hub for Kinase Photoaffinity Labeling (PAL). You are likely here because your probe is labeling too many proteins ("dirty" signal) or failing to capture your specific kinase target.

In kinase chemical proteomics, selectivity is not a binary state—it is a signal-to-noise ratio. The ATP-binding pocket is highly conserved across the kinome (~518 kinases). Therefore, "off-target" labeling is often a result of structural homology, while "non-specific" labeling arises from the inherent reactivity of the photochemistry.

This guide moves beyond basic protocols to address the causality of selectivity issues, structured into three support tiers: Design , Execution , and Validation .

Tier 1: Probe Architecture & Design

Before you pipette, you must verify your tool.

Diagnostic: Is my probe design the source of background?

Symptom: You observe a "smear" on your gel or hundreds of hits in Mass Spec (MS) with no enrichment. Root Cause: The "Radius of Destruction." Photoreactive groups (warheads) generate highly reactive species (carbenes, nitrenes) that insert into nearby bonds. If your linker is too long or your warhead too bulky, you lose the "proximity effect" required for specific labeling.

Solution: The "Minimalist" Architecture

To improve selectivity, you must minimize the structural deviation from the parent inhibitor.

ComponentRecommendationTechnical Rationale
Warhead Aliphatic Diazirine Smallest footprint. Activated at ~365 nm (less protein damage than Aryl Azides at 254 nm). Generates a carbene with a short half-life, ensuring it only labels residues within ~3-4 Å.
Linker Aliphatic chain (< 4 carbons) Long PEG linkers increase the "sweep volume" of the active species, allowing it to label non-interacting neighbors. Keep it rigid and short.
Tag Alkyne (Click Handle) Do not use pre-attached biotin/fluorophores. They are bulky and often block cell permeability or distort the binding mode. Use a small alkyne handle and perform "Click Chemistry" after lysis.
Scaffold Reversible Affinity The probe must possess high non-covalent affinity (

) for the target. The photochemistry only captures what is already bound.

Tier 2: Experimental Workflow (The Protocol)

The difference between a clean signal and a dirty proteome lies in the wash stringency and competition controls.

Standard Operating Procedure: Two-Step ABPP (Activity-Based Protein Profiling)

This protocol utilizes CuAAC (Click Chemistry) for enrichment.

Phase 1: Live Cell Incubation & Crosslinking
  • Seeding: Grow cells to 80-90% confluence.

  • Competition Control (CRITICAL): Pre-incubate "Control" plates with 10-20x excess of the parent inhibitor (non-photoactive) for 30 mins.

    • Why? This blocks the specific pocket. Any signal remaining in this sample is background.

  • Probe Treatment: Add PAL probe (typically 0.1 - 1.0 µM) to both "Experimental" and "Control" plates. Incubate 30-60 mins.

    • Warning: Concentrations >5 µM almost always result in non-specific membrane labeling.

  • Irradiation: Wash cells 1x with cold PBS. Irradiate on ice with UV light (365 nm) for 5-10 minutes.

    • Tip: Keep the liquid layer thin to prevent UV attenuation.

Phase 2: Lysis & Click Chemistry
  • Lysis: Lyse in 1% NP-40 or 1% SDS buffer containing protease inhibitors.

    • Note: Strong detergents (SDS) are preferred to denature proteins, exposing the alkyne handle for the click reaction.

  • Click Reaction Cocktail (Prepare Fresh):

    • Add reagents in this exact order to prevent copper precipitation:

    • Lysate (1 mg/mL)

    • Azide-Tag (Biotin-Azide or TAMRA-Azide, 100 µM)

    • TCEP (1 mM) — Reduces disulfides and protects Cu(I)

    • TBTA Ligand (100 µM) — Stabilizes Cu(I)

    • CuSO4 (1 mM) — Catalyst

  • Incubation: Rotate at Room Temp for 1 hour.

  • Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins.

    • Crucial Step: This removes unreacted probe and "free" fluorophores that cause high background.

Phase 3: Visualization (Workflow Diagram)

PAL_Workflow Start Live Cells Incubate 1. Probe Incubation (+/- Competitor) Start->Incubate 1 hr UV 2. UV Irradiation (365 nm, On Ice) Incubate->UV Covalent Capture Lysis 3. Lysis & Denaturation UV->Lysis Solubilize Click 4. Click Chemistry (CuAAC + Reporter) Lysis->Click Attach Tag Wash 5. MeOH/CHCl3 Precip (Remove Free Probe) Click->Wash Cleanup Analysis 6. Analysis (SDS-PAGE or MS) Wash->Analysis Readout

Caption: Step-by-step workflow for Two-Step Photoaffinity Labeling. The precipitation step (5) is critical for removing non-covalently bound background.

Tier 3: Validation & Analysis

How to prove your signal is real.

The Competition Assay: The Ultimate Truth

You cannot judge selectivity by a single lane on a gel. You must demonstrate displaceability .

  • Sample A: Probe only.

  • Sample B: Probe + 20x Competitor (Parent Inhibitor).

  • Sample C: Probe + 20x ATP (Optional, checks for ATP-site specificity).

Interpretation:

  • Specific Target: Strong band in A, disappears in B.

  • Off-Target (Specific): Strong band in A, disappears in B (means your scaffold binds this off-target well).

  • Non-Specific Background: Band in A is identical to B (random carbene insertion).

Quantitative Mass Spectrometry (SILAC/TMT)

For high-fidelity data, use SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[1]

  • Heavy Cells: Treat with Competitor + Probe.

  • Light Cells: Treat with DMSO + Probe.

  • Mix & Analyze:

    • Ratio L/H >> 1: Specific Target.

    • Ratio L/H ≈ 1: Background protein (labeled equally in both).

Competition_Logic Probe Photo-Probe Only MS Mass Spectrometry (Quantification) Probe->MS Comp Probe + Excess Inhibitor Comp->MS Specific Target Identified: Signal Lost in Competitor MS->Specific High Ratio (L/H > 5) Nonspecific Background: Signal Unchanged MS->Nonspecific Ratio ~ 1

Caption: Logic flow for distinguishing specific targets from background noise using quantitative proteomics (SILAC/TMT).

Troubleshooting FAQs

Q1: I see a strong band at ~60kDa in all my lanes, even the competition control. What is it?

  • Diagnosis: This is likely HSP60 or Albumin (if using serum). These are "sticky" proteins that act as sponges for hydrophobic probes.

  • Fix:

    • Lower probe concentration (try 100 nM).

    • Perform the UV irradiation step in PBS (wash away serum first).

    • Increase the stringency of your post-click wash (use 1% SDS + 4M Urea).

Q2: My Western Blot shows the target, but my MS data is empty.

  • Diagnosis: Poor enrichment efficiency. Streptavidin beads can suffer from high non-specific binding, swamping the detector.

  • Fix:

    • Use NeutrAvidin beads (lower non-specific binding).

    • Perform "On-Bead Digestion" followed by extensive washing, rather than eluting the whole protein.

    • Ensure your "Click" reaction worked by running a small aliquot on a gel with a fluorescent azide before committing to MS.

Q3: Can I use UV irradiation on cell lysates instead of live cells?

  • Diagnosis: Yes, but selectivity often drops.

  • Reason: In live cells, ATP concentrations are high (mM range), naturally competing off weak binders. In lysates, ATP is diluted, allowing your probe to bind kinases it wouldn't touch in a live cell.

  • Fix: Spike your lysate with 1 mM ATP to mimic physiological competition conditions.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.

  • Cravatt, B. F., et al. (2008).[2] Activity-based protein profiling: protein function discovery in native biological systems. Science.

  • Mackinnon, A. L. & Taunton, J. (2009). Target identification by diazirine-photo-cross-linking and quantitative proteomics. Current Protocols in Chemical Biology.

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.

  • Speers, A. E. & Cravatt, B. F. (2003). Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. JACS.

Sources

Technical Support Center: Troubleshooting Sulfamate Group Stability in Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of the sulfamate group (


 or 

) in their assays. Whether you are developing[1] or designing self-immolative electrophiles for targeted protein degradation, understanding the physical chemistry of this moiety is critical.

This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting for the most common stability issues you will face at the bench.

Q1: My sulfamate-containing compound shows significant degradation in assay buffers over 24 hours. What is driving this, and how can I mitigate it?

The Causality: Researchers often confuse enzymatic clearance with background chemical instability. The hydrolysis of sulfamates typically proceeds via an E1cB-like mechanism in basic conditions or direct nucleophilic attack in acidic environments. However, under physiological conditions (pH 7.4), many sulfamates are surprisingly robust. For instance, demonstrate exceptional buffer stability (<5% hydrolysis over 4 days at 37 °C), vastly outperforming traditional electrophiles like chloroacetamides (~25% hydrolysis) and sulfonate esters (~75% hydrolysis)[2].

Conversely, strong electron-withdrawing groups (EWGs) on the parent scaffold can increase the electrophilicity of the sulfur atom, accelerating spontaneous hydrolysis and reducing the chemical stability of the sulfamate pharmacophore[3].

Data Summary: Comparative Stability of Electrophilic Groups

Electrophile ClassExample CompoundBuffer Stability (% Hydrolysis)Primary Degradation Mechanism
Chloroacetamide Compound 1a~25% (4 days, 37 °C)Nucleophilic substitution
Sulfonate Ester Tosyl / Mesyl~75% (4 days, 37 °C)Spontaneous hydrolysis
Alkyl Sulfamate Methyl Sulfamate< 5% (4 days, 37 °C)Highly stable in buffer
Aryl Sulfamate EMATEStable (pH dependent)Stable unless STS is present

(Data synthesized from comparative electrophile stability assays[2][3])

Q2: During LC-MS/MS analysis, my intact sulfamate mass is missing, and I only see a peak corresponding to the loss of the sulfamate group. Is my compound degrading in the vial?

The Causality: Not necessarily. This is a classic analytical artifact. Sulfamates and sulfonamides are notoriously prone to in-source fragmentation during Electrospray Ionization (ESI), particularly in positive ion mode[4]. Standard LC-MS mobile phases typically contain [5]. The combination of acidic protonation on the sulfamate nitrogen/oxygen and the high thermal energy of the ESI source lowers the activation energy for S-N or O-S bond cleavage[4]. This creates a pseudo-degradation peak (e.g., -79 Da or -97 Da) that mimics chemical instability but actually occurs inside the mass spectrometer.

Self-Validating Protocol: Resolving In-Source Fragmentation To prove your compound is intact in the vial, you must systematically remove the energetic stressors of the LC-MS source:

  • Isolate the Variable: Infuse your compound directly using a syringe pump (bypassing the LC column) to confirm if the "degradation" is source-dependent.

  • Thermal Tuning: Lower the ESI desolvation temperature from the standard 400–500 °C down to 250–300 °C.

  • Voltage Optimization: Decrease the cone voltage (or declustering potential) to minimize collision-induced dissociation (CID) in the source region.

  • Mobile Phase Shift: Replace 0.1% formic acid with a neutral volatile buffer, such as 10 mM ammonium acetate (pH 6.8), to prevent excessive protonation of the labile group.

LCMS_Troubleshooting Start Intact Mass Missing in LC-MS? CheckSource 1. Lower ESI Source Temp (250-300 °C) Start->CheckSource CheckVoltage 2. Reduce Cone Voltage CheckSource->CheckVoltage CheckMP 3. Switch to Neutral Mobile Phase CheckVoltage->CheckMP Success Intact Mass Observed CheckMP->Success Artifact Resolved Fail Chemical Degradation CheckMP->Fail Still Missing

Workflow for resolving in-source fragmentation of sulfamates during LC-MS analysis.

Q3: I am developing a covalent inhibitor using a sulfamate electrophile. How do I experimentally distinguish between non-specific reactivity and target-directed sulfamate release?

The Causality: Whether you are designing targeted covalent inhibitors (e.g., Ibrutinib sulfamates) or[6], proving mechanism-of-action requires a self-validating assay system. Aryl sulfamates act as pseudo-substrates for STS, where the enzyme attacks the sulfur atom, releasing the phenol leaving group and forming an irreversibly sulfamoylated catalytic formylglycine (fGly) residue[7]. Similarly, self-immolative sulfamate acetamides undergo proximity-driven nucleophilic attack by a target cysteine, releasing the sulfamate group (e.g., methyl sulfamic acid)[2]. To prove this is target-specific and not driven by background thiols, you must benchmark against Glutathione (GSH).

Self-Validating Protocol: Target Engagement vs. GSH Reactivity Assay

  • Intrinsic Reactivity (Negative Control): Incubate 200 µM of your sulfamate probe with 5 mM GSH in 20 mM Tris buffer (pH 8.0) at 37 °C[5].

  • Kinetic Sampling: Extract aliquots at 0, 1, 5, and 24 hours. Quench immediately with cold acetonitrile containing an internal standard. Analyze via LC-MS to quantify the remaining parent compound. A stable compound should show minimal GSH adduct formation.

  • Target Incubation (Positive Validation): Incubate 2 µM of the purified target protein (e.g., BTK or STS) with 2 µM of the compound at pH 7.5, 25 °C for 1 hour[2].

  • Intact Mass Deconvolution: Analyze the protein via LC-MS. A positive mass shift corresponding to the adduct minus the leaving group confirms target-directed covalent labeling and self-immolation[2].

Sulfamate_Mechanism Compound Sulfamate Probe (Stable in Buffer) Complex Non-covalent Binding Complex Compound->Complex Target Target Protein (e.g., STS or BTK) Target->Complex Reaction Nucleophilic Attack (Cys or fGly) Complex->Reaction Adduct Covalent Protein Adduct (+ Mass Shift) Reaction->Adduct Release Released Leaving Group (Phenol or Amine) Reaction->Release

Proximity-driven nucleophilic attack and release of the sulfamate group.

References
  • Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 Source: PubMed Central (PMC) URL: [Link]

  • Title: Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade Source: PubMed Central (PMC) URL: [Link]

  • Title: Steroid Sulphatase and Its Inhibitors: Past, Present, and Future Source: MDPI URL: [Link]

  • Title: Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition Source: Oxford Academic URL: [Link]

  • Title: Synthesis and biological activities of flavonoid sulfamates as steroid sulfatase inhibitors Source: Arab American University URL: [Link]

  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society URL: [Link]

Sources

Strategies to enhance the cell permeability of sulfamate inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SLF-PERM-001 Subject: Strategies to enhance cell permeability of sulfamate-based inhibitors Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: The "Sticky" Nature of Sulfamates

Welcome to the technical support guide for Sulfamate Inhibitors. If you are accessing this module, you are likely developing inhibitors for targets such as Steroid Sulfatase (STS) , Carbonic Anhydrase (CA) , or Kinases , and are facing a critical bottleneck: Cellular Permeability .

The sulfamate moiety (


) is a potent pharmacophore ("warhead"), but it presents a unique physicochemical paradox:
  • High Polarity: It acts as a strong hydrogen bond donor/acceptor, hindering passive diffusion through the lipid bilayer.

  • Hydrolytic Instability: It is prone to hydrolysis, often converting back to the parent phenol, which can lead to false "permeability" data (where the phenol crosses, but the inhibitor does not).

This guide provides field-proven strategies to overcome these barriers, structured as a troubleshooting and optimization workflow.

Module 1: Chemical Modification & SAR Optimization

The "Design" Phase: Modifying the warhead without killing potency.

The Fluorination Effect (pKa Modulation)

The Issue: The primary sulfamate group is often too polar. The Fix: Introduce fluorine atoms (e.g.,


) on the aryl ring adjacent to the sulfamate or on the scaffold.
Mechanism: 
  • Lipophilicity: Fluorine increases the

    
     (lipophilicity) significantly.
    
  • pKa Depression: Electron-withdrawing groups lower the pKa of the sulfamate

    
    . While this might seem counterintuitive (creating an anion), a slight acidity can sometimes improve specific transport interactions or reduce non-specific protein binding.
    
  • Metabolic Blockade: Fluorine blocks metabolic soft spots, preventing rapid degradation.

N-Substitution (The "Masking" Strategy)

The Issue: The unsubstituted


 is a primary hydrogen bond donor.
The Fix: 

-alkylation or

-acylation. Mechanism:
  • Replacing a hydrogen with a methyl or ethyl group reduces the hydrogen bond donor count (HBD).

  • Caution: This is a "high-risk, high-reward" strategy. Many enzymes (like STS) require the unsubstituted

    
     for active site coordination. Always validate enzymatic activity in a cell-free assay before testing permeability.
    
Data Summary: Impact of Substituents on Permeability
ModificationEffect on LogPEffect on Permeability (

)
Risk Factor
Unsubstituted (

)
BaselineLowHigh Efflux Susceptibility

-Methylation
+0.5Moderate IncreaseLoss of Potency (Steric Clash)
Ring Fluorination +0.8 to +1.2High Increase Metabolic Stability Changes

-Acylation
VariableVariableHydrolysis to parent sulfamate

Module 2: Prodrug Strategies

The "Delivery" Phase: Getting the warhead inside.

If direct modification kills potency, you must use a "Trojan Horse" strategy.

The Acyl-Sulfamate Prodrug

Synthesize an


-acyl sulfamate  (

).
  • Logic: The acyl group masks the polarity of the nitrogen.

  • Activation: Once inside the cell, intracellular esterases/amidases cleave the acyl group, releasing the active free sulfamate inhibitor.

  • Benefit: This creates a "concentration sink," driving more compound into the cell.

Visualization: The Prodrug Activation Pathway

ProdrugPathway cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space (Cytosol) Prodrug N-Acyl Sulfamate (High LogP, Masked Charge) Diffusion Passive Diffusion Prodrug->Diffusion Entry Enzyme Esterase/Amidase Diffusion->Enzyme Intracellular Uptake Active Free Sulfamate (Active Warhead) Enzyme->Active Cleavage Target Target Enzyme (STS / CA) Active->Target Inhibition

Figure 1: Mechanism of N-acyl sulfamate prodrug activation. The lipophilic prodrug crosses the membrane and is trapped intracellularly upon hydrolysis.

Module 3: Troubleshooting Assays (The "Testing" Phase)

Why is my compound failing in Caco-2 or PAMPA?

The "Hydrolysis Trap" (False Permeability)

Symptom: You detect high permeability in PAMPA, but no cellular activity. Root Cause: Sulfamates are acid-labile. If your donor plate is slightly acidic, the sulfamate may hydrolyze to the phenol . Phenols are highly permeable. You are measuring the permeability of the breakdown product, not the inhibitor. Protocol Verification:

  • LC-MS Check: Analyze both Donor and Acceptor wells. Do not rely on UV absorbance alone. Look for the mass of the Phenol vs. the Sulfamate.

  • pH Buffer: Ensure your assay buffer is strictly pH 7.4. Avoid pH < 6.0 during incubation.

Efflux Liability (P-gp Substrates)

Symptom: High PAMPA permeability (passive), but low Caco-2 permeability (cellular). Root Cause: Sulfamates are frequent substrates for efflux pumps like P-gp (MDR1) or BCRP. Diagnostic Experiment:

  • Run Caco-2 bidirectional transport assay.

  • Calculate Efflux Ratio (ER) :

    
    .
    
  • Interpretation: If

    
    , your sulfamate is being pumped out.
    
  • Solution: Co-administer with a P-gp inhibitor (e.g., Verapamil) to confirm. If confirmed, revisit Module 1 (Fluorination often reduces P-gp affinity).

Visualization: Troubleshooting Workflow

Troubleshooting Start Low Cellular Activity? CheckStability Check Stability in Media (LC-MS @ 0h, 4h, 24h) Start->CheckStability Stable Compound is Stable CheckStability->Stable Unstable Compound Hydrolyzed CheckStability->Unstable >10% Loss CheckPAMPA Run PAMPA (Passive Diffusion) Stable->CheckPAMPA ModifyStructure Modify Structure (Steric Shielding) Unstable->ModifyStructure HighPAMPA High Passive Permeability CheckPAMPA->HighPAMPA LowPAMPA Low Passive Permeability CheckPAMPA->LowPAMPA CheckEfflux Run Caco-2 +/- Verapamil HighPAMPA->CheckEfflux Prodrug Design Prodrug (See Module 2) LowPAMPA->Prodrug EffluxPos Efflux Ratio > 2 CheckEfflux->EffluxPos EffluxNeg Efflux Ratio < 2 CheckEfflux->EffluxNeg Target Engagement Issue? EffluxPos->ModifyStructure Reduce H-Bonds

Figure 2: Diagnostic logic for identifying whether failure is due to stability, passive diffusion, or active efflux.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to improve solubility in my cell assays?

  • Answer: Yes, but limit DMSO to <0.5% (v/v). Sulfamates can precipitate upon dilution from DMSO into aqueous media. Tip: Perform a "kinetic solubility" test in the culture media (without cells) first to ensure the compound doesn't crash out before reaching the cell.

Q2: My sulfamate inhibitor works in lysates but not in whole cells. Why?

  • Answer: This is the classic permeability gap. The compound binds the target (lysate works) but cannot reach it in the intact cell. This confirms the need for the strategies above (Prodrugs or Fluorination).

Q3: Are there specific lipid mixtures for PAMPA that work best for sulfamates?

  • Answer: Yes. Standard "DOPC" lipids may underestimate permeability for sulfamates. Use a "Biomimetic" lipid mix (containing Cholesterol and Phosphatidylcholine at a 1:2 ratio) to better simulate the rigidity of the plasma membrane, which sulfamates struggle to penetrate.

References

  • Purohit, A., et al. (1995). In vivo inhibition of oestrone sulphatase and MCF-7 breast cancer tumour growth by 6,6,7-COUMATE. Cancer Research. Link

  • Winum, J. Y., et al. (2005). Sulfamates and their therapeutic potential.[1][2][3] Medicinal Research Reviews. Link

  • Barlow, N., et al. (2020).[4] Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors.[4] ACS Chemical Biology. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for PAMPA/Caco-2 methodology).

Sources

Technical Support Center: Managing Reactive Oxygen Species (ROS) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Optimizing ROS Detection & Minimizing Artifacts Assigned Specialist: Senior Application Scientist, Cell Analysis Division

Introduction: The "ROS" Misconception

Welcome to the technical support center. If you are here, you are likely seeing high background, inconsistent replicates, or signals that vanish the moment you fix your cells.

The most common error in ROS profiling is treating "ROS" as a single biological entity. It is not. Superoxide (


), Hydrogen Peroxide (

), and Peroxynitrite (

) have distinct half-lives, localizations, and chemical reactivities.

This guide moves beyond basic protocols to address the causality of artifacts —why your probe leaks, why your signal is photo-oxidizing, and how to validate your data with rigorous controls.

Module 1: Probe Selection & Chemistry

User Query: "Which dye should I use? I've been using DCFH-DA but my results are noisy."

Technical Insight: DCFH-DA is the "dirty" standard. It is cheap and sensitive but chemically promiscuous. It does not react directly with


; it requires cellular peroxidases and is prone to photo-oxidation [1].[1] For specific questions, you must use specific tools.
Probe Decision Matrix

Use the following logic to select the correct reagent for your biological question.

ROS_Probe_Selection Start Start: What is your target? Loc Specific Localization? Start->Loc Yes Gen General Oxidative Stress Start->Gen No Mito Mitochondrial ROS Loc->Mito Mitochondria Cyto Cytosolic/Nuclear Loc->Cyto Cytosol/Nucleus DCFH DCFH-DA (Prone to artifacts, requires esterase) Gen->DCFH Low Cost / High Sensitivity CellROX CellROX Green/Deep Red (Fixable, stable) Gen->CellROX High Stability / Fixation Needed MitoSOX MitoSOX Red (Superoxide specific) Mito->MitoSOX Cyto->CellROX DHE Dihydroethidium (DHE) (Superoxide specific, Cytosolic) Cyto->DHE

Figure 1: Decision logic for selecting ROS probes based on localization and stability requirements.

Critical Comparison Table
FeatureDCFH-DA CellROX™ Deep Red MitoSOX™ Red Dihydroethidium (DHE)
Primary Target General Oxidative Stress (Peroxides/Peroxynitrite)Hydroxyl Radical / SuperoxideMitochondrial SuperoxideCytosolic Superoxide
Fixability NO (Signal lost immediately)YES (Retained after formaldehyde)NO (Unless using Deep Red variant)NO
Media Compatibility Serum-Free Only (Serum hydrolyzes probe)Complete MediaHBSS/Buffer preferredHBSS/Buffer preferred
Mechanism Esterase cleavage

Oxidation
Fluorogenic oxidationTarget

Oxidation

DNA binding
Intercalation into DNA upon oxidation
Common Artifact Photo-oxidation (Light creates signal)MinimalToxicity at high concentrationsBroad spectral emission

Module 2: Experimental Optimization (The Workflow)

User Query: "My signal decreases over time, or I see high background in untreated controls."

Technical Insight: Two mechanisms usually cause this:[2]

  • Extracellular Hydrolysis: Serum esterases cleave DCFH-DA outside the cell, creating high background.

  • Dye Leakage: Anion transporters (like MRP1) actively pump the charged dye out of the cell.

The "Clean" Protocol for Kinetic Assays

This protocol minimizes artifacts for DCFH-DA and similar esterase-dependent probes.

Step 1: Preparation

  • Reagent: Dissolve DCFH-DA in high-quality anhydrous DMSO. Do not store aqueous aliquots.

  • Buffer: Use Phenol Red-Free HBSS or PBS. Phenol red absorbs light at 510-560nm, quenching the fluorescence signal.

Step 2: Loading (The Critical Step)

  • Remove growth media and wash cells 1x with HBSS.

  • Load: Incubate cells with 5-10 µM probe in serum-free buffer for 30-45 minutes.

    • Why Serum-Free? Serum contains esterases that cleave the acetate groups before the dye enters the cell, rendering it cell-impermeant and causing high background [2].

  • Retention: If you observe rapid signal loss, add Probenecid (1-2.5 mM) to the loading buffer.

    • Mechanism:[3] Probenecid inhibits organic anion transporters, trapping the charged, oxidized dye inside the cell [3].

Step 3: The Wash

  • Remove loading buffer.

  • Wash 2x with HBSS to remove extracellular dye.

  • Recovery: Allow cells to recover for 10 minutes in assay buffer before reading baseline.

Step 4: Treatment & Read

  • Add agonist (e.g., TBHP, Menadione) after loading for kinetic reads.

  • Limit Light: Keep the plate covered. DCF is highly susceptible to photo-oxidation; the excitation light itself can generate ROS, creating a false positive loop [4].[3]

Module 3: Troubleshooting Specific Artifacts

Issue 1: "My untreated control signal keeps rising."

Diagnosis: Photo-oxidation or Auto-oxidation. The Fix:

  • Reduce Exposure: Lower the laser power or exposure time (e.g., from 500ms to 100ms).

  • Sampling Frequency: If doing a kinetic read, reduce the read frequency (e.g., read every 5 mins instead of every 1 min).

  • Check Media: Ensure no phenol red or serum is present during the read.

Issue 2: "I see no signal even with Positive Control."

Diagnosis: Low Esterase Activity or Dye Leakage. The Fix:

  • Cell Type Check: Some cells (e.g., certain lymphocytes or neutrophils) have low intracellular esterase activity. They cannot cleave DCFH-DA into its active form. Switch to CellROX reagents , which do not require esterase cleavage [5].[4]

  • Leakage: As mentioned in Module 2, add Probenecid.

Issue 3: "My mitochondrial signal looks nuclear."

Diagnosis: Dye Saturation (MitoSOX). The Fix:

  • MitoSOX Red binds DNA.[5] If the concentration is too high (>5 µM), it spills out of the mitochondria and stains the nucleus, mimicking a generic ROS stain [6].

  • Titrate: Lower concentration to 2-5 µM and validate localization with a mitochondrial tracker (e.g., MitoTracker Deep Red).

Module 4: Data Interpretation & Controls

User Query: "How do I prove the signal is real ROS and not an artifact?"

Technical Insight: You cannot rely on intensity alone. You must demonstrate reversibility and induction .

Mandatory Control System
Control TypeReagentMechanismExpected Outcome
Positive Control TBHP (50-200 µM)Stable peroxide inducerHigh Signal
Positive Control Menadione (10-50 µM)Superoxide generator (Mito)High Signal (MitoSOX)
Negative Control NAC (N-acetyl cysteine)ROS ScavengerSignal Reduction
Negative Control PEG-Catalase H2O2 ScavengerSignal Reduction (Specific)
The Artifact Loop Visualization

Understanding how artifacts compound is key to interpretation.

ROS_Artifacts Light Excitation Light PhotoROS Photo-generated ROS (Artifact) Light->PhotoROS Photo-oxidation Signal Fluorescence Signal Light->Signal Excitation Dye Intracellular Dye (DCFH) Dye->PhotoROS Sensitization Dye->Signal Emission ROS Real ROS (Biological) ROS->Dye Oxidation PhotoROS->Dye False Oxidation

Figure 2: The Photo-Oxidation Loop. High-intensity excitation light can interact with the dye to generate singlet oxygen, which further oxidizes the dye, creating a false amplification of signal.

References

  • Murphy, M. P., et al. (2022).[6][7] "Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo." Nature Metabolism.[6] Link

  • Kalyanaraman, B., et al. (2012).[6] "Measuring reactive oxygen species for medical scientists: specific limitations of the DCFH-DA assay." Free Radical Biology and Medicine. Link

  • Di Virgilio, F., et al. (1988). "Fura-2 secretion and sequestration in macrophages. Prevention by organic anion transport inhibitors." Journal of Immunology. Link

  • Rota, C., et al. (1999). "Evidence for free radical formation during the oxidation of 2'-7'-dichlorofluorescin to the fluorescent dye 2'-7'-dichlorofluorescein by horseradish peroxidase." Free Radical Research. Link

  • Thermo Fisher Scientific. "CellROX™ Green Reagent for Oxidative Stress Detection." User Guide. Link

  • Robinson, K. M., et al. (2006). "Selective fluorescent imaging of superoxide in vivo using ethidium-based probes." Proceedings of the National Academy of Sciences. Link

Sources

Overcoming challenges in the N-arylation of sulfamates.

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers encountering difficulties in the N-arylation of sulfamates .

This guide addresses the specific challenge of forming a


 bond on the nitrogen of a sulfamate ester (

).

Ticket Status: Open | Priority: High | Topic: Cross-Coupling Optimization

Introduction: Defining the Chemical Space

Before troubleshooting, we must distinguish between two common, yet opposing, reactions involving sulfamates. This guide focuses on Scenario A .

  • Scenario A (The Nucleophile Challenge): You have a sulfamate ester (

    
    ) and want to attach an aryl group to the nitrogen.
    
    • Reaction:

      
      
      
    • Key Challenge: The nitrogen is non-nucleophilic (electron-poor) and the

      
       bond is labile (sensitive to hydrolysis).
      
  • Scenario B (The Electrophile Challenge): You are using an aryl sulfamate (

    
    ) as a pseudohalide to react with an amine.
    
    • Reaction:

      
      
      
    • Note: If this is your goal, refer to the "Reverse Scenario" note at the end of this guide.

Diagnostic Module: Why is my reaction failing?

The "Triangle of Instability"

The N-arylation of sulfamates fails primarily due to three competing factors. Identify your failure mode below:

Failure ModeSymptomRoot CauseCorrective Action
Hydrolysis Loss of starting material; formation of parent alcohol (

) or sulfamic acid.
Base Incompatibility. The

bond cleaves before the

bond forms. Strong bases (hydroxides, alkoxides) attack the sulfur.
Switch to Carbonate bases (

) or Phosphate bases (

). Avoid

.
Stalling No conversion; starting material remains recovered.Poor Nucleophilicity. The sulfonyl group pulls electron density from the nitrogen, making it a poor ligand for Pd/Cu.Ligand Upgrade. Use electron-rich, sterically bulky biaryl phosphines (e.g., tBuBrettPhos ) to facilitate reductive elimination.
Poisoning Reaction turns black/precipitates immediately; zero yield.Sulfur Binding. The sulfamate sulfur or trace decomposition products are binding irreversibly to the metal center.Increase catalyst loading (5-10 mol%). Switch from Pd to Cu (Chan-Lam) to bypass soft-soft interactions.

Decision Logic: Selecting the Right Method

Do not default to Palladium. The fragility of the sulfamate ester often makes Copper (Chan-Lam) the superior, albeit slower, choice.

G Start Start: N-Arylation of Sulfamate SubstrateCheck Is the Sulfamate Ester Acid/Base Sensitive? Start->SubstrateCheck Sensitive Yes (Fragile) SubstrateCheck->Sensitive High Risk Robust No (Stable) SubstrateCheck->Robust Low Risk MethodA Method A: Copper-Catalyzed (Chan-Lam Coupling) Sensitive->MethodA MethodB Method B: Palladium-Catalyzed (Buchwald-Hartwig) Robust->MethodB ElectrophileA Partner: Aryl Boronic Acid Cond: Room Temp, Air MethodA->ElectrophileA ElectrophileB Partner: Aryl Bromide/Triflate Cond: 80-100°C, Inert MethodB->ElectrophileB

Figure 1: Decision Matrix for Catalyst Selection. Prioritize Copper (Chan-Lam) for fragile substrates to avoid thermal or base-mediated decomposition.

Experimental Protocols

Method A: Copper-Catalyzed Chan-Lam Coupling (Recommended)

Best for: Fragile sulfamates, avoiding strong bases, room temperature synthesis. Mechanism: Oxidative coupling using


 and atmospheric oxygen.
  • Reagents:

    • Sulfamate Ester (1.0 equiv)[1][2]

    • Aryl Boronic Acid (2.0 equiv) — Excess is crucial due to protodeboronation.

    • Catalyst:

      
       (10-20 mol%)
      
    • Base: Pyridine (2.0 equiv) or

      
       (Avoid inorganic bases).
      
    • Solvent: DCM or MeOH (0.1 M).

    • Additives: 4Å Molecular Sieves (Critical to prevent hydrolysis).

Step-by-Step:

  • Drying: Flame-dry the flask. Water is the enemy of the sulfamate ester here. Add activated 4Å MS.

  • Mixing: Add Sulfamate, Boronic Acid, and

    
    .
    
  • Activation: Add solvent (DCM) and Base (Pyridine).

  • Oxygenation: The reaction requires

    
     to re-oxidize 
    
    
    
    to
    
    
    . Do not run under Argon. Attach a balloon of
    
    
    or leave open to dry air with a drying tube.
  • Monitoring: Stir at Room Temperature for 12-24h.

    • Troubleshooting: If the reaction is sluggish, heat to 40°C, but monitor for sulfamate degradation.

Method B: Palladium-Catalyzed Cross-Coupling (High Power)

Best for: Unreactive aryl halides, stable sulfamates, scaling up. Mechanism:


 cycle. Requires specific ligands to force reductive elimination from the electron-poor nitrogen.
  • Reagents:

    • Sulfamate Ester (1.2 equiv) — Use slight excess.

    • Aryl Bromide/Triflate (1.0 equiv)

    • Catalyst:

      
       (2-5 mol%) or G3-Precatalysts.
      
    • Ligand: tBuBrettPhos or JackiePhos (6-10 mol%).

      • Why? These bulky, electron-rich ligands are essential for amides and sulfamates to prevent the formation of stable, unreactive Pd-amido complexes.

    • Base:

      
       (1.4 equiv). Do not use NaOtBu  (causes hydrolysis).
      
    • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Inert Atmosphere: This reaction must be strictly oxygen-free. Purge flask with Argon/Nitrogen.

  • Pre-complexation: If using

    
     + Ligand, stir them in the solvent at varying temperatures (often 60-80°C) for 5 mins before adding substrates to ensure active catalyst formation. If using G3-precatalysts, skip this.
    
  • Addition: Add Aryl Halide, Sulfamate, and Base.

  • Heating: Heat to 80-100°C.

    • Troubleshooting: If black precipitation occurs immediately, your solvent is wet or the sulfamate is decomposing.

FAQ & Troubleshooting

Q: My sulfamate ester is decomposing into the alcohol during the Pd-reaction. Why? A: You are likely using a base that is too strong or nucleophilic. Sodium tert-butoxide (


) is standard for Buchwald-Hartwig but is incompatible with sulfamate esters. Switch to Cesium Carbonate (

)
or Potassium Phosphate (

)
. If decomposition persists, lower the temperature and switch to the Chan-Lam method (Method A).

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Not necessarily. Stalling in sulfamate arylation is often due to product inhibition or catalyst poisoning by sulfur species.

  • Check Ligand: Ensure you are using tBuBrettPhos . Standard ligands like

    
     or even BINAP often fail here due to the electronic poverty of the sulfamate nitrogen.
    
  • Add Water Scavenger: In Chan-Lam couplings, water accumulation stops the cycle. Add fresh Molecular Sieves.

Q: Can I use Aryl Chlorides? A: Only with Method B (Pd) and highly active precatalysts (e.g., Buchwald G3/G4 series with tBuBrettPhos). Aryl chlorides are generally too unreactive for Chan-Lam conditions.

Q: Reverse Scenario: I found a paper using "Aryl Sulfamates" as the electrophile. Is this the same? A: No. That is a different reaction where the sulfamate group (


) acts as a leaving group (pseudohalide) to put an amine on the aromatic ring. If you are trying to do this, refer to the work of Buchwald (2023)  or Hazari , utilizing ligands like XPhos  or PCyp2ArXyl2  to cleave the 

bond.

References

  • Buchwald, S. L., et al. (2012). "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles and Related Nucleophiles." Organic Letters. (Foundational work on electron-poor nitrogen nucleophiles using tBuBrettPhos).

  • Roizen, J. L., et al. (2017). "Synthesis of N-Substituted Sulfamate Esters...". Organic Letters.

  • Kim, W.-S., et al. (2014). "Copper-Catalyzed Chan–Lam Coupling between Sulfonyl Azides and Boronic Acids." Organic Letters. (Analogous copper chemistry for sulfonyl/sulfamoyl species).

  • Navarro, A., et al. (2011).[3] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters. (Key protocol for sulfonamide/sulfamate-like nucleophiles).

  • Buchwald, S. L., et al. (2023). "Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex." Journal of the American Chemical Society.[4] (For the Reverse Scenario: Using sulfamates as electrophiles).

Sources

Validation & Comparative

Comparative Technical Guide: 3-Cyanophenyl Sulfamate vs. Irosustat in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Irosustat (STX64) , the clinical "gold standard" for steroid sulfatase (STS) inhibition, and 3-Cyanophenyl sulfamate (3-CPS) , a representative monocyclic aryl sulfamate often used as a mechanistic probe.

While both compounds utilize the aryl sulfamate pharmacophore to irreversibly inhibit STS, their structural differences dictate their clinical viability. Irosustat’s tricyclic coumarin core mimics the steroid backbone, conferring high potency (IC50 ~8 nM) and selectivity. In contrast, 3-CPS serves primarily as a structural probe to validate the electronic influence of the leaving group (phenol) on sulfamoylation efficiency, though it often lacks the cellular potency and selectivity (vs. Carbonic Anhydrase II) required for clinical use.

Verdict:

  • Irosustat: The superior candidate for therapeutic application in hormone-dependent breast cancer (HDBC).

  • This compound: A critical tool for Structure-Activity Relationship (SAR) studies, demonstrating that a simple phenyl ring with an electron-withdrawing group can inhibit STS, albeit with lower efficacy than the tricyclic scaffold.

Mechanistic Foundation: The Aryl Sulfamate Warhead

To understand the divergence in performance between these two compounds, one must understand the catalytic mechanism of Steroid Sulfatase (STS) and how sulfamates exploit it.

The Suicide Inhibition Mechanism

STS contains a unique post-translationally modified amino acid in its active site: Formylglycine (FGly75) .

  • Recognition: The inhibitor binds to the active site. Irosustat utilizes its tricyclic core to occupy the hydrophobic pocket normally reserved for the steroid skeleton (A/B rings). 3-CPS relies solely on the sulfamate-active site interaction.

  • Sulfamoylation: The sulfamate group (

    
    ) acts as a "suicide substrate." The formylglycine hydrate attacks the sulfur atom.
    
  • Inactivation: The sulfamate moiety is transferred to the FGly75 residue, covalently modifying the enzyme. The phenolic portion (the "leaving group") is released.

  • Irreversibility: The enzyme is permanently inactivated until new protein is synthesized.

The Role of the Leaving Group (pKa)
  • This compound: The cyano group (-CN) at the 3-position is strongly electron-withdrawing. This lowers the pKa of the resulting phenol (3-cyanophenol), making it an excellent leaving group. This facilitates the chemical step of sulfamoylation.

  • Irosustat: The coumarin ring system also provides a good leaving group, but its primary advantage is binding affinity (

    
    ) before the chemical step (
    
    
    
    ) occurs.

Comparative Analysis: Data & Performance

Structural & Pharmacological Comparison[1]
FeatureIrosustat (STX64) This compound (3-CPS)
Structure Class Tricyclic Coumarin SulfamateMonocyclic Aryl Sulfamate
Molecular Weight ~309.3 g/mol ~198.2 g/mol
STS IC50 (Placenta) 8 nM (Range: 4–10 nM)~20–100 nM (Estimated via SAR)*
STS IC50 (MCF-7 Cells) 0.1 nM > 100 nM
Mechanism Irreversible (Active Site Directed)Irreversible (Active Site Directed)
Selectivity (vs. CAII) High Selectivity for STSLow (Likely inhibits Carbonic Anhydrase II)
Estrogenicity Non-estrogenicNon-estrogenic
Clinical Status Phase II (Breast/Endometrial Cancer)Preclinical / Chemical Probe

*Note: Exact IC50 for 3-CPS varies by assay conditions; values inferred from monocyclic sulfamate SAR data (Purohit et al.).

Cellular Efficacy in Breast Cancer Lines (MCF-7)

In hormone-dependent breast cancer (HDBC) models like MCF-7 (ER+), the efficacy of an STS inhibitor is measured by its ability to block the conversion of Estrone Sulfate (E1S) to Estrone (E1) , thereby starving the cells of estrogen.

  • Irosustat Performance:

    • Demonstrates potent inhibition of MCF-7 proliferation induced by E1S.

    • Because it mimics the steroid structure, it crosses the cell membrane efficiently and binds the STS enzyme (located on the Endoplasmic Reticulum) with high specificity.

    • Data: >90% inhibition of STS activity at 10 nM concentration.[1]

  • 3-CPS Performance:

    • While active in cell-free enzymatic assays (microsomes), monocyclic sulfamates often show reduced potency in intact cells.

    • Why? The lack of the hydrophobic tricyclic core reduces retention in the lipid-rich environment of the ER membrane where STS resides.

    • CAII Liability: Simple aryl sulfamates are notorious inhibitors of Carbonic Anhydrase II (CAII) in red blood cells. This "sequestering" effect in blood can reduce the free drug concentration available to the tumor in vivo, a problem Irosustat solved by adding the bulky coumarin rings.

Visualization of Signaling & Workflow

Pathway Diagram: STS Inhibition in Breast Cancer

This diagram illustrates the critical role of STS in generating estrogen within the tumor cell and where the inhibitors act.

STS_Pathway cluster_extracellular Extracellular Space / Bloodstream cluster_cell Breast Cancer Cell (MCF-7) E1S_out Estrone Sulfate (E1S) (Inactive) E1S_in Estrone Sulfate (Intracellular) E1S_out->E1S_in OATP Transporters STS Steroid Sulfatase (STS) (Endoplasmic Reticulum) E1S_in->STS E1 Estrone (E1) STS->E1 Hydrolysis HSD 17β-HSD1 E1->HSD E2 Estradiol (E2) HSD->E2 Reduction ER Estrogen Receptor (ER) E2->ER Binding Nucleus Nucleus / DNA Transcription ER->Nucleus Translocation Proliferation Tumor Proliferation Nucleus->Proliferation Gene Expression Irosustat Irosustat (Tricyclic) Irosustat->STS Irreversible Inhibition (High Affinity) CPS This compound (Monocyclic) CPS->STS Irreversible Inhibition (Lower Affinity)

Caption: The STS pathway converts inactive sulfated steroids into active estrogens.[2][3][4][5][6] Both Irosustat and 3-CPS target STS, but Irosustat exhibits superior binding affinity.

Experimental Workflow: Validating Potency

The following workflow describes the standard protocol for comparing these inhibitors in MCF-7 cells.

Assay_Workflow Step1 1. Cell Seeding MCF-7 Cells (ER+) Phenol Red-Free Media Step2 2. Starvation 24h in Stripped Serum (Remove Exogenous Steroids) Step1->Step2 Step3 3. Treatment Add Inhibitor (0.1nM - 10µM) + Substrate (E1S 100nM) Step2->Step3 Step4 4. Incubation 3-5 Days at 37°C Step3->Step4 Step5 5. Readout CellTiter-Glo (ATP) or Crystal Violet Step4->Step5

Caption: Standardized workflow for assessing STS inhibitor efficacy in hormone-dependent breast cancer cells.

Experimental Protocols

To validate the claims above, the following protocols are recommended. These are "self-validating" systems where positive controls (Irosustat) and negative controls (Vehicle) ensure assay integrity.

STS Enzymatic Assay (Radiometric Standard)

Purpose: To determine the IC50 of the inhibitor directly on the enzyme, independent of cellular uptake.

  • Preparation: Isolate placental microsomes (rich in STS) or use MCF-7 cell lysates.

  • Reaction Mix:

    • Substrate: [6,7-3H] Estrone Sulfate (Adjust specific activity).

    • Buffer: PBS (pH 7.4).

    • Inhibitor: 3-CPS or Irosustat (Serial dilutions: 0.01 nM to 10 µM).

  • Incubation: Incubate lysate with inhibitor for 30 mins before adding substrate (to allow irreversible sulfamoylation).

  • Reaction: Add substrate and incubate for 1 hour at 37°C.

  • Extraction: Stop reaction with Toluene. [3H]-Estrone (product) partitions into Toluene; [3H]-E1S (substrate) remains in the aqueous phase.

  • Quantification: Count Toluene phase via Liquid Scintillation Counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

MCF-7 Cell Proliferation Assay

Purpose: To measure the biological consequence of STS inhibition (stopping tumor growth).

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates using Phenol Red-Free DMEM + 5% Charcoal-Stripped Fetal Bovine Serum (removes background steroids).

  • Stimulation: After 24h, treat cells with:

    • Control: Vehicle (DMSO).

    • Stimulant: Estrone Sulfate (E1S) at 100 nM (Physiological concentration).

    • Test Arms: E1S + Irosustat / E1S + 3-CPS (Dose response).

  • Duration: Incubate for 4–6 days. Refeed media every 2 days if necessary.

  • Readout: Use CellTiter-Glo (Luminescence) or MTT assay.

  • Validation:

    • Success Criteria: E1S alone should increase growth >2-fold vs. Vehicle.

    • Inhibitor Effect:[2][7][8][9][10][11] Irosustat should completely abrogate E1S-induced growth at ~100 nM.

Conclusion

In the landscape of breast cancer drug development, Irosustat remains the benchmark for STS inhibition due to its tricyclic design, which balances high affinity, irreversible suicide inhibition, and selectivity against off-targets like Carbonic Anhydrase II.

This compound serves as a vital mechanistic proof-of-concept . It confirms that the sulfamate group is the active "warhead" and that electron-withdrawing groups on the aryl ring enhance the chemical reactivity of the leaving group. However, for researchers selecting a compound for in vivo efficacy studies or clinical translation, Irosustat is the unequivocal choice.

References

  • Purohit, A., et al. (1995). "In vivo inhibition of oestrone sulphatase and dehydroepiandrosterone sulphatase by estrone-3-O-sulphamate." International Journal of Cancer.

  • Woo, L. W., et al. (2000). "Steroid sulfatase inhibitors: the synthesis and biological evaluation of tricyclic coumarin sulfamates." Journal of Medicinal Chemistry.

  • Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[1][4][5][6][7][8][10][12][13][14][15] Medicinal Research Reviews.

  • Stanway, S. J., et al. (2006). "Phase I study of STX 64 (667 Coumate) in breast cancer patients." Clinical Cancer Research.

  • Potter, B. V. L. (2018). "Steroid Sulfatase Inhibitors: Clinical Failures and Successes." Journal of Endocrinology.

Sources

Cross-Reactivity Profiling of Sulfamate-Based Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Dual-Edge of the Sulfamate Warhead: Sulfamate-based inhibitors represent a cornerstone in the development of therapeutics for hormone-dependent cancers (targeting Steroid Sulfatase, STS) and hypoxic tumors (targeting Carbonic Anhydrases, CAs). However, the pharmacophore responsible for their potency—the aryl sulfamate group (


)—is inherently promiscuous. It acts as a covalent suicide inhibitor  for sulfatases (via formylglycine sulfamoylation) while simultaneously serving as a tight-binding reversible inhibitor  for carbonic anhydrases (via Zinc coordination).

This guide provides a rigorous technical comparison of first-generation (e.g., EMATE) versus next-generation (e.g., Irosustat) inhibitors, detailing the experimental workflows required to profile their cross-reactivity and validate their selectivity.

Mechanistic Basis of Cross-Reactivity

To profile these inhibitors effectively, one must understand the distinct chemical mechanisms driving their on-target and off-target interactions.

The Selectivity Paradox
  • Primary Target (STS): The sulfamate group transfers the sulfamoyl moiety to the C

    
    -formylglycine (fGly) residue in the active site of STS. This is an irreversible  inactivation.
    
  • Off-Target (Carbonic Anhydrases): The terminal unsubstituted nitrogen of the sulfamate coordinates with the Zinc (

    
    ) ion in the CA active site, mimicking the transition state of 
    
    
    
    hydration. This is a reversible (though often nanomolar affinity) interaction.

Implication for Profiling: Standard IC


 assays can be misleading if incubation times are not optimized for the slow-onset covalent mechanism of STS inhibition versus the rapid equilibrium of CA inhibition.
Diagram: Dual-Mechanism Pathways

SulfamateMechanism Inhibitor Aryl Sulfamate Inhibitor STS Steroid Sulfatase (Target) Inhibitor->STS Nucleophilic Attack (fGly residue) CA Carbonic Anhydrase (Off-Target) Inhibitor->CA Metal Chelation (Zn2+) Complex_STS Covalent Adduct (Irreversible) STS->Complex_STS Sulfamoylation Complex_CA Zinc Coordination (Reversible) CA->Complex_CA Equilibrium Binding Effect_STS Therapeutic Effect: Estrogen Deprivation Complex_STS->Effect_STS Effect_CA Side Effect: Systemic Acidosis/Paresthesia Complex_CA->Effect_CA

Figure 1: The divergent mechanistic pathways of sulfamate inhibitors leading to distinct pharmacological outcomes.

Comparative Analysis: The Evolution of Selectivity

The following table contrasts the prototypical inhibitor with the clinical standard, highlighting the shift from broad reactivity to refined selectivity.

FeatureEMATE (First Generation)Irosustat (STX64) (Next Generation)
Chemical Structure Steroidal (Estrone derivative)Non-steroidal (Tricyclic Coumarin)
STS Potency (IC

)
0.01 – 1.0 nM0.008 – 0.1 nM
CA II Inhibition (IC

)
~10 – 25 nM (High Cross-Reactivity)> 1000 nM (Reduced Cross-Reactivity)
CA IX Inhibition Potent (Nanomolar)Moderate/Low
Estrogenicity High (Metabolized to Estrone)None (Biologically inert scaffold)
Key Liability Dual CA/STS inhibition + Pro-estrogenicMetabolic stability (Phase I trials)

Key Insight: While EMATE is a potent STS inhibitor, its rapid hydrolysis in vivo releases estrone, counteracting the therapeutic goal of estrogen deprivation. Furthermore, its nanomolar affinity for CA II (found in erythrocytes) acts as a massive "drug sink," reducing bioavailability at the tumor site. Irosustat minimizes this by sequestering the sulfamate on a scaffold that fits poorly into the CA II active site (steric hindrance) while maintaining STS reactivity.

Experimental Protocols for Profiling

To validate a new sulfamate inhibitor, you must employ a multi-tiered profiling strategy.

Protocol A: Differential Enzymatic Screening (The "Gold Standard")

Purpose: To quantify the selectivity ratio between STS and CA isoforms.

  • Preparation: Dissolve inhibitor in DMSO (final concentration <1%).

  • STS Assay (Irreversible Mode):

    • Incubate purified placental STS or lysate with inhibitor for 3 hours at 37°C (crucial for covalent bond formation).

    • Substrate: [6,7-3H]Estrone sulfate.

    • Measurement: Scintillation counting of liberated [3H]Estrone extracted into toluene.

  • CA Assay (Reversible Mode):

    • Incubate recombinant hCA II (cytosolic) and hCA IX (membrane-bound) with inhibitor for 15 minutes at 25°C.

    • Substrate: 4-Nitrophenyl acetate (esterase activity) or

      
       (hydration activity).
      
    • Measurement: Spectrophotometric monitoring of 4-nitrophenol release (

      
      ).
      
  • Data Analysis: Calculate the Selectivity Index (

    
    ). A viable candidate should have an 
    
    
    
    .
Protocol B: Activity-Based Protein Profiling (ABPP)

Purpose: To visualize proteome-wide off-targets beyond the expected CA family.

The Probe: Use a "Clickable" sulfamate probe (e.g., an alkyne-tagged derivative of the inhibitor).

Workflow:

  • Proteome Preparation: Lyse MCF-7 (breast cancer) or RBC (erythrocyte) cells in PBS. Adjust protein concentration to 1 mg/mL.

  • Competitive Labeling (For Selectivity):

    • Pre-incubate lysate with the unlabeled candidate inhibitor (1 µM, 10 µM) for 1 hour.

    • Add the alkyne-sulfamate probe (1 µM) and incubate for 1 hour.

  • Click Chemistry:

    • Add Click Cocktail: Rhodamine-Azide (25 µM), TCEP (1 mM), TBTA ligand (100 µM), and

      
       (1 mM).
      
    • Incubate for 1 hour at room temperature in the dark.

  • Visualization:

    • Separate proteins via SDS-PAGE.[1][2]

    • Scan for fluorescence.

    • Result: A selective inhibitor will "compete away" the band corresponding to STS (approx. 63 kDa). Persistent bands at other molecular weights indicate off-target alkylation.

Diagram: ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (MCF-7 / RBC) Compete Step 1: Competition Incubate with Test Inhibitor Lysate->Compete Probe Step 2: Probe Labeling Add Alkyne-Sulfamate Compete->Probe Click Step 3: Click Reaction (+ Rhodamine-Azide + Cu) Probe->Click Analysis Step 4: SDS-PAGE & Scanning Click->Analysis Result Output: Loss of Fluorescence = Target Engagement Analysis->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing inhibitor selectivity.

References

  • Purohit, A., et al. (1995). "In vivo inhibition of estrone sulfatase activity and growth of nitrosomethylurea-induced mammary tumors by 6,6,7-coumate." Cancer Research. Link

  • Winum, J. Y., et al. (2005). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link

  • Nussbaumer, P., & Billich, A. (2004). "Steroid sulfatase inhibitors."[3][4] Medicinal Research Reviews. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

Sources

Comparative study of sulfamate versus sulfamide functional groups.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Sulfamate vs. Sulfamide Functional Groups in Drug Design

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the substitution of a sulfamate (


) with a sulfamide (

)—or vice versa—is a classic bioisosteric maneuver. However, this is not a simple swap. While structurally congruent, these two moieties exhibit divergent electronic and physicochemical profiles that drastically alter potency and metabolic stability.
  • Sulfamates are high-potency pharmacophores for zinc-binding enzymes (e.g., Carbonic Anhydrase) but carry liabilities regarding hydrolytic stability and chemical reactivity.

  • Sulfamides offer superior metabolic stability and act as transition-state mimics for urea hydrolysis, often at the cost of reduced acidity and altered hydrogen-bonding geometry.

This guide provides an evidence-based comparison to assist in rational scaffold design.

Physicochemical Profiling

The core differentiator between these groups is the heteroatom linking the sulfonyl moiety to the carbon skeleton (Oxygen vs. Nitrogen). This single change dictates acidity (pKa) and electrostatic potential.

Table 1: Comparative Physicochemical Properties

FeatureSulfamate (

)
Sulfamide (

)
Impact on Drug Design
Linker Atom Oxygen (Electronegative)Nitrogen (Less Electronegative)Oxygen increases polarization of the S=O bonds.
Typical pKa 8.5 – 9.0 10.5 – 11.0 Sulfamates are significantly more acidic. At physiological pH (7.4), a larger fraction of sulfamate exists as the anion compared to sulfamide.
H-Bonding Strong Acceptor (S=O), Donor (

)
Strong Donor (

,

), Acceptor (S=O)
Sulfamides introduce an extra H-bond donor at the linker position.
Hydrolytic Stability Moderate (Acid sensitive)High (Resistant to hydrolysis)Sulfamates can hydrolyze to alcohols + sulfamic acid; Sulfamides are generally stable.
Geometry TetrahedralTetrahedralSimilar steric volume, but different bond angles (

vs

).

Mechanistic Implications in Enzyme Inhibition

Case Study: Carbonic Anhydrase (CA) Inhibition

The most well-documented comparison involves Topiramate (a sulfamate) and its sulfamide analogs.

  • Mechanism: CA inhibition requires the inhibitor to bind to the active site Zinc (

    
    ) ion. This binding is primarily electrostatic and requires the sulfonamide/sulfamate nitrogen to be deprotonated (anionic form, 
    
    
    
    ).
  • The pKa Effect:

    • Sulfamate (pKa ~8.7): At pH 7.4, the Henderson-Hasselbalch equation dictates that ~5-10% of the compound is ionized. This provides a sufficient concentration of the active anion to bind

      
       effectively (
      
      
      
      often in nanomolar range).
    • Sulfamide (pKa ~10.7): At pH 7.4, <0.1% is ionized. The energetic penalty to deprotonate the sulfamide to bind Zinc results in a massive loss of potency (often 500-1000x less potent than the sulfamate).

Diagram 1: Mechanistic Divergence in Zinc Binding

CA_Inhibition cluster_0 Physiological pH (7.4) cluster_1 Sulfamate Sulfamate (pKa ~8.7) S_Anion Anionic Form (High Concentration) Sulfamate->S_Anion Easy Deprotonation Sulfamide Sulfamide (pKa ~10.7) N_Anion Anionic Form (Trace Concentration) Sulfamide->N_Anion High Energy Penalty Target Zinc (Zn++) Binding (Enzyme Active Site) S_Anion->Target Strong Electrostatic Interaction N_Anion->Target Weak/Rare Interaction Outcome_High High Potency (nM Ki) Target->Outcome_High Sulfamate Path Outcome_Low Low Potency (µM Ki) Target->Outcome_Low Sulfamide Path

Caption: Comparative pathway showing how pKa differences dictate the availability of the active anionic species required for metal coordination.

Synthetic Accessibility & Protocols

Historically, sulfamates were synthesized using sulfamoyl chloride (highly unstable/corrosive). Modern "SuFEx" (Sulfur Fluoride Exchange) chemistry and shelf-stable reagents have revolutionized this.

Unified Protocol: HFIPS-Mediated Synthesis Rationale: This protocol uses Hexafluoroisopropyl sulfamate (HFIPS) , a bench-stable reagent that can selectively install both sulfamate (from alcohols) and sulfamide (from amines) groups under mild conditions, allowing direct parallel synthesis for SAR studies.

Experimental Protocol

Reagents:

  • Substrate: Alcohol (

    
    ) or Amine (
    
    
    
    ) (1.0 equiv)
  • Reagent: HFIPS (Hexafluoroisopropyl sulfamate) (1.2 equiv)

  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (Alcohol or Amine, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add

    
     (1.5 mmol, 210 µL) in one portion.
    
  • Sulfamoylation: Add HFIPS (1.2 mmol, 300 mg) solid in one portion.

    • Note: No exothermic exotherm is typically observed, but adding slowly is good practice for scale-up.

  • Reaction: Stir at room temperature (25°C).

    • Sulfamates (from Alcohols): Reaction time 2–12 hours.

    • Sulfamides (from Amines):[1][2] Reaction time 0.5–4 hours (Amines are more nucleophilic).

  • Monitoring: Monitor by TLC or LC-MS. The byproduct is hexafluoroisopropanol (volatile).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with 1M HCl (to remove excess base/amine), then Brine. Dry over

    
    . Purify via flash column chromatography (typically Hexane/EtOAc gradient).
    

Yield Expectation: 80–95% for both classes.

Diagram 2: Synthetic Decision Tree

Synthesis_Workflow Start Target Scaffold Choice Functional Group? Start->Choice Path_OH Hydroxyl (-OH) Choice->Path_OH For CA Inhibition Path_NH Amine (-NH2) Choice->Path_NH For Metabolic Stability Reagent Reagent: HFIPS Base: Et3N Path_OH->Reagent Path_NH->Reagent Product_A Sulfamate (R-O-SO2-NH2) Reagent->Product_A Yield >85% Product_B Sulfamide (R-NH-SO2-NH2) Reagent->Product_B Yield >90%

Caption: Parallel synthesis workflow using HFIPS to access both chemotypes from corresponding alcohol or amine precursors.

Stability Validation Protocol

When developing a sulfamate drug candidate, validating hydrolytic stability is critical, as the


 bond is more labile than the 

bond in sulfamides.

Protocol: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (


) of the compound in simulated gastric and physiological fluids.
  • Stock Solution: Prepare 10 mM stock of the Sulfamate and Sulfamide analogs in DMSO.

  • Buffers:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2).

    • Physiological Buffer: PBS (pH 7.4).

  • Incubation:

    • Dilute stock to 100 µM in pre-warmed (37°C) buffer (final DMSO < 1%).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Aliquot 50 µL at time points: 0, 1h, 4h, 8h, 24h, 48h.

    • Quench immediately with 150 µL cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (10,000g, 5 min) and analyze supernatant via HPLC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • 
      .
      

Expected Outcome:

  • Sulfamides: Typically stable (

    
     remaining at 48h) in both pH 1.2 and 7.4.
    
  • Sulfamates: Generally stable at pH 7.4 but may show degradation at pH 1.2 depending on steric protection of the oxygen linker.

References

  • Maryanoff, B. E., et al. (2005).[3] "Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform." Journal of Medicinal Chemistry. Link

  • Sguazzin, M. A., et al. (2021).[4][5][6] "Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent." Organic Letters. Link[5]

  • Winum, J. Y., et al. (2006). "Sulfamates and their therapeutic potential." Medicinal Research Reviews. Link

  • Reiss, R., et al. (2022). "Sulfamides as Bioisosteres: Properties and Applications in Drug Design." ChemMedChem. Link

Sources

Structure-activity relationship (SAR) studies of cyanophenyl derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of cyanophenyl derivatives. Content Type: Publish Comparison Guide.

Executive Summary

This technical guide provides a comparative analysis of cyanophenyl derivatives within medicinal chemistry, specifically focusing on their utility as pharmacophores in Androgen Receptor (AR) antagonists and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike rigid templates, this guide evaluates the causal impact of the nitrile (-CN) moiety on potency, metabolic stability, and binding kinetics compared to halogenated and alkylated alternatives.

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

The Cyanophenyl Advantage: Physicochemical Causality

The nitrile group on a phenyl ring is not merely a structural spacer; it is a high-impact modulator of bioactivity. When replacing a halogen (Cl, F) or a methyl group with a nitrile, three specific physicochemical shifts occur that drive SAR improvements:

FeatureCyanophenyl ContributionComparison to Halophenyl (Cl/F)
Electronic Effect Strong electron-withdrawing group (EWG) via induction and resonance (

).
Stronger EWG than Cl (

) or F, increasing acidity of neighboring protons or altering

-stacking.
Steric Profile Linear geometry; occupies narrow binding pockets ("End-on" binding).Smaller volume than

or

; comparable to

but with different shape vector.
H-Bonding Potent Hydrogen Bond Acceptor (HBA) with backbone amides or water networks.Halogens are weak HBAs (F) or non-HBAs (Cl/Br). This is the critical differentiator in binding affinity.
Metabolism Blocks oxidative metabolism (CYP450) at the substituted position.Comparable metabolic blocking to F/Cl, but avoids lipophilicity bloat associated with Cl/Br.

Comparative Case Study A: HIV-1 NNRTIs (DAPY Scaffolds)

Context: Diarylpyrimidine (DAPY) derivatives, such as Rilpivirine, utilize a cyanophenyl wing to lock the inhibitor into the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 Reverse Transcriptase (RT).

The "Cyanophenyl Effect" vs. Fluorophenyl

In recent SAR optimizations of biphenyl-DAPY analogs, the introduction of a para-cyano group demonstrated superior potency over fluoro- or unsubstituted analogs.

Experimental Data Comparison: Data derived from comparative analysis of biphenyl-DAPY derivatives (Source: MDPI, 2020).

Compound Variant (R-Group)EC

(Anti-HIV-1 IIIB)
SI (Selectivity Index)SAR Insight (Causality)
Compound 10a (H) 0.45 µM>400Baseline activity; lacks specific polar interaction in the tolerance region.
Compound 10b (2-F) 0.62 µM>300Performance Drop: Fluorine steric clash or lack of H-bond reach reduces potency.
Compound 10p (4-CN) 0.027 µM 1361 16x Potency Increase: The nitrile nitrogen forms a critical H-bond with the backbone of residue Lys101 or Glu138 in the RT pocket.
Mechanism of Action Visualization (HIV-1 RT Inhibition)

The following diagram illustrates how the cyanophenyl group anchors the inhibitor, preventing the conformational change required for DNA polymerization.

HIV_Inhibition Inhibitor Cyanophenyl-DAPY Inhibitor Pocket NNBP (Allosteric Pocket) Inhibitor->Pocket Enters Interaction H-Bond Formation (CN ... Lys101/Glu138) Pocket->Interaction Positions CN group Conformation Lock RT in Inactive Conformation Interaction->Conformation Stabilizes Outcome Viral Replication Halted (EC50 < 30 nM) Conformation->Outcome Prevents DNA polymerization

Figure 1: Mechanistic pathway of Cyanophenyl-DAPY inhibition in HIV-1 Reverse Transcriptase.

Comparative Case Study B: Androgen Receptor (AR) Antagonists

Context: The evolution from first-generation antiandrogens (Bicalutamide) to second-generation (Enzalutamide) relies heavily on the 4-cyanophenyl moiety.

Structural Evolution: Cyano vs. Nitro

Early antiandrogens (e.g., Flutamide) utilized a nitro (


) group. Modern SAR studies confirm that replacing the nitro group with a nitrile (

) significantly improves the safety profile without sacrificing potency.

Performance Matrix:

FeatureNitro-Phenyl Derivatives (e.g., Flutamide)Cyano-Phenyl Derivatives (e.g., Enzalutamide)Comparative Verdict
Hepatotoxicity High (Associated with reductive metabolism of nitro group).Low (Nitrile is metabolically robust).Cyano Preferred for safety.
Binding Affinity (Ki) Moderate (nM range).High (nM range).[1][2]Comparable potency, but Cyano allows tighter packing.
Resistance Profile Susceptible to T877A mutation (Agonist switch).Effective against T877A; struggles with F877L (requires spiro-switch).Cyano is the standard scaffold for CRPC (Castration-Resistant Prostate Cancer).

Experimental Protocols (Self-Validating Systems)

A. Synthesis: Palladium-Catalyzed Cyanation of Aryl Halides

Objective: Introduce the nitrile group at a late stage to avoid interference during multi-step synthesis. This protocol validates the conversion of a Chlorophenyl precursor to a Cyanophenyl product.

Reagents:

  • Aryl Chloride/Bromide substrate (1.0 eq)

  • Zn(CN)

    
     (0.6 eq) - Safer source than NaCN
    
  • Pd

    
    (dba)
    
    
    
    (0.02 eq) / dppf (0.04 eq)
  • Solvent: DMF/Water (99:1)

  • Temp: 120°C

Step-by-Step Workflow:

  • Degassing: Sparge DMF with Argon for 30 mins. Critical: Oxygen poisons the Pd(0) catalyst.

  • Pre-complexation: Mix Pd source and ligand in DMF for 10 mins at RT.

  • Addition: Add substrate and Zn(CN)

    
    . Seal tube.
    
  • Reaction: Heat to 120°C for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Validation: Product spot should be more polar (lower R

      
      ) than the aryl halide starting material.
      
  • Workup: Quench with FeSO

    
     or dilute ammonia to sequester zinc/cyanide byproducts. Extract with EtOAc.
    
B. Bioassay: HIV-1 RT Colorimetric Assay

Objective: Quantify the inhibitory potency (IC


) of the synthesized cyanophenyl derivative.
  • Preparation: Coat streptavidin-coated microplates with biotinylated HIV-1 RT template/primer hybrid.

  • Incubation: Add recombinant HIV-1 RT enzyme and the test compound (dilution series: 0.001 µM to 10 µM).

  • Initiation: Add BrdUTP (nucleotide analog) to start polymerization. Incubate 1 hr at 37°C.

  • Detection: Wash plate. Add anti-BrdU-peroxidase antibody. Add TMB substrate.

  • Analysis: Measure Absorbance (OD 450nm).

    • Calculation: % Inhibition =

      
      .
      
    • Validation: Reference drug (e.g., Nevirapine) must yield IC

      
       within 20% of historical mean (approx 0.3 µM).
      

SAR Optimization Logic Map

The following diagram outlines the decision-making process when optimizing a phenyl ring within a lead compound.

SAR_Logic Start Phenyl Ring Optimization Check1 Need H-Bond Acceptor? Start->Check1 Branch_No No: Hydrophobic Pocket Check1->Branch_No Purely Lipophilic Branch_Yes Yes: Polar Residue Nearby Check1->Branch_Yes Lys/Glu/Arg nearby Opt_Cl Try -Cl / -Me (Steric fill) Branch_No->Opt_Cl Opt_CN Try -CN (Dipole + H-Bond) Branch_Yes->Opt_CN Test Evaluate Potency & Metab. Stability Opt_Cl->Test Opt_CN->Test Result_Good High Potency? Keep CN Test->Result_Good IC50 < 100nM Result_Bad Low Potency? Check Geometry Test->Result_Bad IC50 > 1µM

Figure 2: Decision logic for incorporating Cyanophenyl moieties during Lead Optimization.

References

  • Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs. Source: MDPI (Molecules). URL:[Link] Relevance: Provides the comparative EC50 data for Cyano vs. Fluoro derivatives in DAPY scaffolds.

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Source: Acta Pharmaceutica Sinica B (via PMC). URL:[Link] Relevance: Validates the physicochemical advantages (metabolic stability, H-bonding) of the nitrile group.

  • Metabolism-Guided Selective Androgen Receptor Antagonists. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link] Relevance: Details the SAR evolution of Enzalutamide analogs and the role of cyanophenyl in overcoming resistance.

  • Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 NNRTIs. Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Highlights the 75-fold activity enhancement provided by para-cyano substitution.[3]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-Cyanophenyl Sulfamate

Author: BenchChem Technical Support Team. Date: March 2026

3-Cyanophenyl sulfamate (CAS 136167-16-3) is a highly specialized chemical building block and a potent active-site-directed inhibitor of steroid sulfatase (STS)[1][2]. Widely utilized in medicinal chemistry and drug development for hormone-dependent oncology research, its unique structural features—a cyano group and a sulfamate ester—demand rigorous operational and disposal protocols[3][4].

This guide provides drug development professionals and laboratory scientists with field-proven, authoritative procedures for the safe handling, experimental preparation, and compliant disposal of this compound.

Chemical Profile and Hazard Identification

Understanding the quantitative and qualitative hazards of this compound is the first step in establishing a self-validating safety system. The compound presents multiple exposure risks, primarily as an irritant and harmful agent upon ingestion, inhalation, or dermal contact[1].

Table 1: Chemical Properties & GHS Hazard Profile

Property / Hazard CategoryData / GHS ClassificationOperational Implication
CAS Number 136167-16-3[1]Unique identifier for SDS and waste tracking.
Molecular Weight 198.20 g/mol [1]Relevant for molarity calculations in biological assays.
Molecular Formula C7H6N2O3S[1]Contains N and S; dictates specific incineration requirements.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[1]Mandates strict PPE and ventilated enclosures.
H315 / H319 / H335 Causes skin, eye, and respiratory irritation[1]Requires safety goggles, nitrile gloves, and fume hood.
P501 Dispose of contents to an approved waste plant[1]Prohibits sink or standard municipal trash disposal.

Mechanism of Action: The Causality Behind the Caution

In medicinal chemistry, aryl sulfamates like this compound are designed to irreversibly inhibit Steroid Sulfatase (STS), an enzyme responsible for the hydrolysis of steroid sulfates (e.g., estrone sulfate) into active hormones[2][4].

The Biochemical Causality: The sulfamate group acts as a structural mimic of the natural sulfate substrate. Upon entering the STS active site, the compound undergoes a nucleophilic attack by a highly conserved, hydrated formylglycine (FGly) residue[2]. This results in the covalent transfer of the sulfamoyl group to the enzyme, causing irreversible inactivation[2][5]. Because of its potent endocrine-modulating potential, even trace laboratory exposures must be mitigated to prevent unintended biological activity in researchers.

STS_Inhibition A This compound (Aryl Sulfamate) C Enzyme-Inhibitor Transition Complex A->C Active Site Binding B Steroid Sulfatase (STS) Active Site (FGly Residue) B->C Substrate Recognition D Sulfamoylated FGly (Irreversible Inactivation) C->D Covalent Sulfamoyl Transfer

Figure 1: Irreversible inhibition of Steroid Sulfatase (STS) via FGly sulfamoylation.

Standard Operating Procedure: Handling & Solution Preparation

To ensure scientific integrity and operator safety, follow this step-by-step methodology when preparing this compound for in vitro assays.

Step 1: Environmental Control & PPE Verification

  • Action: Don standard laboratory PPE: double nitrile gloves, a fitted lab coat, and splash-proof safety goggles.

  • Causality: The compound is harmful via dermal contact (H312) and causes serious eye irritation (H319)[1]. Double gloving provides a fail-safe against micro-tears during handling.

Step 2: Weighing the Solid

  • Action: Transfer the reagent bottle to a certified powder-weighing hood or a Class II Type B2 Biological Safety Cabinet (BSC). Use anti-static weigh boats.

  • Causality: The powder form poses a significant inhalation risk (H332) and respiratory irritation (H335)[1]. Anti-static boats prevent the aerosolization of the fine powder caused by static charge.

Step 3: Solubilization

  • Action: Dissolve the required mass in a compatible organic solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM). Cap the vial securely and vortex until fully dissolved.

  • Causality: Aryl sulfamates are generally stable in aprotic solvents. Avoid strong aqueous acids or bases during initial solubilization to prevent premature hydrolysis of the sulfamate ester or the cyano group.

Proper Disposal Procedures (P501 Compliance)

The disposal of this compound must strictly adhere to GHS P501 guidelines[1]. Because the molecule contains both nitrogen and sulfur, improper combustion can release toxic nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide (HCN).

Table 2: Waste Segregation & Storage Guidelines

Waste CategoryContainer SpecificationsIncompatible MaterialsMaximum Storage
Solid Waste (Powder, empty vials, contaminated PPE)Puncture-proof, sealable HDPE bucket lined with a chemical bag.Strong acids, strong oxidizers.90 days (per EPA/RCRA)
Liquid Waste (DMSO/DMF stock solutions, assay buffers)Vented, chemically compatible carboy (e.g., PTFE or HDPE).Aqueous acids (pH < 3), bleach.90 days (per EPA/RCRA)

Step-by-Step Disposal Methodology:

Step 1: Segregation at the Source

  • Action: Separate this compound waste into designated "Hazardous Organic Liquid Waste" and "Hazardous Solid Waste" containers.

  • Causality: Mixing this compound with general aqueous waste or strong acids can trigger unwanted hydrolysis, potentially compromising container integrity or releasing hazardous fumes.

Step 2: Labeling and Inventory

  • Action: Label all waste containers explicitly with "Contains: this compound (Toxic, Irritant), Solvents: [List Solvents]".

  • Causality: Accurate labeling is a legal requirement and ensures the downstream waste management facility applies the correct destruction protocol.

Step 3: Temporary Storage

  • Action: Store sealed waste containers in a designated, ventilated hazardous waste accumulation area away from direct sunlight and heat sources.

Step 4: Certified Incineration (Final Disposal)

  • Action: Transfer the waste to a licensed hazardous waste disposal contractor. Specify that the waste requires high-temperature incineration equipped with NOx and SOx scrubbers .

  • Causality: High-temperature incineration breaks down the stable aromatic and sulfamate bonds. The scrubbers are non-negotiable, as they capture the toxic sulfur dioxide and nitrogen dioxide gases generated during the combustion of the C7H6N2O3S molecule.

Disposal_Workflow Start This compound Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Organic/Aqueous Solutions) Start->Liquid Segregate Segregate from Strong Acids/Oxidizers Solid->Segregate Liquid->Segregate Incinerate High-Temp Incineration (Requires NOx/SOx Scrubbers) Segregate->Incinerate P501 Compliant Disposal

Figure 2: Segregation and high-temperature incineration workflow for sulfamate waste.

Spill Response & Emergency Logistics

In the event of an accidental release, a rapid, systematic response is required to validate the safety of the laboratory environment.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to mitigate inhalation risks (H332)[1].

  • Containment (Solid Spill): Do not sweep dry powder, as this creates hazardous aerosols. Gently cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Using non-sparking tools, scoop the absorbed material into a hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with a 5% mild alkaline detergent solution, followed by water, to ensure complete removal of residual sulfamate ester.

  • Disposal: Treat all spill cleanup materials as highly contaminated solid waste and route them to high-temperature incineration as outlined in Section 4.

References

  • Sigma-Aldrich. "this compound | 136167-16-3 - Safety Data Sheet & Product Information.
  • BenchChem. "4-Cyanophenyl Sulfamate | Research Chemical - Steroid Sulfatase Inhibitors.
  • Journal of Molecular Endocrinology. "Steroid sulphatase inhibition via aryl sulphamates: clinical progress, mechanism and future prospects.
  • Oxford Academic. "Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition.
  • MDPI. "Steroid Sulphatase and Its Inhibitors: Past, Present, and Future.

Sources

Operational Safety Protocol: Handling 3-Cyanophenyl Sulfamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

3-Cyanophenyl sulfamate (CAS: Variable/Proprietary depending on salt form, structurally related to Irosustat intermediates) is a pharmacologically active irreversible inhibitor of Steroid Sulfatase (STS). Unlike generic reagents, this compound possesses specific biological activity designed to disrupt hormonal pathways.

As a Senior Application Scientist, I urge you to treat this not merely as a chemical irritant, but as a Bioactive Intermediate . The primary risks are not just acute toxicity (cyanide release is metabolically unlikely but theoretically possible via hydrolysis), but chronic endocrine disruption and respiratory sensitization from dust inhalation.

The "Why" Behind the Protocol
  • Bioactivity: The sulfamate group (-OSO2NH2) is the "warhead" that covalently binds to the active site of sulfatase enzymes. Systemic absorption must be prevented to avoid unintended hormonal modulation in researchers.

  • Hydrolysis Risk: Sulfamates are prone to hydrolysis in acidic/aqueous environments, potentially releasing the parent phenol (3-hydroxybenzonitrile) and sulfamic acid. Moisture control is a safety critical parameter.

  • Physical State: Typically a fine white crystalline powder. Electrostatic charging is common, leading to "flying dust" during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific physicochemical properties of aryl sulfamates.

PPE CategorySpecificationRationale (Scientific Basis)
Hand Protection Double Gloving (Nitrile) • Inner: 4 mil Nitrile (High dexterity)• Outer: 8 mil Nitrile (Long cuff)Permeation Defense: While the solid is stable, synthesis often involves polar aprotic solvents (DMF, DMAc) which permeate thin nitrile rapidly. The outer glove protects against the solvent carrier; the inner glove protects against the compound.
Respiratory Engineering Control Primary • Fume Hood (Face velocity: 0.5 m/s)• Backup: N95/P100 (Only for spill cleanup)Dust Containment: The particle size of recrystallized sulfamates can be <10µm, making them respirable. Surgical masks provide zero protection against bioactive dusts.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Irritant Pathway: Aryl sulfamates are severe eye irritants (Category 2A). Safety glasses with side shields are insufficient if fine powder becomes airborne.
Body Tyvek® Lab Coat (or equivalent) • Closed front• Elastic cuffsFomite Prevention: Cotton coats trap dust in fibers, which can then be released later (e.g., in the office or cafeteria). Non-woven Tyvek sheds particles.

Engineering Controls & Static Management[1]

Before opening the vial, verify the following. This is your Go/No-Go checklist.

  • Fume Hood Verification: Ensure laminar flow is active. Do not block the rear baffle with equipment.

  • Static Neutralization:

    • The Problem: this compound is highly static-prone.

    • The Fix: Use an Ionizing Bar or Anti-Static Gun inside the hood before weighing. This prevents the powder from "jumping" onto your gloves or the balance pan.

  • Humidity Control: Keep ambient humidity <60% if possible to prevent premature hydrolysis of the sulfamate ester.

Step-by-Step Operational Workflow

This protocol uses a "Closed-Loop" logic to minimize exposure.

Phase A: Preparation (Donning)
  • Inspect nitrile gloves for pinholes (inflate with air).

  • Don inner gloves -> Tyvek coat -> Outer gloves (tucked over coat cuffs).

  • Place a disposable weighing boat and a waste container inside the hood.

Phase B: Active Handling (Weighing & Synthesis)
  • Anti-Static Treatment: Pass the anti-static gun over the reagent bottle and spatula.

  • The "Draft Shield" Technique: If your balance is sensitive to hood airflow, do not turn off the hood. Instead, place the balance inside a secondary acrylic box with a small opening for your hands.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.

  • Solvent Addition: Add solvent (e.g., DMF/DMSO) slowly down the side of the reaction vessel to avoid lofting dust.

  • Immediate Seal: Once in solution, the dust hazard is eliminated, but the permeation hazard increases. Cap the vessel immediately.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a damp tissue (ethanol). Dispose of tissues as solid hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull).

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) immediately after leaving the lab.

Visualized Safety Workflow (Logic Diagram)

The following diagram illustrates the critical decision points in the handling process.

G Start START: Risk Assessment CheckHood Verify Fume Hood (>0.5 m/s) Start->CheckHood StaticCheck Is Powder Static? CheckHood->StaticCheck Ionize Apply Anti-Static Gun StaticCheck->Ionize Yes Weighing Weighing Procedure (Closed Balance) StaticCheck->Weighing No Ionize->Weighing Solubilize Solubilization (Eliminates Dust Risk) Weighing->Solubilize Waste Disposal: Solid Waste (Incineration) Solubilize->Waste Excess/Cleanup

Figure 1: Decision logic for safe handling of static-prone sulfamate powders.

Disposal & Emergency Response

Waste Stream Management
  • Solid Waste: All contaminated gloves, weighing boats, and tissues must go into Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic Solvents .

    • Critical Warning: Do not mix with strong acids (e.g., HCl, H2SO4) in the waste container. Acidic hydrolysis of the sulfamate can generate heat and pressure.

Spill Cleanup Protocol
  • Dry Spill (Powder):

    • Do NOT use a broom/brush (creates dust).

    • Cover with a wet paper towel (dampened with water) to suppress dust.

    • Scoop up the damp towel and powder together.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • Clean area with 10% Sodium Carbonate (mild base) to neutralize potential hydrolysis byproducts.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (2023).[2] Compound Summary: Sulfamate Derivatives and Safety Data. National Library of Medicine. [Link]

  • SafeWork NSW. (2021). Handling Cytotoxic Drugs and Related Waste. (Applicable for bioactive enzyme inhibitors). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.